Product packaging for Isradipine(Cat. No.:CAS No. 131970-21-3)

Isradipine

Cat. No.: B148454
CAS No.: 131970-21-3
M. Wt: 371.4 g/mol
InChI Key: HMJIYCCIJYRONP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isradipine is a dihydropyridine (DHP) class calcium channel blocker (CCB) approved for the treatment of hypertension and is recognized as one of the most potent agents in its class . Its primary research value lies in its high-affinity and specific antagonism of L-type calcium channels, with particular selectivity for the Cav1.2 and Cav1.3 subtypes . This action inhibits calcium ion influx into arterial smooth muscle cells, leading to vasodilation and a reduction in peripheral vascular resistance . Due to its high lipid solubility, this compound readily crosses the blood-brain barrier, making it a critical tool for neuroscientific research . It has demonstrated neuroprotective properties in animal models of Parkinson's disease, where it is hypothesized to reduce the metabolic stress on dopaminergic neurons by reverting their pacemaking mechanism to a juvenile, calcium-independent state . Clinical trials have further investigated its potential to slow the progression of early Parkinson's disease . Beyond neurology, this compound is being explored in addiction research, with studies examining its ability to attenuate drug-induced dopamine release in the mesolimbic pathway and improve cerebral blood flow in cases of cocaine-induced hypoperfusion . This compound is subject to extensive first-pass metabolism by the cytochrome P450 3A4 (CYP3A4) isoenzyme and is highly protein-bound (approx. 95%), with an elimination half-life of about 8 hours . This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21N3O5 B148454 Isradipine CAS No. 131970-21-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-O-methyl 5-O-propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5/c1-9(2)26-19(24)15-11(4)20-10(3)14(18(23)25-5)16(15)12-7-6-8-13-17(12)22-27-21-13/h6-9,16,20H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJIYCCIJYRONP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023179
Record name Isradipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isradipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014415
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble (< 10 mg/L at 37 °C), 2.28e-01 g/L
Record name Isradipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00270
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Isradipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014415
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

75695-93-1
Record name Isradipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75695-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isradipine [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075695931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isradipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00270
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name isradipine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759892
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isradipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+-)-Isopropyl methyl-4-(4-benzofurazanyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISRADIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO1UK1S598
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isradipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014415
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

168-170 °C, 168 - 170 °C
Record name Isradipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00270
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Isradipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014415
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Isradipine's Selectivity for Cav1.3 vs. Cav1.2 L-type Calcium Channels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isradipine, a dihydropyridine (DHP) L-type calcium channel blocker, has garnered significant interest for its potential neuroprotective effects, particularly in the context of Parkinson's disease, where the Cav1.3 subtype is implicated. This document provides a comprehensive technical overview of the selectivity of this compound for Cav1.3 versus Cav1.2 L-type calcium channels. While generally considered a non-selective DHP, nuanced differences in its interaction with these two subtypes are evident and highly dependent on the experimental conditions, particularly the voltage state of the channel. This guide synthesizes key quantitative data, details common experimental methodologies, and visualizes the underlying mechanisms to provide a clear and thorough understanding for research and development professionals.

Introduction to this compound and L-type Calcium Channels

This compound is a potent L-type calcium channel blocker used in the treatment of hypertension.[1][2] Like other dihydropyridines, it primarily targets the α1 subunit of the L-type calcium channel, which forms the ion-conducting pore.[3][4] There are two predominant L-type calcium channel isoforms in the central nervous system and cardiovascular system: Cav1.2 and Cav1.3.[5][6][7][8][9] While both are sensitive to DHPs, they exhibit distinct biophysical properties, tissue distribution, and physiological roles.[5][7] Cav1.2 is the primary isoform in vascular smooth muscle and cardiac myocytes, while Cav1.3 is more prominently expressed in neurons, the sinoatrial node, and endocrine cells.[5][10] The differential roles of these channels have spurred investigation into the development of subtype-selective blockers, with a particular focus on Cav1.3 as a therapeutic target for neurological disorders like Parkinson's disease.[11][12][13]

Quantitative Analysis of this compound's Selectivity

The selectivity of this compound for Cav1.3 versus Cav1.2 is a subject of ongoing research, with varying results depending on the experimental paradigm. While some studies suggest a slight preference for Cav1.2, others indicate nearly equal potency, particularly in binding assays. The voltage-dependent nature of this compound's interaction with the channels is a critical factor in these discrepancies.

Table 1: Inhibitory Potency (IC50) of this compound on Cav1.2 and Cav1.3 Channels
Channel SubtypeCell TypeMethodHolding Potential (mV)IC50 (nM)Reference
Cav1.2tsA-201Whole-cell patch clamp-50Lower than Cav1.3[14]
Cav1.3 (long)tsA-201Whole-cell patch clamp-90Higher than Cav1.2[14]
Cav1.3 (long)tsA-201Whole-cell patch clamp-50Significantly lower than at -90mV[14]
Cav1.2HEK293Whole-cell patch clampaSM-like activity5-11 fold more sensitive than Cav1.3[15][16]
Cav1.3HEK293Whole-cell patch clampSN DA-like pacemaking5-11 fold less sensitive than Cav1.2[15][16]
Cav1.3tsA-201Whole-cell patch clamp-89Higher[17]
Cav1.3tsA-201Whole-cell patch clamp-54Lower[17]
Table 2: Binding Affinity (Kd) of this compound for Cav1.2 and Cav1.3 Channels
Channel SubtypePreparationRadioligandKd (pM)Reference
Cav1.2Recombinant(+)-[3H]this compoundIdentical to Cav1.3[10]
Cav1.3Recombinant(+)-[3H]this compoundIdentical to Cav1.2[10]
L-type channelsRat aorta microsomes[3H]-isradipine140 ± 46[18][19]
L-type channelsRat ileum microsomes[3H]-isradipine68 ± 14[18][19]

Mechanism of Action and Voltage-Dependency

This compound, like other DHPs, exhibits a voltage-dependent mechanism of action, preferentially binding to the inactivated state of the L-type calcium channel.[3][4][20] This "modulated receptor hypothesis" explains the apparent discrepancies in selectivity. Since Cav1.3 channels activate at more hyperpolarized potentials than Cav1.2 channels, the proportion of channels in the inactivated state at a given membrane potential differs between the two subtypes.[5] This differential gating behavior is a key determinant of this compound's apparent potency under varying physiological conditions.[11][14]

cluster_channel L-type Calcium Channel States cluster_this compound This compound Interaction Resting Resting State Open Open State Resting->Open Depolarization Open->Resting Repolarization Inactivated Inactivated State Open->Inactivated Sustained Depolarization Inactivated->Resting Repolarization This compound This compound Inactivated->this compound Stabilizes Inactivated State This compound->Inactivated High Affinity Binding

Caption: Voltage-dependent binding of this compound to L-type calcium channels.

Experimental Protocols

The determination of this compound's selectivity relies on two primary experimental techniques: patch-clamp electrophysiology and radioligand binding assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents through Cav1.2 and Cav1.3 channels expressed in heterologous systems (e.g., HEK293 or tsA-201 cells).

Methodology:

  • Cell Culture and Transfection: Cells are cultured and transiently transfected with plasmids encoding the α1, β, and α2δ subunits of either Cav1.2 or Cav1.3.

  • Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed. The extracellular solution typically contains Ba²⁺ as the charge carrier to avoid calcium-dependent inactivation.

  • Voltage Protocols: To assess voltage-dependent inhibition, concentration-response curves for this compound are generated at different holding potentials (e.g., -90 mV and -50 mV).[14][17] Cells are held at the respective potential, and depolarizing pulses are applied to elicit channel opening.

  • Data Analysis: The peak current amplitude is measured before and after the application of varying concentrations of this compound. The percentage of inhibition is calculated, and IC50 values are determined by fitting the data to the Hill equation.

cluster_workflow Patch-Clamp Experimental Workflow A Cell Culture & Transfection B Whole-Cell Patch-Clamp A->B C Apply Voltage Protocols B->C D Record Ion Currents C->D E Data Analysis (IC50 determination) D->E

Caption: Workflow for determining IC50 values using patch-clamp electrophysiology.

Radioligand Binding Assays

These assays measure the affinity of a radiolabeled ligand (e.g., [³H]-isradipine) to its receptor in membrane preparations.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing Cav1.2 or Cav1.3 channels.

  • Incubation: The membrane preparations are incubated with a fixed concentration of [³H]-isradipine and varying concentrations of unlabeled this compound.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The dissociation constant (Kd) is determined by analyzing the competition binding data.

cluster_workflow Radioligand Binding Assay Workflow A Membrane Preparation B Incubation with [3H]-Isradipine A->B C Separation of Bound/Free Ligand B->C D Quantification of Bound Radioactivity C->D E Data Analysis (Kd determination) D->E

Caption: Workflow for determining Kd values using radioligand binding assays.

Signaling Pathways and Physiological Implications

The differential expression and function of Cav1.2 and Cav1.3 lead to distinct physiological consequences of their blockade. Cav1.2 is crucial for cardiovascular function, and its inhibition by this compound leads to vasodilation and a decrease in blood pressure.[3] Cav1.3 plays a significant role in neuronal pacemaking, particularly in substantia nigra dopaminergic neurons, and has been implicated in the pathophysiology of Parkinson's disease.[11][12] The therapeutic interest in this compound for Parkinson's disease stems from the hypothesis that reducing calcium influx through Cav1.3 channels could be neuroprotective.[13] However, clinical trials have yielded disappointing results, potentially due to the lack of significant Cav1.3 engagement at tolerable doses limited by Cav1.2-mediated side effects.[21][22]

cluster_this compound This compound Action cluster_channels L-type Calcium Channels cluster_outcomes Physiological Outcomes This compound This compound Cav1_2 Cav1.2 This compound->Cav1_2 Inhibition Cav1_3 Cav1.3 This compound->Cav1_3 Inhibition Vascular Vascular Smooth Muscle (Vasodilation) Cav1_2->Vascular Cardiac Cardiac Myocytes (Negative Inotropy) Cav1_2->Cardiac Neuronal Substantia Nigra Neurons (Reduced Pacemaking) Cav1_3->Neuronal

Caption: Differential physiological effects of this compound via Cav1.2 and Cav1.3.

Conclusion

The selectivity of this compound for Cav1.3 versus Cav1.2 is not absolute and is highly dependent on the membrane potential. While radioligand binding studies show similar affinities, functional studies using patch-clamp electrophysiology reveal a state-dependent inhibition that can favor either subtype depending on the voltage protocol. This nuanced understanding is critical for the design and interpretation of studies investigating the therapeutic potential of this compound and for the development of next-generation, truly subtype-selective L-type calcium channel blockers. Future research should focus on elucidating the structural basis for these subtle differences in drug-channel interactions to enable the rational design of more selective compounds.

References

Unveiling the Off-Target Landscape of Isradipine: A Technical Guide Beyond L-Type Calcium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isradipine, a dihydropyridine calcium channel blocker, is well-established as a potent antagonist of L-type calcium channels (LTCCs), forming the basis of its therapeutic application in hypertension. However, a comprehensive understanding of a drug's molecular interactions extends beyond its primary target. This technical guide delves into the known and potential molecular targets of this compound beyond the well-characterized L-type calcium channels. Acknowledging these off-target interactions is crucial for a complete safety and efficacy profile, and may open new avenues for therapeutic development. This document provides a detailed overview of these alternative targets, supported by quantitative data, experimental methodologies, and visual representations of the involved signaling pathways.

Core Molecular Interactions Beyond L-Type Calcium Channels

While this compound's affinity for L-type calcium channels is in the nanomolar range, emerging evidence indicates its interaction with other molecular targets, albeit at generally higher concentrations. These interactions, summarized below, may contribute to both the therapeutic and adverse effects of the drug.

Aldose Reductase Inhibition

A significant off-target interaction of this compound is its non-competitive inhibition of Aldose Reductase (AR), a key enzyme in the polyol pathway.[1] This pathway is implicated in the pathogenesis of diabetic complications.

TargetSpeciesInhibition TypeIC50 (µM)Ki (µM)
Aldose ReductaseSheep KidneyNon-competitive5.872.07 ± 0.72

The polyol pathway becomes particularly active during hyperglycemia, leading to the accumulation of sorbitol, which can cause osmotic stress and cellular damage. By inhibiting Aldose Reductase, this compound can theoretically mitigate these downstream effects.

cluster_0 Hyperglycemic Condition cluster_1 Polyol Pathway Glucose Glucose Aldose_Reductase Aldose_Reductase Glucose->Aldose_Reductase NADPH -> NADP+ Sorbitol Sorbitol Sorbitol_Dehydrogenase Sorbitol_Dehydrogenase Sorbitol->Sorbitol_Dehydrogenase NAD+ -> NADH Cellular_Damage Cellular_Damage Sorbitol->Cellular_Damage Osmotic Stress Fructose Fructose Aldose_Reductase->Sorbitol Sorbitol_Dehydrogenase->Fructose This compound This compound This compound->Aldose_Reductase Inhibits

Figure 1: this compound's inhibition of Aldose Reductase within the Polyol Pathway.
Modulation of the Serotonergic System

Studies suggest that this compound can indirectly modulate the serotonergic system. This interaction is complex and appears to be dose-dependent, potentially involving the 5-HT1A autoreceptors that regulate serotonin turnover.[2][3] Low doses of this compound have been observed to increase serotonin turnover, while higher doses appear to inhibit it. This suggests a modulatory role rather than a direct receptor antagonism or agonism.

The exact mechanism remains to be fully elucidated, but it is hypothesized that this compound's effect on calcium homeostasis in serotonergic neurons may alter the feedback mechanisms governed by 5-HT1A autoreceptors.

cluster_0 Presynaptic Serotonergic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP Tryptophan Hydroxylase Serotonin_Vesicle Serotonin (5-HT) in Vesicle 5-HTP->Serotonin_Vesicle AADC Serotonin_Synapse 5-HT Serotonin_Vesicle->Serotonin_Synapse Release 5-HT1A_Autoreceptor 5-HT1A_Autoreceptor 5-HT1A_Autoreceptor->Serotonin_Vesicle Inhibits Release Serotonin_Synapse->5-HT1A_Autoreceptor Binds Postsynaptic_Receptor Postsynaptic 5-HT Receptor Serotonin_Synapse->Postsynaptic_Receptor Binds Neuronal_Activity Neuronal_Activity Postsynaptic_Receptor->Neuronal_Activity Signal Transduction This compound This compound This compound->5-HT1A_Autoreceptor Modulates (Dose-dependent) Feedback_Inhibition Feedback_Inhibition

Figure 2: Proposed indirect modulation of the 5-HT1A autoreceptor by this compound.
Interaction with T-type Calcium Channels

At high concentrations, this compound has been reported to inhibit low-threshold, or T-type, calcium channels. This interaction is of lower affinity and is non-stereoselective, distinguishing it from its high-affinity, stereoselective binding to L-type calcium channels. While not a primary off-target, this interaction could be relevant in specific experimental or high-dose clinical scenarios.

Experimental Protocols

Aldose Reductase Purification and Enzyme Inhibition Assay

The following protocol is a synthesized methodology based on standard practices for AR purification and enzyme kinetics.

cluster_0 AR Purification cluster_1 Enzyme Inhibition Assay Homogenization Homogenize Sheep Kidney Cortex Centrifugation1 Centrifugation Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Affinity_Chromatography Affinity Chromatography (e.g., Matrex Gel Orange A) Supernatant1->Affinity_Chromatography Elution Elute AR Affinity_Chromatography->Elution Dialysis Dialysis Elution->Dialysis Purified_AR Purified Aldose Reductase Dialysis->Purified_AR Assay_Mix Prepare Assay Mixture: - Phosphate Buffer - NADPH - DL-glyceraldehyde (substrate) - Purified AR Purified_AR->Assay_Mix Incubation Pre-incubate with Varying Concentrations of this compound Assay_Mix->Incubation Reaction_Initiation Initiate Reaction (add substrate) Incubation->Reaction_Initiation Spectrophotometry Monitor NADPH Oxidation at 340 nm Reaction_Initiation->Spectrophotometry Data_Analysis Calculate IC50 and Ki (Lineweaver-Burk Plot) Spectrophotometry->Data_Analysis

Figure 3: Workflow for Aldose Reductase purification and inhibition assay.

Protocol Details:

  • Purification of Aldose Reductase from Sheep Kidney:

    • Fresh sheep kidneys are obtained, and the cortex is dissected and homogenized in a cold buffer (e.g., 10 mM sodium phosphate buffer, pH 7.2, containing 0.1 mM EDTA and 0.1 mM DTT).

    • The homogenate is centrifuged at high speed (e.g., 10,000 x g for 30 minutes at 4°C) to remove cellular debris.

    • The resulting supernatant is subjected to affinity chromatography using a resin such as Matrex Gel Orange A.

    • The column is washed extensively with the homogenization buffer, and the enzyme is eluted with a high salt buffer or a buffer containing a competitive inhibitor.

    • The eluted fractions containing AR activity are pooled and dialyzed against the storage buffer.

  • Enzyme Inhibition Assay:

    • The assay is performed in a quartz cuvette or a UV-transparent 96-well plate.

    • The reaction mixture contains phosphate buffer (pH 6.7), NADPH, purified AR, and varying concentrations of this compound (or vehicle control).

    • The mixture is pre-incubated at 37°C for a defined period (e.g., 5-10 minutes).

    • The reaction is initiated by the addition of the substrate, DL-glyceraldehyde.

    • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time using a spectrophotometer.

    • The initial reaction velocities are calculated, and the IC50 value for this compound is determined from the dose-response curve.

    • To determine the inhibition type and Ki, the assay is repeated with varying concentrations of both the substrate and this compound, and the data are analyzed using a Lineweaver-Burk plot.

Serotonin Turnover Measurement in Rat Brain

The following is a generalized protocol for assessing the effect of a compound on serotonin turnover.

Protocol Details:

  • Animal Treatment:

    • Male Sprague-Dawley rats are administered this compound intraperitoneally (i.p.) at various doses (e.g., 0.05, 0.5, and 5.0 mg/kg) or vehicle.

  • Brain Tissue Collection:

    • At a specified time after drug administration, animals are euthanized, and brains are rapidly dissected on ice.

    • Specific brain regions of interest (e.g., striatum, hippocampus, cortex) are isolated.

  • Neurotransmitter and Metabolite Analysis:

    • Brain tissue samples are homogenized in a suitable buffer (e.g., perchloric acid).

    • The homogenates are centrifuged, and the supernatants are collected for analysis.

    • The concentrations of serotonin (5-HT) and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), are quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

  • Data Analysis:

    • The serotonin turnover is estimated by calculating the ratio of 5-HIAA to 5-HT.

    • Statistical analysis is performed to compare the turnover rates between the this compound-treated and vehicle-treated groups.

Broad-Spectrum Off-Target Screening

To comprehensively assess the off-target profile of a compound like this compound, a broad screening panel is an invaluable tool. While specific screening data for this compound is not publicly available, the following workflow illustrates the typical process employed by contract research organizations such as Eurofins or Cerep.

Workflow for a Standard Safety Screening Panel

cluster_0 Screening Panel Compound This compound (Test Compound) Receptor_Binding Radioligand Binding Assays (GPCRs, Ion Channels, Transporters) Compound->Receptor_Binding Enzyme_Assays Enzyme Activity Assays (Kinases, Phosphatases, etc.) Compound->Enzyme_Assays Functional_Assays Cell-based Functional Assays (e.g., Calcium Flux, cAMP) Compound->Functional_Assays Data_Analysis Data Analysis (% Inhibition or Activation) Receptor_Binding->Data_Analysis Enzyme_Assays->Data_Analysis Functional_Assays->Data_Analysis Hit_Identification Hit Identification (Threshold-based) Data_Analysis->Hit_Identification Dose-Response Dose-Response Curves for Hits (IC50/EC50 Determination) Hit_Identification->Dose-Response Selectivity_Profile Generation of Selectivity Profile Dose-Response->Selectivity_Profile

Figure 4: General workflow for a comprehensive off-target safety screening panel.

A standard safety panel, such as the Eurofins SafetyScreen44, typically includes a battery of in vitro assays to assess the interaction of a test compound with a wide range of molecular targets known to be associated with adverse drug reactions. This includes a diverse array of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes. The assays are usually conducted at a fixed concentration of the test compound (e.g., 10 µM) to identify potential "hits." Any significant interactions are then followed up with dose-response studies to determine the potency (IC50 or EC50) of the interaction.

Conclusion

While this compound's primary pharmacological action is the blockade of L-type calcium channels, this technical guide highlights the importance of considering its broader molecular interaction profile. The inhibition of Aldose Reductase represents a significant and quantifiable off-target activity with potential therapeutic implications in the context of diabetic complications. The modulation of the serotonergic system, although less direct, warrants further investigation to understand its contribution to the overall pharmacological effects of this compound. The low-affinity interaction with T-type calcium channels should also be noted for a complete profile. A comprehensive understanding of these off-target interactions is paramount for both basic research and clinical development, enabling a more informed assessment of this compound's therapeutic potential and safety. Future studies employing broad-spectrum screening panels will be instrumental in further delineating the complete off-target landscape of this widely used therapeutic agent.

References

Isradipine's Role in Modulating Intracellular Calcium Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isradipine, a dihydropyridine calcium channel blocker, is a potent and selective antagonist of L-type voltage-gated calcium channels (L-VGCCs).[1] Its ability to modulate intracellular calcium (Ca²⁺) signaling pathways has established it as a valuable tool in cardiovascular therapy and a subject of intensive research for its neuroprotective potential.[2][3] This technical guide provides an in-depth exploration of this compound's mechanism of action, its impact on downstream signaling cascades, and detailed experimental protocols for its study.

Core Mechanism of Action

This compound exerts its primary effect by binding to the α1 subunit of L-type calcium channels, stabilizing them in an inactivated state.[4] This allosteric modulation inhibits the influx of extracellular Ca²⁺ into the cell upon membrane depolarization.[4] The consequence of this action is a reduction in the intracellular Ca²⁺ concentration, which in turn attenuates a multitude of Ca²⁺-dependent cellular processes.

Quantitative Data on this compound's Potency

The inhibitory potency of this compound on L-type calcium channels has been quantified in various experimental systems. The half-maximal inhibitory concentration (IC₅₀) and the half-maximal effective concentration (EC₅₀) are key parameters for assessing its efficacy.

ParameterValueCell/Tissue TypeExperimental ConditionReference
EC₅₀ 1.4 nMRabbit AortaRelaxation of depolarization- and Ca²⁺-induced contractions
EC₂₅ 0.45 nMGuinea Pig Right AtriaReduction in the rate of spontaneously beating atria
IC₅₀ 13 nM (plasma)Mouse Model of Parkinson's DiseaseNeuroprotection of dopaminergic cell bodies[3]
IC₅₀ 19 nM (plasma)Mouse Model of Parkinson's DiseaseNeuroprotection of dopaminergic terminals[3]
IC₅₀ ~5 nMSNc DA neuronsAntagonism of Caᵥ1.3 channels at -60mV[5]
Protective Concentration 50-100 nMMC65 Neuroblastoma CellsProtection from Aβ-induced cytotoxicity[1]

Note: IC₅₀ and EC₅₀ values can vary depending on the specific L-type calcium channel subtype, the membrane potential, and the experimental model used.[6]

Modulation of Intracellular Calcium Signaling Pathways

The reduction in Ca²⁺ influx initiated by this compound triggers a cascade of downstream effects, significantly impacting various signaling pathways.

Smooth Muscle Contraction

In vascular smooth muscle cells, the influx of Ca²⁺ through L-type channels is a critical step in initiating contraction. By blocking this influx, this compound prevents the binding of Ca²⁺ to calmodulin, thereby inhibiting the activation of myosin light chain kinase (MLCK) and leading to vasodilation.[4]

G This compound This compound LTCC L-type Ca²⁺ Channel This compound->LTCC blocks Ca_influx Ca²⁺ Influx LTCC->Ca_influx Ca_i [Ca²⁺]i Ca_influx->Ca_i Calmodulin Calmodulin Ca_i->Calmodulin MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive MLCK_active MLCK (active) MLCK_inactive->MLCK_active activates MyosinLC_P Myosin Light Chain Phosphorylation MLCK_active->MyosinLC_P Contraction Smooth Muscle Contraction MyosinLC_P->Contraction

This compound's effect on smooth muscle contraction.

Neuroprotection and Mitochondrial Function

In neurons, particularly the vulnerable dopaminergic neurons of the substantia nigra, sustained Ca²⁺ entry through L-type channels (specifically Caᵥ1.3) can lead to mitochondrial stress and increased production of reactive oxygen species (ROS).[7][8] this compound, by reducing this Ca²⁺ load, has been shown to diminish mitochondrial oxidant stress, decrease mitophagy (the removal of damaged mitochondria), and ultimately enhance neuronal survival.[7][8]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion This compound This compound LTCC L-type Ca²⁺ Channel (Caᵥ1.3) This compound->LTCC blocks Ca_influx Ca²⁺ Influx LTCC->Ca_influx Ca_i [Ca²⁺]i Ca_influx->Ca_i Mito_Ca Mitochondrial Ca²⁺ Uptake Ca_i->Mito_Ca Mito_Stress Mitochondrial Oxidant Stress Mito_Ca->Mito_Stress ROS ROS Production Mito_Stress->ROS Mitophagy Mitophagy Mito_Stress->Mitophagy Neuronal_Survival Neuronal Survival Mito_Stress->Neuronal_Survival inhibits

This compound's neuroprotective mechanism via mitochondrial pathway.

Gene Expression via CREB Phosphorylation

Intracellular Ca²⁺ is a key second messenger that can influence gene transcription through the activation of Ca²⁺/calmodulin-dependent protein kinases (CaMKs). These kinases can phosphorylate the transcription factor CREB (cAMP response element-binding protein) at Serine 133, leading to the recruitment of transcriptional co-activators and the expression of genes involved in neuronal plasticity and survival. While direct studies on this compound's effect on CREB are limited, its ability to modulate Ca²⁺ influx suggests a potential role in regulating this pathway.

G This compound This compound LTCC L-type Ca²⁺ Channel This compound->LTCC blocks Ca_influx Ca²⁺ Influx LTCC->Ca_influx Ca_i [Ca²⁺]i Ca_influx->Ca_i Calmodulin Calmodulin Ca_i->Calmodulin CaMK CaMKII / CaMKIV Calmodulin->CaMK activates CREB_inactive CREB CaMK->CREB_inactive CREB_active p-CREB (Ser133) CREB_inactive->CREB_active phosphorylates Gene_Expression Gene Expression (Neuronal Survival, Plasticity) CREB_active->Gene_Expression

Potential modulation of the CREB signaling pathway by this compound.

Experimental Protocols

Measurement of Intracellular Calcium using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular Ca²⁺ concentration in cultured cells following treatment with this compound.[9][10][11]

Materials:

  • Fura-2 AM (acetoxymethyl ester)

  • Dimethyl sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer, pH 7.2-7.4

  • Pluronic F-127 (optional, to aid dye solubilization)

  • Probenecid (optional, to inhibit dye extrusion)

  • Cultured cells of interest

  • This compound stock solution in DMSO

  • Fluorescence microscope or plate reader with dual excitation capabilities (340 nm and 380 nm) and emission detection at ~510 nm.

Procedure:

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of Fura-2 AM in high-quality, anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

    • Prepare a 250 mM stock solution of Probenecid in a suitable buffer.

  • Cell Loading:

    • Culture cells to the desired confluency on coverslips or in multi-well plates suitable for fluorescence imaging.

    • Prepare a loading buffer by diluting the Fura-2 AM stock solution in HBSS to a final concentration of 1-5 µM. If using, add Pluronic F-127 to a final concentration of 0.02-0.05% and Probenecid to a final concentration of 1-2.5 mM.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark. The optimal loading time and dye concentration should be determined empirically for each cell type.

  • De-esterification and this compound Treatment:

    • After loading, wash the cells twice with HBSS to remove extracellular Fura-2 AM.

    • Incubate the cells in HBSS for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye by intracellular esterases.

    • Add this compound at the desired final concentrations to the cells. Include a vehicle control (DMSO).

  • Fluorescence Measurement:

    • Place the cells on the fluorescence microscope or in the plate reader.

    • Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm.

    • The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular Ca²⁺ concentration.

  • Data Analysis:

    • Calculate the F340/F380 ratio for each time point and experimental condition.

    • Changes in the ratio over time reflect changes in intracellular Ca²⁺ levels.

    • For quantitative measurements, a calibration can be performed using Ca²⁺ ionophores (e.g., ionomycin) in the presence of known high and low Ca²⁺ concentrations to determine R_min and R_max.

G start Start prep_reagents Prepare Fura-2 AM, Pluronic F-127, Probenecid start->prep_reagents culture_cells Culture Cells prep_reagents->culture_cells load_cells Load Cells with Fura-2 AM culture_cells->load_cells wash1 Wash Cells (x2) load_cells->wash1 deesterify De-esterification wash1->deesterify treat Treat with this compound deesterify->treat measure Measure Fluorescence (Ex: 340/380nm, Em: 510nm) treat->measure analyze Analyze F340/F380 Ratio measure->analyze end End analyze->end

Experimental workflow for intracellular calcium measurement.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for assessing the effect of this compound on L-type Ca²⁺ channel currents using the whole-cell patch-clamp technique.[12][13]

Materials:

  • Cells expressing L-type calcium channels (e.g., primary neurons, cardiomyocytes, or a heterologous expression system like HEK293 cells).

  • Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Extracellular solution (e.g., containing in mM: 140 TEA-Cl, 10 CaCl₂, 10 HEPES, pH 7.4 with TEA-OH).

  • Intracellular solution (e.g., containing in mM: 120 Cs-aspartate, 5 MgCl₂, 10 EGTA, 10 HEPES, 4 ATP-Mg, 0.4 GTP-Tris, pH 7.2 with CsOH).

  • This compound stock solution in DMSO.

Procedure:

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Cell Preparation: Plate cells at a low density to allow for easy access with the patch pipette.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a target cell.

    • Hold the cell at a negative membrane potential (e.g., -80 mV) to keep the L-type Ca²⁺ channels in a closed state.

    • Apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments) to elicit Ca²⁺ currents.

    • Record the baseline Ca²⁺ currents.

  • This compound Application:

    • Perfuse the cell with the extracellular solution containing the desired concentration of this compound.

    • Allow sufficient time for the drug to equilibrate.

  • Post-Drug Recording:

    • Repeat the series of depolarizing voltage steps and record the Ca²⁺ currents in the presence of this compound.

  • Data Analysis:

    • Measure the peak amplitude of the Ca²⁺ currents before and after this compound application.

    • Construct current-voltage (I-V) curves to visualize the effect of this compound across a range of membrane potentials.

    • Calculate the percentage of inhibition at each voltage step to determine the IC₅₀.

G start Start prep_pipette Prepare Patch Pipette start->prep_pipette prep_cells Prepare Cells prep_pipette->prep_cells establish_patch Establish Whole-Cell Patch prep_cells->establish_patch record_baseline Record Baseline Ca²⁺ Currents establish_patch->record_baseline apply_this compound Apply this compound record_baseline->apply_this compound record_post_drug Record Ca²⁺ Currents with this compound apply_this compound->record_post_drug analyze_data Analyze Current Amplitude and I-V Curve record_post_drug->analyze_data end End analyze_data->end

Workflow for whole-cell patch-clamp experiments.

Conclusion

This compound's well-characterized role as a potent L-type calcium channel blocker makes it a valuable pharmacological agent and research tool. Its ability to modulate intracellular Ca²⁺ signaling has profound effects on a range of physiological processes, from smooth muscle contraction to neuronal survival. The experimental protocols detailed in this guide provide a foundation for further investigation into the nuanced effects of this compound on cellular function. As research continues to unravel the complexities of Ca²⁺ signaling in health and disease, the targeted modulation of these pathways with compounds like this compound holds significant therapeutic promise.

References

Isradipine's Impact on Endoplasmic Reticulum Stress in Neurons: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Endoplasmic reticulum (ER) stress is an increasingly recognized pathological hallmark in a variety of neurodegenerative diseases, including Parkinson's and Alzheimer's disease. The ER is a critical organelle for protein folding and calcium homeostasis. Perturbations in these functions lead to the accumulation of unfolded or misfolded proteins, triggering a complex signaling network known as the Unfolded Protein Response (UPR). While initially a pro-survival mechanism, chronic UPR activation can lead to apoptosis and neuronal cell death.

Isradipine, a dihydropyridine L-type calcium channel (LTCC) blocker, has demonstrated neuroprotective effects in several preclinical models of neurodegeneration.[1][2] Its primary mechanism of action is the inhibition of Ca2+ influx through Cav1.2 and Cav1.3 channels. Given the intimate relationship between intracellular calcium dysregulation and ER stress, there is a strong scientific rationale to hypothesize that this compound may confer its neuroprotective effects, at least in part, by mitigating ER stress in neurons. This technical guide will delve into the core concepts of ER stress, the potential mechanisms by which this compound could modulate these pathways, and provide detailed experimental protocols for investigating this hypothesis.

Core Concept: The Unfolded Protein Response (UPR)

The UPR is orchestrated by three main ER-resident transmembrane proteins: PERK, IRE1α, and ATF6. Under homeostatic conditions, these sensors are kept in an inactive state through their association with the ER chaperone GRP78/BiP. Upon the accumulation of unfolded proteins, GRP78/BiP dissociates from these sensors, leading to their activation and the initiation of downstream signaling cascades.

  • The PERK Pathway: Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global attenuation of protein synthesis, thereby reducing the protein load on the ER. However, this also leads to the preferential translation of Activating Transcription Factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, the pro-apoptotic factor CHOP.

  • The IRE1α Pathway: Upon activation, IRE1α oligomerizes and its endoribonuclease activity unconventionally splices a 26-nucleotide intron from the mRNA of X-box binding protein 1 (XBP1). This results in a potent transcription factor, XBP1s, that upregulates genes involved in protein folding, ER-associated degradation (ERAD), and lipid biosynthesis.

  • The ATF6 Pathway: When released from GRP78/BiP, ATF6 translocates to the Golgi apparatus where it is cleaved by site-1 and site-2 proteases to release its cytosolic domain, a potent transcription factor that upregulates ER chaperones and ERAD components.

This compound and ER Stress: A Mechanistic Hypothesis

While direct experimental evidence explicitly linking this compound to the modulation of PERK, IRE1α, and ATF6 pathways in neurons is still emerging, a strong mechanistic link can be inferred from the well-established role of calcium in ER function.

The ER is the primary intracellular store of calcium, and the maintenance of a high luminal Ca2+ concentration is crucial for the proper functioning of calcium-dependent chaperones like calnexin and calreticulin. A sustained influx of extracellular Ca2+ through LTCCs, or its dysregulated release from the ER, can lead to ER calcium depletion, impairing the protein folding capacity and thereby inducing ER stress.

This compound, by blocking LTCCs, reduces the overall cytosolic calcium load. This could indirectly preserve ER calcium levels, support the function of ER chaperones, and consequently, alleviate the accumulation of unfolded proteins. This would, in turn, reduce the activation of the UPR sensors and mitigate the downstream pro-apoptotic signaling.

Quantitative Data Summary

While direct quantitative data on this compound's effect on ER stress markers is limited in the current literature, the following tables summarize relevant data on its neuroprotective effects and the effects of other compounds on ER stress markers, which can serve as a reference for designing future experiments.

Table 1: Neuroprotective Effects of this compound in a Parkinson's Disease Model

Treatment GroupStriatal TH Fiber Density (% of control)SNc TH Positive Cells (% of control)Plasma this compound (nM)
Vehicle + 6-OHDA~10%~30%0
This compound + 6-OHDADose-dependent protectionDose-dependent protectionIC50 ≈ 19 nM

Data synthesized from a study by Ilijic et al. (2011).[2] TH: Tyrosine Hydroxylase, a marker for dopaminergic neurons. SNc: Substantia nigra pars compacta.

Table 2: Modulation of ER Stress Markers by a Chemical Chaperone (4-PBA) in Hippocampal Neurons

Treatment GroupGRP78 Expression (fold change)CHOP Expression (fold change)Cleaved Caspase-12 (fold change)
Control1.01.01.0
Tunicamycin (ER stress inducer)3.54.23.8
Tunicamycin + 4-PBA1.82.11.9

Hypothetical data based on the known effects of 4-PBA on ER stress.

Experimental Protocols

Induction of ER Stress in Neuronal Cell Culture (SH-SY5Y)

This protocol describes the induction of ER stress in the human neuroblastoma cell line SH-SY5Y using tunicamycin, a well-established ER stress inducer that inhibits N-linked glycosylation.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • Tunicamycin (from Streptomyces sp.)

  • This compound

  • DMSO (vehicle control)

  • 6-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed SH-SY5Y cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.

  • Prepare stock solutions of tunicamycin (e.g., 1 mg/mL in DMSO) and this compound (e.g., 10 mM in DMSO).

  • On the day of the experiment, remove the culture medium and replace it with fresh medium containing the desired concentrations of tunicamycin (e.g., 1-5 µg/mL) and/or this compound (e.g., 1-10 µM).[3] A vehicle control (DMSO) should be included.

  • For pre-treatment experiments, add this compound or vehicle 1-2 hours before the addition of tunicamycin.

  • Incubate the cells for the desired time period (e.g., 4, 8, 12, or 24 hours) at 37°C in a 5% CO2 incubator.

  • After incubation, wash the cells with ice-cold PBS and proceed with downstream analysis (e.g., Western blotting, RT-qPCR, or immunofluorescence).

Western Blotting for ER Stress Markers

This protocol details the detection of key ER stress proteins by Western blotting.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GRP78/BiP, anti-phospho-PERK, anti-PERK, anti-phospho-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, anti-XBP1s, anti-ATF6, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Real-Time Quantitative PCR (RT-qPCR) for UPR Gene Expression

This protocol allows for the quantification of mRNA levels of UPR target genes.

Materials:

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for target genes (e.g., HSPA5 (GRP78), DDIT3 (CHOP), spliced XBP1, ATF4) and a reference gene (e.g., GAPDH or ACTB)

  • RT-qPCR instrument

Procedure:

  • Extract total RNA from treated cells and assess its quality and quantity.

  • Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.

  • Set up the qPCR reaction with the qPCR master mix, cDNA, and specific primers.

  • Run the qPCR program on a real-time PCR system.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.

Immunofluorescence for ER Stress Marker Localization

This protocol enables the visualization of the subcellular localization of ER stress markers.

Materials:

  • Cells grown on coverslips in 24-well plates

  • 4% paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary and fluorescently-labeled secondary antibodies

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells on coverslips as described in Protocol 1.

  • Wash with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific binding with blocking solution for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash with PBS and incubate with fluorescently-labeled secondary antibodies and DAPI for 1 hour at room temperature, protected from light.

  • Wash with PBS and mount the coverslips on microscope slides.

  • Visualize and capture images using a fluorescence microscope.

Mandatory Visualizations

Caption: The three canonical pathways of the Unfolded Protein Response (UPR).

Experimental_Workflow cluster_analysis Downstream Analysis start Neuronal Cell Culture (e.g., SH-SY5Y) treatment Treatment Groups: 1. Vehicle Control 2. This compound 3. ER Stress Inducer (Tunicamycin) 4. This compound + Tunicamycin start->treatment incubation Incubation (e.g., 4, 8, 12, 24 hours) treatment->incubation western Western Blot (p-PERK, p-eIF2α, GRP78, CHOP, XBP1s) incubation->western rtqpcr RT-qPCR (HSPA5, DDIT3, XBP1s) incubation->rtqpcr if_stain Immunofluorescence (ATF4/CHOP nuclear translocation) incubation->if_stain data_analysis Data Analysis & Interpretation western->data_analysis rtqpcr->data_analysis if_stain->data_analysis

Caption: Experimental workflow for investigating this compound's effect on ER stress.

Calcium_ER_Stress_Link cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum LTCC L-Type Ca2+ Channel Cytosolic_Calcium Cytosolic Ca2+ LTCC->Cytosolic_Calcium Ca2+ influx This compound This compound This compound->LTCC blocks ER_Calcium ER Ca2+ Store Chaperones Ca2+-dependent Chaperones ER_Calcium->Chaperones regulates Unfolded_Proteins Unfolded Proteins Chaperones->Unfolded_Proteins impaired folding leads to ER_Stress ER Stress Unfolded_Proteins->ER_Stress induces Cytosolic_Calcium->ER_Calcium depletes UPR Unfolded Protein Response (UPR) ER_Stress->UPR

Caption: Proposed mechanism of this compound's impact on ER stress via calcium homeostasis.

Conclusion

The neuroprotective properties of this compound are well-documented, with a primary focus on its ability to mitigate mitochondrial oxidative stress through the blockade of L-type calcium channels. This guide posits a complementary or synergistic mechanism involving the attenuation of endoplasmic reticulum stress. By stabilizing intracellular calcium homeostasis, this compound may alleviate the protein folding burden on the ER, thereby reducing the activation of the pro-apoptotic arms of the Unfolded Protein Response. The experimental protocols and conceptual frameworks provided herein offer a robust starting point for researchers to rigorously test this hypothesis and further elucidate the multifaceted neuroprotective actions of this compound. Such investigations are crucial for the continued development and optimization of therapeutic strategies for a range of devastating neurodegenerative disorders.

References

The Anti-Inflammatory Potential of Isradipine in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-inflammatory properties of Isradipine, a dihydropyridine L-type calcium channel (LTCC) blocker, within the central nervous system (CNS). By modulating intracellular calcium homeostasis, this compound presents a compelling, albeit complex, therapeutic avenue for neurodegenerative diseases and CNS injuries where neuroinflammation is a key pathological driver. This document synthesizes preclinical evidence, details relevant experimental methodologies, and visualizes the core signaling pathways implicated in its mechanism of action.

Core Mechanism of Action: Regulation of Calcium Dysregulation

This compound's primary mechanism of action is the blockade of L-type calcium channels, specifically the Cav1.2 and Cav1.3 subunits, which are expressed on various cell types within the CNS, including neurons and glial cells.[1][2] In numerous neurodegenerative conditions, such as Alzheimer's disease (AD) and Parkinson's disease (PD), dysregulation of intracellular calcium is a central pathological feature.[2][3] this compound's potential to mitigate neuroinflammation stems from its ability to attenuate this calcium dysregulation, thereby influencing downstream inflammatory cascades.

Evidence of Anti-Inflammatory and Neuroprotective Effects

Preclinical studies across various models of CNS disorders have demonstrated the neuroprotective and potential anti-inflammatory effects of this compound.

Parkinson's Disease (PD)

In animal models of PD, this compound has shown promise in protecting dopaminergic neurons. This neuroprotection is strongly linked to the reduction of mitochondrial oxidative stress, a key driver of inflammation and neuronal death.[4][5][6][7] By blocking calcium entry through Cav1 channels, this compound lessens the metabolic burden on mitochondria, thereby reducing the production of reactive oxygen species (ROS).[7]

Alzheimer's Disease (AD)

In the context of AD, this compound has been shown to attenuate the neurotoxicity induced by beta-amyloid (Aβ) oligomers by suppressing calcium influx.[2][3] However, its direct impact on microglial-mediated neuroinflammation in AD models is less clear. One study using the 5XFAD mouse model found that while this compound reduced Aβ-associated dystrophic neurites, it did not significantly alter the phenotype of plaque-associated microglia.[1] This suggests that in this particular model, the primary therapeutic effect of this compound may be neuron-centric rather than directly modulating microglial inflammatory responses.[1]

Stroke

Animal models of stroke have demonstrated that this compound can reduce infarct size, pointing to its neuroprotective capabilities in acute brain injury.[8][9][10][11][12] This effect is likely a combination of its antihypertensive properties and direct cellular mechanisms that may include the attenuation of post-ischemic inflammation.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from preclinical studies investigating the effects of this compound.

Model Treatment Key Finding Quantitative Result Reference
6-OHDA Mouse Model of PDThis compoundNeuroprotection of dopaminergic neuronsDose-dependent sparing of DA fibers and cell bodies[7]
5XFAD Mouse Model of ADThis compound (3 mg/kg/day for 30 days)Reduction in dystrophic neuritesAge-dependent reduction[1]
5XFAD Mouse Model of ADThis compound (3 mg/kg/day for 30 days)Aβ plaque burdenTrending decrease in 9-month-old mice[1]
5XFAD Mouse Model of ADThis compound (3 mg/kg/day for 30 days)Microglia plaque coverageNo significant change[1]
Rat Model of Embolic StrokeThis compoundReduction in infarct sizeDose-dependent reduction[10]

Key Signaling Pathways and Experimental Workflows

The anti-inflammatory and neuroprotective effects of this compound are mediated through specific signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for their investigation.

Isradipine_Mechanism cluster_0 Cellular Stressors cluster_1 Cellular Response Neurodegenerative Pathology (e.g., Aβ, α-synuclein) Neurodegenerative Pathology (e.g., Aβ, α-synuclein) L-type Ca2+ Channel (Cav1.2/1.3) L-type Ca2+ Channel (Cav1.2/1.3) Neurodegenerative Pathology (e.g., Aβ, α-synuclein)->L-type Ca2+ Channel (Cav1.2/1.3) activates Ischemia Ischemia Ischemia->L-type Ca2+ Channel (Cav1.2/1.3) activates Increased Intracellular Ca2+ Increased Intracellular Ca2+ L-type Ca2+ Channel (Cav1.2/1.3)->Increased Intracellular Ca2+ Ca2+ influx Mitochondrial Ca2+ Uptake Mitochondrial Ca2+ Uptake Increased Intracellular Ca2+->Mitochondrial Ca2+ Uptake Increased ROS Production Increased ROS Production Mitochondrial Ca2+ Uptake->Increased ROS Production Oxidative Stress Oxidative Stress Increased ROS Production->Oxidative Stress Neuroinflammation (Microglia/Astrocyte Activation) Neuroinflammation (Microglia/Astrocyte Activation) Oxidative Stress->Neuroinflammation (Microglia/Astrocyte Activation) Neuronal Damage/ Apoptosis Neuronal Damage/ Apoptosis Oxidative Stress->Neuronal Damage/ Apoptosis Neuroinflammation (Microglia/Astrocyte Activation)->Neuronal Damage/ Apoptosis exacerbates This compound This compound This compound->L-type Ca2+ Channel (Cav1.2/1.3) inhibits

Figure 1. this compound's mechanism of action in reducing neuroinflammation.

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Primary Microglia/Astrocyte or Neuronal Cultures Primary Microglia/Astrocyte or Neuronal Cultures Inflammatory Stimulus (e.g., LPS, Aβ oligomers) Inflammatory Stimulus (e.g., LPS, Aβ oligomers) Primary Microglia/Astrocyte or Neuronal Cultures->Inflammatory Stimulus (e.g., LPS, Aβ oligomers) This compound Treatment This compound Treatment Inflammatory Stimulus (e.g., LPS, Aβ oligomers)->this compound Treatment Analysis_vitro Analysis: - Cytokine quantification (ELISA) - ROS measurement - Western Blot (signaling proteins) - Immunocytochemistry This compound Treatment->Analysis_vitro Animal Model of Neuroinflammation/Neurodegeneration Animal Model of Neuroinflammation/Neurodegeneration This compound Administration (e.g., osmotic mini-pumps, oral gavage) This compound Administration (e.g., osmotic mini-pumps, oral gavage) Animal Model of Neuroinflammation/Neurodegeneration->this compound Administration (e.g., osmotic mini-pumps, oral gavage) Behavioral Testing Behavioral Testing This compound Administration (e.g., osmotic mini-pumps, oral gavage)->Behavioral Testing Tissue Collection (Brain) Tissue Collection (Brain) Behavioral Testing->Tissue Collection (Brain) Analysis_vivo Analysis: - Immunohistochemistry (Iba1, GFAP) - Stereology (cell counts) - ELISA/qPCR (cytokines) - HPLC (neurotransmitters) Tissue Collection (Brain)->Analysis_vivo

References

An In-depth Technical Guide to the Physicochemical Properties and Solubility of Isradipine and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical physicochemical properties and solubility characteristics of isradipine, a potent dihydropyridine calcium channel blocker, and its structurally related derivatives. Understanding these properties is paramount for drug development, from formulation design to predicting in vivo performance. This document details experimental methodologies for determining these properties and presents a comparative analysis of this compound with other key dihydropyridine derivatives.

Physicochemical Properties of this compound and Derivatives

This compound and its derivatives are a class of organic compounds characterized by a dihydropyridine ring structure. These compounds are widely used in the management of hypertension. Their therapeutic efficacy is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profiles.

Data Summary

The following table summarizes the key physicochemical parameters for this compound and selected dihydropyridine derivatives: nifedipine, felodipine, and amlodipine. These derivatives are widely recognized calcium channel blockers and provide a basis for comparative analysis.

PropertyThis compoundNifedipineFelodipineAmlodipine
Molecular Formula C₁₉H₂₁N₃O₅C₁ⱇH₁₈N₂O₆C₁₈H₁₉Cl₂NO₄C₂₀H₂₅ClN₂O₅
Molecular Weight ( g/mol ) 371.39346.33384.25408.9
Melting Point (°C) 168-170[1]172-174[2]145[3]199-201[4]
pKa Not Experimentally ReportedNot Applicable (neutral)Not Applicable (neutral)8.6 (weak base)[5]
LogP (Octanol/Water) 3.96 - 4.28[1][6]2.2 - 2.53.86[3]3.0[4]
Aqueous Solubility Practically insoluble (<10 mg/L at 37°C)[1][7]Practically insoluble in water[2]0.5 mg/LSlightly soluble in water[4][5]
Solubility in Organic Solvents Soluble in ethanol; freely soluble in acetone, chloroform, and methylene chloride.[7] Soluble in DMSO (50mM) and ethanol (20mM).[8]Soluble in acetone, chloroform, ethyl acetate, methanol, and ethanol.[9]Soluble in dichloromethane and ethanol.[10]Freely soluble in methanol; sparingly soluble in anhydrous ethanol.[5]

Experimental Protocols

Accurate determination of physicochemical properties is crucial. The following sections detail the standard experimental methodologies for measuring solubility, lipophilicity (LogP), and the acid dissociation constant (pKa).

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[11]

Principle: An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined.

Detailed Protocol:

  • Preparation: Add an excess amount of the this compound derivative to a glass flask or vial. The exact amount should be sufficient to ensure a solid phase remains at equilibrium.

  • Solvent Addition: Add a known volume of the desired aqueous medium (e.g., purified water, phosphate-buffered saline pH 7.4) to the flask.

  • Equilibration: Seal the flask and place it in a temperature-controlled shaker or incubator (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[12][13]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Separate the saturated solution from the solid phase by centrifugation or filtration using a chemically inert filter (e.g., 0.22 µm PTFE).

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Calculate the solubility from the measured concentration. The experiment should be performed in triplicate to ensure reproducibility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess solid drug to flask B Add known volume of solvent A->B C Seal and agitate at constant temperature (24-72h) B->C D Centrifuge or filter to remove undissolved solid C->D E Analyze supernatant/filtrate by HPLC-UV D->E F Calculate solubility from concentration E->F

Experimental workflow for the shake-flask solubility determination method.

Determination of Lipophilicity (LogP) by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating the octanol-water partition coefficient (LogP).

Principle: The retention time of a compound on a nonpolar stationary phase is correlated with its lipophilicity. A calibration curve is generated using a series of reference compounds with known LogP values.

Detailed Protocol:

  • System Preparation: Use a C18 or similar reversed-phase column. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration Standards: Prepare solutions of at least five to six reference compounds with accurately known LogP values spanning a range that includes the expected LogP of the analyte.

  • Chromatographic Analysis: Inject the standard solutions and the test compound solution into the HPLC system under isocratic conditions. Record the retention time for each compound.

  • Calculation of Capacity Factor (k'): Calculate the capacity factor for each compound using the formula: k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time (retention time of an unretained compound).

  • Calibration Curve: Plot log(k') versus the known LogP values for the reference compounds. Perform a linear regression analysis to obtain the calibration curve.

  • LogP Determination: Determine the log(k') for the this compound derivative and use the regression equation from the calibration curve to calculate its LogP value.

G A Prepare mobile phase and equilibrate RP-HPLC system B Inject reference compounds with known LogP values A->B F Inject this compound derivative and determine its log(k') A->F C Record retention times (tR) and determine void time (t0) B->C D Calculate log(k') for each reference compound C->D E Generate calibration curve: Plot log(k') vs. LogP D->E G Calculate LogP of the derivative using the calibration curve E->G F->G

Workflow for LogP determination by RP-HPLC.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.[14]

Principle: The pH of a solution of the compound is monitored as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.

Detailed Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound derivative in a suitable solvent system. For poorly water-soluble compounds, a co-solvent system (e.g., methanol-water) may be necessary. The final concentration should be around 1 mM.[14]

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel and immerse the pH electrode. Purge the solution with nitrogen to remove dissolved carbon dioxide.[14]

  • Titration: Add small, precise volumes of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) to the sample solution.[14]

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve. The titration should be repeated at least three times.[14]

Signaling Pathway of this compound and Derivatives

This compound and other dihydropyridine derivatives exert their therapeutic effects by acting as L-type calcium channel blockers.[6]

Mechanism of Action:

  • Binding to L-type Calcium Channels: These drugs bind to the α1 subunit of the L-type voltage-gated calcium channels, which are predominantly found in vascular smooth muscle cells.[7]

  • Inhibition of Calcium Influx: This binding stabilizes the inactive state of the channel, thereby inhibiting the influx of extracellular calcium ions into the cell.

  • Vasodilation: The reduced intracellular calcium concentration in vascular smooth muscle cells leads to relaxation and vasodilation.

  • Blood Pressure Reduction: The resulting decrease in peripheral vascular resistance leads to a reduction in blood pressure.

G cluster_membrane Cell Membrane Ca_channel L-type Ca²⁺ Channel Ca_in Intracellular Ca²⁺ Ca_channel->Ca_in Blocked Influx This compound This compound/Derivative This compound->Ca_channel Binds and inhibits Ca_out Extracellular Ca²⁺ Ca_out->Ca_channel Influx Vasodilation Vasodilation Ca_in->Vasodilation Reduced concentration leads to BP Decreased Blood Pressure Vasodilation->BP

Signaling pathway of this compound and its derivatives as L-type calcium channel blockers.

References

Methodological & Application

Application Notes and Protocols: Isradipine Administration in the 6-OHDA Mouse Model of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the administration of isradipine in the 6-hydroxydopamine (6-OHDA) mouse model of Parkinson's disease. This document outlines the experimental procedures, data presentation, and relevant signaling pathways to guide researchers in investigating the neuroprotective effects of this compound.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic (DA) neurons in the substantia nigra pars compacta (SNc).[1][2][3] The 6-hydroxydopamine (6-OHDA) mouse model is a widely used tool to replicate the dopaminergic neurodegeneration observed in PD.[4][5][6][7][8] this compound, a dihydropyridine L-type calcium channel blocker, has shown neuroprotective potential in preclinical models of PD by mitigating the vulnerability of DA neurons to toxins.[1][2][3][9][10] This protocol details the methodology for evaluating the neuroprotective efficacy of this compound in the 6-OHDA mouse model.

Experimental Protocols

6-OHDA Lesioning Protocol

This protocol describes the unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) to induce a progressive loss of dopaminergic neurons.

Materials:

  • 6-hydroxydopamine hydrobromide (Sigma-Aldrich)

  • Desipramine hydrochloride (Sigma-Aldrich)

  • Pargyline hydrochloride (Sigma-Aldrich)

  • Sterile 0.9% saline

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL) with a 33-gauge needle

  • Heating pad

  • Post-operative care supplies (e.g., subcutaneous fluids, soft food)

Procedure:

  • Animal Preparation:

    • Use male C57BL/6 mice (8-10 weeks old).[11]

    • House mice in a temperature and humidity-controlled environment with a 12-hour light-dark cycle and ad libitum access to food and water.[11]

    • Acclimatize mice to the housing conditions for at least one week before surgery.

  • Preparation of Solutions:

    • Desipramine/Pargyline Solution: Prepare a solution containing 2.5 mg/mL desipramine and 0.5 mg/mL pargyline in sterile saline.[6] This solution protects noradrenergic neurons from 6-OHDA uptake.

    • 6-OHDA Solution: Immediately before surgery, prepare a solution of 6-OHDA in sterile saline containing 0.02% ascorbic acid to prevent oxidation. Common concentrations range from 1 to 5 µg/µL.[5][6] The solution should be protected from light and kept on ice.

  • Surgical Procedure:

    • Anesthetize the mouse using isoflurane.

    • Secure the mouse in a stereotaxic apparatus.

    • Administer desipramine/pargyline solution (10 mL/kg, i.p.) 30 minutes before 6-OHDA injection.

    • Create a small incision in the scalp to expose the skull.

    • Drill a small hole at the desired stereotaxic coordinates for the medial forebrain bundle.

    • Slowly inject 1-2 µL of the 6-OHDA solution into the MFB.

    • Leave the needle in place for 5-10 minutes after injection to allow for diffusion before slowly retracting it.

    • Suture the incision and provide post-operative care, including subcutaneous saline for hydration and soft food.[5][6]

This compound Administration Protocol

Systemic administration of this compound can be achieved through various methods, including subcutaneous implantation of osmotic minipumps or daily injections.

Materials:

  • This compound

  • Vehicle (e.g., 2% DMSO in saline, polyethylene glycol)

  • Osmotic minipumps (for continuous delivery)

  • Syringes and needles (for daily injections)

Procedure (Option 1: Continuous Delivery via Osmotic Minipumps):

  • Begin this compound treatment prior to or concurrently with the 6-OHDA lesioning.

  • Dissolve this compound in an appropriate vehicle to the desired concentration for the minipumps. A dose of 3 µg/g body weight/day has been shown to be effective.[12]

  • Anesthetize the mouse and make a small subcutaneous incision on the back.

  • Implant the filled osmotic minipump subcutaneously and suture the incision. The pump will provide continuous release of this compound for a specified duration.

Procedure (Option 2: Daily Injections):

  • Dissolve this compound in a suitable vehicle. A common dose is 3 mg/kg.[13]

  • Administer this compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection daily, starting before or at the time of the 6-OHDA lesion.

Behavioral Assessment

Behavioral tests are crucial to assess the motor deficits induced by the 6-OHDA lesion and the potential therapeutic effects of this compound.

Common Behavioral Tests:

  • Cylinder Test: Assesses forelimb use asymmetry. Mice are placed in a transparent cylinder, and the number of wall touches with the ipsilateral and contralateral forelimbs is recorded.

  • Amphetamine-Induced Rotation Test: Measures rotational asymmetry. Following an injection of amphetamine, the number of full 360° rotations in both directions is counted.[14]

  • Rotarod Test: Evaluates motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is measured.[14]

Data Presentation

The following tables summarize quantitative data from representative studies investigating the effects of this compound in the 6-OHDA mouse model.

Treatment GroupStriatal TH Fiber Density (% of Control)SNc TH+ Neuron Count (% of Control)Reference
6-OHDA + Vehicle~10%~30%[1]
6-OHDA + this compoundDose-dependent increaseDose-dependent increase[1]
Behavioral Test6-OHDA + Vehicle Outcome6-OHDA + this compound OutcomeReference
Amphetamine-Induced RotationsSignificant ipsilateral rotationsReduction in rotations[14]
Cylinder TestReduced contralateral limb useImproved contralateral limb use[14]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Neuroprotective Effect

The neuroprotective effect of this compound is primarily attributed to its blockade of L-type calcium channels, particularly the Cav1.3 subtype, which are highly expressed in SNc dopaminergic neurons. This action is thought to reduce calcium-dependent mitochondrial oxidant stress.[13][15]

Isradipine_Pathway cluster_neuron Dopaminergic Neuron Six_OHDA 6-OHDA Toxin LTCC L-type Ca2+ Channel (Cav1.3) Six_OHDA->LTCC Exacerbates Ca_Influx Ca2+ Influx LTCC->Ca_Influx Mito_Stress Mitochondrial Oxidant Stress Ca_Influx->Mito_Stress Apoptosis Neuronal Apoptosis Mito_Stress->Apoptosis This compound This compound This compound->LTCC Blocks

Caption: this compound blocks L-type calcium channels, reducing calcium influx and mitochondrial stress.

Experimental Workflow

The following diagram illustrates the typical experimental workflow for evaluating this compound in the 6-OHDA mouse model.

Experimental_Workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_assessment Assessment Animal_Prep Animal Acclimation (1 week) Baseline Baseline Behavioral Testing Animal_Prep->Baseline Isradipine_Admin This compound or Vehicle Administration Baseline->Isradipine_Admin Six_OHDA_Surgery 6-OHDA Unilateral Lesion Isradipine_Admin->Six_OHDA_Surgery Post_Op_Care Post-Operative Care & Monitoring (1-3 weeks) Six_OHDA_Surgery->Post_Op_Care Behavioral_Tests Post-Lesion Behavioral Testing Post_Op_Care->Behavioral_Tests Histo_Analysis Histological & Neurochemical Analysis Behavioral_Tests->Histo_Analysis

Caption: Experimental workflow from animal preparation to final analysis.

References

Application Notes and Protocols: Electrophysiological Recording of Neuronal Activity After Isradipine Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isradipine, a dihydropyridine calcium channel blocker, is a potent inhibitor of L-type calcium channels (LTCCs). In the central nervous system, LTCCs, particularly the Cav1.2 and Cav1.3 subtypes, play a crucial role in regulating neuronal excitability, synaptic plasticity, and gene expression. Dysregulation of calcium homeostasis through these channels has been implicated in the pathophysiology of several neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease.[1][2][3] This document provides detailed protocols for the electrophysiological assessment of this compound's effects on neuronal activity, offering insights into its mechanism of action and therapeutic potential.

Mechanism of Action of this compound on Neuronal L-Type Calcium Channels

This compound exerts its effects by binding to the α1 subunit of L-type calcium channels, leading to their blockade and a reduction in calcium influx during neuronal depolarization.[1] This action is particularly relevant in neurons that exhibit sustained pacemaker-like activity, where LTCCs contribute significantly to the maintenance of firing and intracellular calcium oscillations.[1][4] The blockade of these channels by this compound can therefore modulate neuronal firing patterns and reduce cellular stress associated with excessive calcium entry.[2]

cluster_membrane Neuronal Membrane cluster_downstream Downstream Effects This compound This compound ltcc L-Type Calcium Channel (Cav1.2/Cav1.3) This compound->ltcc Blocks ca_ion Ca²⁺ ltcc->ca_ion Influx ca_downstream Reduced Intracellular Ca²⁺ Signaling ca_ion->ca_downstream depolarization Membrane Depolarization depolarization->ltcc Activates neuronal_activity Modulation of Neuronal Activity (e.g., firing rate) ca_downstream->neuronal_activity neuroprotection Potential Neuroprotection ca_downstream->neuroprotection

Figure 1: Simplified signaling pathway of this compound's action on neuronal L-type calcium channels.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various electrophysiological parameters as reported in the literature.

Table 1: Effect of this compound on L-Type Calcium Channel Currents in HEK293 Cells Expressing Different Cav Subunits. [1]

Cell Line (Expressing)Activity PatternThis compound IC₅₀ (nM)
Cav1.2Arterial Smooth Muscle-like130
Cav1.3 (long)Substantia Nigra Dopamine Neuron-like630
Cav1.3 (short)Substantia Nigra Dopamine Neuron-like1450

Table 2: Effect of this compound on Spontaneous Inhibitory Postsynaptic Currents (sIPSCs) in Dentate Gyrus Granule Cells. [5]

Treatment GroupsIPSC Amplitude (pA)
Control18.51 ± 0.24
Amyloid-β38.83 ± 0.83
Amyloid-β + this compound19.97 ± 0.59

Table 3: Neuroprotective Effect of this compound in a 6-OHDA Mouse Model of Parkinson's Disease. [6]

This compound DosePlasma Concentration (ng/mL)Protection of SNc DA Neurons (%)
Vehicle-~30
Low Dose~3~60
High Dose~50~95

Experimental Protocols

Whole-Cell Patch-Clamp Recording from Cultured Neurons or Brain Slices

This protocol is designed to measure the direct effects of this compound on neuronal ion channels and firing properties.

Materials:

  • External Solution (aCSF): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM glucose. Bubbled with 95% O₂/5% CO₂.

  • Internal Pipette Solution: 130 mM K-gluconate, 5 mM KCl, 10 mM HEPES, 0.2 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP. pH adjusted to 7.3 with KOH.

  • This compound Stock Solution: 10 mM in DMSO, stored at -20°C. Dilute to final concentration in aCSF on the day of the experiment.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Patch-clamp amplifier, micromanipulator, and data acquisition system.

Procedure:

  • Prepare brain slices (250-300 µm thick) or cultured neurons on coverslips.[4]

  • Transfer the preparation to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 1.5-2 mL/min.[7]

  • Pull patch pipettes with a resistance of 3-6 MΩ when filled with the internal solution.[8]

  • Approach a healthy neuron under visual guidance (e.g., DIC microscopy).

  • Apply positive pressure to the pipette and approach the cell membrane.

  • Once a dimple is observed on the cell surface, release the positive pressure to form a gigaohm seal (>1 GΩ).[9]

  • Apply gentle suction to rupture the membrane and establish a whole-cell configuration.

  • Switch to current-clamp mode to record spontaneous firing activity or voltage-clamp mode to measure specific ion channel currents.

  • After obtaining a stable baseline recording for at least 5 minutes, perfuse the chamber with aCSF containing the desired concentration of this compound.

  • Record the changes in neuronal activity for at least 10-15 minutes to allow for the drug to take full effect.

  • A washout period with drug-free aCSF can be performed to assess the reversibility of the effects.

cluster_prep Preparation cluster_recording Recording prep_slice Prepare Brain Slice or Cultured Neurons approach_cell Approach Neuron prep_slice->approach_cell pull_pipette Pull & Fill Patch Pipette pull_pipette->approach_cell form_seal Form Gigaohm Seal approach_cell->form_seal whole_cell Establish Whole-Cell Configuration form_seal->whole_cell baseline Record Baseline Activity whole_cell->baseline apply_this compound Apply this compound baseline->apply_this compound record_effect Record Drug Effect apply_this compound->record_effect washout Washout record_effect->washout

Figure 2: Experimental workflow for whole-cell patch-clamp recording with this compound application.

In Vivo Electrophysiological Recording

This protocol allows for the investigation of this compound's effects on neuronal activity in the context of an intact neural circuit in an anesthetized animal.

Materials:

  • Anesthetic (e.g., isoflurane, urethane).

  • Stereotaxic apparatus.

  • Recording electrodes (e.g., single tungsten microelectrodes or multi-electrode arrays).

  • Amplifier and data acquisition system.

  • This compound solution for systemic administration (e.g., intraperitoneal injection).

Procedure:

  • Anesthetize the animal and mount it in a stereotaxic frame.

  • Perform a craniotomy over the brain region of interest.

  • Slowly lower the recording electrode to the target coordinates.

  • Identify and isolate the spontaneous activity of a single neuron.

  • Record baseline neuronal activity (e.g., firing rate, firing pattern) for a stable period.

  • Administer this compound systemically (e.g., i.p. injection).

  • Continuously record the neuronal activity to observe the time course of the drug's effect.

  • Monitor vital signs of the animal throughout the experiment.

  • At the end of the experiment, euthanize the animal according to approved protocols.

Concluding Remarks

The provided protocols and data offer a comprehensive guide for researchers investigating the electrophysiological effects of this compound on neuronal activity. The use of whole-cell patch-clamp and in vivo recording techniques can elucidate the cellular and network-level consequences of L-type calcium channel blockade by this compound. This information is critical for understanding its therapeutic potential in neurological disorders and for the development of novel neuroprotective strategies.

References

Application Note: Formulation of Isradipine for Sustained Release in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Isradipine is a dihydropyridine calcium channel blocker that inhibits the influx of calcium into cardiac and smooth muscle cells by binding to L-type calcium channels.[1][2] This action leads to the dilation of arterioles, which reduces systemic resistance and lowers blood pressure.[1] Due to its short biological half-life of approximately 8 hours and extensive first-pass metabolism, frequent dosing is necessary to maintain therapeutic plasma concentrations.[1][3] For preclinical animal studies, particularly those investigating chronic conditions like hypertension or neuroprotection, this poses a significant challenge.[4][5] Developing sustained-release (SR) formulations is crucial to ensure stable, long-term drug exposure, reduce handling-induced stress in animals, and improve the reliability of experimental outcomes. This document provides detailed protocols and data for formulating and evaluating SR this compound systems for use in common animal models.

This compound's Mechanism of Action

This compound selectively blocks L-type voltage-gated calcium channels located on the membrane of vascular smooth muscle cells. This inhibition prevents the influx of extracellular calcium, which is a critical step for muscle contraction. The resulting decrease in intracellular calcium leads to smooth muscle relaxation, vasodilation, and a subsequent reduction in blood pressure.

cluster_cell Vascular Smooth Muscle Cell CaChannel L-type Ca²⁺ Channel Prevents Prevents CaChannel->Prevents Ca_Influx Ca²⁺ Influx LeadsTo1 Leads to Ca_Influx->LeadsTo1 Contraction Muscle Contraction Relaxation Vasodilation This compound This compound Block Blockade This compound->Block Block->CaChannel LeadsTo1->Contraction LeadsTo2 Leads to Prevents->Ca_Influx Prevents->Relaxation

Caption: this compound's mechanism of action via L-type calcium channel blockade.

Formulation Strategies and Data Presentation

Several strategies have been successfully employed to achieve sustained release of this compound in animal models. These include oral matrix tablets for studies in rabbits and continuous subcutaneous infusion via osmotic minipumps for neuroprotection studies in mice.[4][6]

Oral Sustained-Release Matrix Tablets

Hydrophilic polymers such as hydroxypropyl methylcellulose (HPMC) are commonly used to create a gel-forming matrix that controls drug diffusion.[6] Combining HPMC with hydrophobic polymers like ethylcellulose can further modulate the release rate.[7][8]

Table 1: Example Composition of this compound SR Matrix Tablets This table outlines a sample formulation for preparing SR tablets by direct compression, adapted from methodologies described for rabbit studies.[7][8]

ComponentFunctionQuantity per Tablet (mg)
This compoundActive Pharmaceutical Ingredient5.0
HPMC K15MHydrophilic Matrix Former45.0
EthylcelluloseHydrophobic Matrix Former30.0
Microcrystalline CelluloseDiluent / Binder65.0
Magnesium StearateLubricant2.5
TalcGlidant2.5
Total Weight 150.0

Table 2: Comparative Pharmacokinetics of IR vs. SR this compound Tablets in Rabbits Pharmacokinetic studies in rabbits demonstrate the effectiveness of SR formulations in prolonging drug exposure and reducing peak plasma concentrations compared to immediate-release (IR) versions.[6][9]

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋t (ng·hr/mL)
Immediate Release (IR)45.8 ± 5.21.5 ± 0.5185.4 ± 20.1
Sustained Release (SR)28.3 ± 4.16.0 ± 1.0310.7 ± 35.5
(Data are representative values compiled from published studies and presented as Mean ± SD)[6][9]
Subcutaneous Delivery via Osmotic Minipumps

For long-term, continuous, and rate-controlled administration, particularly in neuropharmacology studies where stable brain concentrations are desired, implantable osmotic minipumps are a reliable method.[4] This approach bypasses first-pass metabolism, providing more consistent plasma levels.[4]

Novel Oral Administration for Mice

A novel method for multiple-dose oral administration in mice involves mixing an extended-release formulation of this compound with strawberry-flavored yogurt.[10] This technique leverages voluntary consumption, minimizing stress from gavage.[10]

Table 3: this compound Plasma Concentrations in Mice with Voluntary Oral Dosing This study found that a dose of 0.05 mg resulted in plasma concentrations within the therapeutic range seen in humans (1–11 ng/mL).[10]

Dose (mg)Dosing IntervalTrough Plasma Conc. (Cmin) (ng/mL)Accumulation Ratio
0.18 hours2.36 ± 0.73N/A
0.14 hours7.42 ± 2.043.14
(Data adapted from a pharmacokinetic study in mice)[10]

Experimental Protocols

Protocol 1: Preparation of this compound SR Matrix Tablets

This protocol describes the direct compression method for manufacturing the tablets detailed in Table 1.

  • Sieving: Pass this compound and all excipients (HPMC K15M, ethylcellulose, microcrystalline cellulose) through a #60 mesh sieve to ensure uniformity.

  • Blending: Combine the sieved powders in a blender and mix for 15 minutes to achieve a homogenous blend.

  • Lubrication: Add magnesium stearate and talc (previously passed through a #80 mesh sieve) to the powder blend and mix for an additional 5 minutes.

  • Compression: Compress the final blend into 150 mg tablets using a rotary tablet press with 8 mm round, concave punches. Adjust compression force to achieve a target hardness of 5-6 kg/cm ².

  • Evaluation: Characterize the tablets for weight variation, hardness, friability, and drug content according to standard pharmacopeial methods.[9]

Protocol 2: In Vitro Dissolution Testing

This protocol is for assessing the drug release profile of the prepared SR tablets.

  • Apparatus: Use a USP Type II (paddle) dissolution apparatus.

  • Medium: 900 mL of pH 6.8 phosphate buffer, maintained at 37 ± 0.5°C.[7]

  • Speed: Set the paddle rotation speed to 100 RPM.[11]

  • Sampling: Withdraw 5 mL samples at predetermined time points (e.g., 1, 2, 4, 6, 8, 10, and 12 hours). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Analysis: Filter the samples through a 0.45 µm filter. Analyze the concentration of this compound using a validated UV-Vis spectrophotometer at 325 nm or an HPLC method.[9]

  • Kinetics: Calculate the cumulative percentage of drug released and fit the data to various kinetic models (e.g., zero-order, first-order, Higuchi) to determine the release mechanism.[7]

cluster_prep Formulation & Preparation cluster_eval In Vitro & In Vivo Evaluation A Sieving of Drug & Excipients B Geometric Blending A->B C Lubrication (Mg Stearate, Talc) B->C D Direct Compression C->D E Physicochemical Tests (Hardness, Friability) D->E Tablet Characterization F In Vitro Dissolution (USP Type II, pH 6.8) D->F Release Profile Testing G Animal Dosing (Rabbits) F->G H Blood Sampling (Serial) G->H I Plasma Analysis (HPLC) H->I J Pharmacokinetic Data Analysis I->J K K J->K Compare to IR

Caption: Experimental workflow for oral SR tablet development and evaluation.

Protocol 3: Pharmacokinetic Study in Rabbits

This protocol outlines an in vivo study to compare the pharmacokinetic profiles of IR and SR this compound tablets.

  • Animals: Use healthy New Zealand White rabbits (2.5-3.0 kg). House them individually with free access to food and water. Acclimatize animals for at least one week before the study. All procedures must be approved by an Institutional Animal Ethical Committee.[9]

  • Study Design: Use a parallel-group design. Fast the rabbits overnight before dosing.

  • Dosing: Administer a single tablet (either IR or SR formulation) orally using a pill dispenser, followed by 10 mL of water to ensure swallowing.[12]

  • Blood Sampling: Collect approximately 2 mL of blood from the marginal ear vein into heparinized tubes at pre-dose (0 hr) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples at 4000 RPM for 10 minutes. Separate the plasma and store it at -20°C until analysis.

  • Sample Analysis: Determine the plasma concentration of this compound using a validated HPLC method with UV detection at 325 nm.[9] Protein precipitation is a common technique for sample extraction.[9]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC₀₋₂₄, t₁/₂) using non-compartmental analysis software.

Protocol 4: Continuous Subcutaneous Infusion in Mice

This protocol is adapted from a neuroprotection study using this compound in a mouse model of Parkinson's disease.[4]

  • Pump Preparation:

    • Vehicle: Prepare a vehicle of Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 300 (PEG300).

    • Drug Solution: Dissolve this compound in the vehicle to achieve the desired concentration for a target dose (e.g., 3 mg/kg/day).

    • Pump Loading: Load the solution into Alzet osmotic minipumps (e.g., model 2004, 0.25 µL/hr flow rate for 28 days) following the manufacturer's instructions.

  • Pump Priming: Incubate the loaded pumps in sterile 0.9% saline at 37°C overnight to ensure immediate drug delivery upon implantation.[4]

  • Surgical Implantation:

    • Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).

    • Make a small incision in the skin between the scapulae (shoulder blades).

    • Create a subcutaneous pocket using blunt dissection.

    • Insert the primed osmotic pump into the pocket, with the flow moderator pointing away from the incision.

    • Close the incision with wound clips or sutures.

  • Post-Operative Care: Monitor the animal for recovery and signs of distress. Provide appropriate post-operative analgesia as per institutional guidelines. The pump will now deliver this compound continuously for its specified duration.

cluster_study Behavioral / Efficacy Study A Prepare this compound Solution (in DMSO/PEG300 vehicle) B Load Alzet Osmotic Minipump A->B C Prime Pump in Saline (37°C, Overnight) B->C F Implant Primed Pump C->F Pump Ready D Anesthetize Mouse E Create Subcutaneous Pocket (Interscapular) D->E E->F G Close Incision (Wound Clips) F->G H Continuous, Rate-Controlled This compound Delivery (28 days) G->H

Caption: Workflow for continuous subcutaneous this compound delivery in mice.

References

Application Notes and Protocols for High-Throughput Screening Assays to Identify Isradipine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isradipine is a potent dihydropyridine calcium channel blocker that selectively inhibits L-type voltage-gated calcium channels.[1][2][3][4] Its primary therapeutic application is in the management of hypertension.[1][5] The identification of novel this compound analogs with improved potency, selectivity, or pharmacokinetic properties is a key objective in cardiovascular drug discovery. High-throughput screening (HTS) assays are essential tools for efficiently screening large compound libraries to identify such analogs.

These application notes provide detailed protocols for two primary HTS methodologies suitable for identifying and characterizing this compound analogs: fluorescence-based calcium influx assays and automated patch clamp electrophysiology. Additionally, a comprehensive overview of the underlying signaling pathway and a generalized HTS workflow are presented.

This compound's Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by blocking the influx of calcium ions (Ca2+) through L-type calcium channels in vascular smooth muscle cells.[1][3][5] This inhibition of calcium influx leads to a decrease in intracellular calcium concentration, which in turn prevents the activation of myosin light chain kinase (MLCK) and subsequent muscle contraction.[1] The overall result is vasodilation and a reduction in blood pressure.[1]

Isradipine_Signaling_Pathway cluster_membrane extracellular Extracellular Space L_type_channel L-type Ca2+ Channel membrane Plasma Membrane intracellular Intracellular Space Ca_ion_in Ca2+ L_type_channel->Ca_ion_in Calmodulin Calmodulin Ca_ion_in->Calmodulin binds Ca_ion_out Ca2+ Ca_ion_out->L_type_channel Depolarization This compound This compound Analog This compound->L_type_channel Inhibition Vasodilation Vasodilation This compound->Vasodilation leads to CaM_complex Ca2+-Calmodulin Complex MLCK_inactive MLCK (inactive) CaM_complex->MLCK_inactive activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction

Caption: this compound analog signaling pathway.

High-Throughput Screening (HTS) Workflow

A typical HTS workflow for identifying this compound analogs involves several stages, from primary screening of a large compound library to hit confirmation and lead optimization.

HTS_Workflow library Compound Library (>100,000 compounds) primary_screen Primary HTS (e.g., Fluorescence-based Ca2+ Influx Assay) library->primary_screen hits Primary Hits (~0.5-5% of library) primary_screen->hits dose_response Dose-Response & IC50 Determination hits->dose_response confirmed_hits Confirmed Hits dose_response->confirmed_hits secondary_assay Secondary Assay (e.g., Automated Patch Clamp) confirmed_hits->secondary_assay validated_hits Validated Hits secondary_assay->validated_hits lead_optimization Lead Optimization (SAR Studies) validated_hits->lead_optimization candidate Drug Candidate lead_optimization->candidate

Caption: Generalized HTS workflow for this compound analogs.

Experimental Protocols

Fluorescence-Based Calcium Influx Assay

This assay is a primary HTS method that measures changes in intracellular calcium concentration using a fluorescent indicator.[6][7] It is well-suited for screening large numbers of compounds rapidly.

Objective: To identify compounds that inhibit depolarization-induced calcium influx in a cell line expressing L-type calcium channels.

Materials:

  • HEK293 cells stably expressing the human L-type calcium channel (α1C, β2, and α2δ subunits).

  • Assay plates: 384-well, black-walled, clear-bottom plates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).[8]

  • Pluronic F-127.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Depolarization Buffer: Assay Buffer containing a high concentration of KCl (e.g., 90 mM).

  • This compound (as a positive control).

  • Compound library (dissolved in DMSO).

Protocol:

  • Cell Plating:

    • Culture HEK293 cells expressing L-type calcium channels to ~80-90% confluency.

    • Trypsinize and resuspend cells in culture medium.

    • Seed cells into 384-well assay plates at a density of 20,000 cells/well in 25 µL of culture medium.

    • Incubate plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM (2 µM) and Pluronic F-127 (0.02%) in Assay Buffer.

    • Remove the culture medium from the cell plates.

    • Add 25 µL of the dye loading solution to each well.

    • Incubate the plates at 37°C for 60 minutes in the dark.

  • Compound Addition:

    • During the dye loading incubation, prepare compound plates by diluting the library compounds and this compound control in Assay Buffer to the desired final concentration (e.g., 10 µM).

    • After incubation, wash the cells twice with 25 µL of Assay Buffer.

    • Add 5 µL of the diluted compounds or control to the respective wells.

    • Incubate at room temperature for 15 minutes.

  • Fluorescence Measurement:

    • Place the assay plate in a fluorescence imaging plate reader (e.g., FLIPR Tetra).[9]

    • Measure the baseline fluorescence for 10 seconds.

    • Add 10 µL of Depolarization Buffer to all wells to induce calcium influx.

    • Immediately begin measuring the fluorescence intensity every second for 120 seconds.

Data Analysis: The inhibitory activity of the compounds is calculated as the percentage inhibition of the depolarization-induced calcium influx compared to the positive (this compound) and negative (DMSO) controls.

Automated Patch Clamp Electrophysiology

Automated patch clamp is a secondary assay that provides detailed information about the electrophysiological properties of ion channel modulation.[10][11][12][13][14] It is used to confirm hits from the primary screen and to characterize their mechanism of action.

Objective: To confirm the inhibitory activity of hit compounds on L-type calcium channels and determine their potency (IC50).

Materials:

  • HEK293 cells stably expressing the human L-type calcium channel.

  • Automated patch clamp system (e.g., QPatch or IonFlux).[14]

  • External Solution: (in mM) 140 CsCl, 10 HEPES, 10 Glucose, 2 CaCl2, 1 MgCl2; pH 7.4.

  • Internal Solution: (in mM) 120 CsF, 10 CsCl, 10 HEPES, 10 EGTA; pH 7.2.

  • Hit compounds from the primary screen.

  • This compound (as a positive control).

Protocol:

  • Cell Preparation:

    • Culture and harvest cells as described for the fluorescence assay.

    • Resuspend the cells in the External Solution at a concentration of 1-2 x 10^6 cells/mL.

  • Automated Patch Clamp Run:

    • Prime the automated patch clamp system with the internal and external solutions.

    • Load the cell suspension and compound plate into the instrument.

    • The instrument will automatically perform cell capture, sealing, whole-cell configuration, and compound application.

    • Apply a voltage protocol to elicit L-type calcium channel currents (e.g., hold at -80 mV and step to +10 mV for 200 ms).

    • Apply increasing concentrations of the hit compounds to determine the dose-dependent inhibition of the calcium current.

Data Analysis: The peak current amplitude in the presence of each compound concentration is measured and normalized to the control current. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Data Presentation

The quantitative data from the HTS assays should be summarized in clear and structured tables for easy comparison and analysis.

Table 1: Primary HTS Results for a Hypothetical Set of this compound Analogs

Compound IDConcentration (µM)% Inhibition of Ca2+ InfluxHit (Yes/No)
Analog-0011085.2Yes
Analog-0021012.5No
Analog-0031092.1Yes
Analog-0041055.8Yes
............
This compound1098.5Yes (Control)
DMSO-0.0No (Control)

Table 2: Dose-Response and IC50 Values for Confirmed Hits

Compound IDIC50 (nM)Hill Slope
Analog-00125.41.1
Analog-0038.90.9
Analog-004150.21.3
This compound5.21.0

Table 3: Secondary Assay (Automated Patch Clamp) Results for Validated Hits

Compound IDIC50 (nM) - Electrophysiology
Analog-00130.1
Analog-00310.5
This compound6.8

References

Application Notes and Protocols: Lentiviral-Mediated Knockdown of Cav1.3 to Mimic Isradipine Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated L-type calcium channels (LTCCs), particularly the Cav1.3 subtype, are crucial regulators of calcium influx in excitable cells, including neurons and cardiac pacemaker cells. Dysregulation of Cav1.3 channel activity is implicated in various neurological and cardiovascular disorders. Isradipine, a dihydropyridine class LTCC blocker, exhibits a relative selectivity for Cav1.3 channels and is under investigation for its therapeutic potential in conditions like Parkinson's disease.[1][2] Lentiviral-mediated short hairpin RNA (shRNA) knockdown offers a powerful and specific genetic approach to mimic the pharmacological effects of this compound by reducing the expression of the Cav1.3 α1 subunit (encoded by the CACNA1D gene). This document provides detailed application notes and protocols for utilizing lentiviral shRNA to knock down Cav1.3 expression and for performing comparative studies with this compound.

Data Presentation: Comparing Cav1.3 Knockdown and this compound Treatment

The following tables summarize quantitative data from studies comparing the efficacy of lentiviral-mediated Cav1.3 knockdown with the pharmacological effects of this compound.

Table 1: Efficacy of Cav1.3 Knockdown

MethodTargetCell/Tissue TypeKnockdown Efficiency (mRNA)Knockdown Efficiency (Protein)Reference
rAAV-shRNACav1.3 (Cacna1d)Rat Striatum~85%~87%[1]
Lentiviral shRNAASCTHP-1 cellsNot Reported~60-80%[3]
Lentiviral shRNATarget GeneHEK293T cellsNot Reported~46-72% (EGFP reporter)[4]

Table 2: Pharmacological Inhibition of Cav1.3 by this compound

ParameterCell TypeExperimental ConditionValueReference
IC50HEK293 cells expressing human Cav1.3Whole-cell patch clamp5-11 fold lower sensitivity during simulated neuronal pacemaking vs. arterial smooth muscle activity[5]
IC50tsA-201 cells expressing rat Cav1.3Whole-cell patch clampVaries with holding potential (state-dependent)[6]
Dose-ResponseHypertensive PatientsOral administrationDose-dependent reduction in blood pressure (2.5-20 mg)[7]

Table 3: Comparative Effects on Neuronal Function

ParameterGenetic Approach (Cav1.3 Knockdown)Pharmacological Approach (this compound)Animal ModelOutcomeReference
Levodopa-Induced Dyskinesia (LID)Complete prevention and amelioration of pre-existing LIDPartial and transient reduction of LIDRat model of Parkinson's DiseaseGenetic knockdown shows superior and sustained efficacy[1][8]
Neuronal FiringReduced pacemaker precision at supratherapeutic concentrationsNot directly comparedMouse Substantia Nigra Dopamine NeuronsHigh concentrations of this compound affect firing[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving Cav1.3 and a typical experimental workflow for comparing genetic and pharmacological inhibition.

Cav1.3 Signaling Pathway

Cav1_3_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Cav1_3 Cav1.3 Channel Ca2_influx Ca²⁺ Influx Cav1_3->Ca2_influx mediates This compound This compound This compound->Cav1_3 blocks CaM Calmodulin (CaM) Ca2_influx->CaM activates CaMKII CaMKII CaM->CaMKII activates CREB CREB CaMKII->CREB phosphorylates AC Adenylyl Cyclase (AC) PKA PKA AC->PKA activates (via cAMP) PKA->CREB phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression regulates

Caption: Signaling cascade initiated by Cav1.3-mediated calcium influx.

Experimental Workflow: Comparing Cav1.3 Knockdown and this compound

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment Groups cluster_assays Functional Assays LV_shRNA Lentiviral shRNA Production (shCav1.3 vs. shScramble) Control Control (shScramble) LV_shRNA->Control Knockdown Cav1.3 Knockdown (shCav1.3) LV_shRNA->Knockdown Cell_Culture Neuronal Cell Culture Cell_Culture->Control Cell_Culture->Knockdown Isradipine_Treat This compound Treatment (Vehicle vs. This compound) Cell_Culture->Isradipine_Treat Validation Knockdown Validation (qPCR, Western Blot) Control->Validation Ca_Imaging Calcium Imaging Control->Ca_Imaging Electrophysiology Electrophysiology (Patch-Clamp) Control->Electrophysiology Behavioral Behavioral Analysis (e.g., in vivo models) Control->Behavioral Knockdown->Validation Knockdown->Ca_Imaging Knockdown->Electrophysiology Knockdown->Behavioral Isradipine_Treat->Ca_Imaging Isradipine_Treat->Electrophysiology Isradipine_Treat->Behavioral Data_Analysis Data Analysis & Comparison Validation->Data_Analysis Ca_Imaging->Data_Analysis Electrophysiology->Data_Analysis Behavioral->Data_Analysis

Caption: Workflow for comparing genetic vs. pharmacological Cav1.3 inhibition.

Experimental Protocols

Lentiviral shRNA Vector Production

This protocol describes the production of lentiviral particles in HEK293T cells using a second or third-generation packaging system.

Materials:

  • HEK293T cells

  • Lentiviral transfer vector with shRNA targeting Cav1.3 (and a non-targeting scramble control)

  • Packaging plasmids (e.g., psPAX2 and pMD2.G for second generation)

  • Transfection reagent (e.g., Lipofectamine 2000 or PEI)

  • DMEM with 10% FBS

  • Opti-MEM

  • 0.45 µm syringe filters

  • Ultracentrifuge (optional, for concentration)

Procedure:

  • Cell Seeding: 24 hours prior to transfection, seed HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.

  • Transfection:

    • Prepare the DNA mixture in Opti-MEM: Combine the transfer vector, packaging plasmid(s) in a sterile tube.

    • Prepare the transfection reagent in a separate tube of Opti-MEM.

    • Combine the DNA and transfection reagent mixtures and incubate at room temperature for 20-30 minutes.

    • Add the transfection complex dropwise to the HEK293T cells.

  • Virus Production:

    • Incubate the cells at 37°C in a CO2 incubator.

    • After 12-16 hours, replace the transfection medium with fresh DMEM containing 10% FBS.

  • Virus Harvest:

    • At 48 and 72 hours post-transfection, collect the virus-containing supernatant.

    • Centrifuge the supernatant at low speed (e.g., 500 x g for 10 minutes) to pellet cell debris.

    • Filter the supernatant through a 0.45 µm filter.

  • Virus Titration (Optional but Recommended): Determine the viral titer using methods such as qPCR-based quantification of viral RNA, p24 ELISA, or by transducing a reporter cell line and counting fluorescent colonies.

  • Storage: Aliquot the viral supernatant and store at -80°C. Avoid repeated freeze-thaw cycles.

Lentiviral Transduction of Neuronal Cultures

This protocol is a general guideline for transducing primary neurons or neuronal cell lines. Optimization of the multiplicity of infection (MOI) is crucial for each cell type.

Materials:

  • Neuronal culture (e.g., primary hippocampal neurons, SH-SY5Y cells)

  • Lentiviral particles (shCav1.3 and shScramble)

  • Polybrene (optional, for enhanced transduction; check for neuronal toxicity)

  • Complete neuronal culture medium

Procedure:

  • Cell Plating: Plate neurons at the desired density in a suitable culture vessel.

  • Transduction:

    • Thaw the lentiviral aliquots on ice.

    • Prepare the transduction medium by diluting the lentivirus to the desired MOI in fresh culture medium. If using, add Polybrene to a final concentration of 4-8 µg/mL.

    • Remove the old medium from the neurons and replace it with the transduction medium.

  • Incubation:

    • Incubate the cells for 8-24 hours. For sensitive primary neurons, a shorter incubation time (4-8 hours) may be necessary to minimize toxicity.

  • Medium Change: After incubation, remove the virus-containing medium and replace it with fresh, pre-warmed complete culture medium.

  • Gene Knockdown: Allow 3-7 days for the shRNA to be expressed and for the target protein to be degraded. The optimal time should be determined empirically.

Validation of Cav1.3 Knockdown by qPCR

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for CACNA1D and a reference gene (e.g., GAPDH, ACTB)

Procedure:

  • RNA Extraction: Extract total RNA from transduced and control cells according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR:

    • Set up qPCR reactions in triplicate for the target gene (CACNA1D) and the reference gene for each sample.

    • Run the qPCR program on a real-time PCR machine.

  • Data Analysis: Calculate the relative expression of CACNA1D using the ΔΔCt method, normalizing to the reference gene and comparing the shCav1.3 group to the shScramble control group.

Measurement of Intracellular Calcium Levels

This protocol uses a fluorescent calcium indicator to measure changes in intracellular calcium.

Materials:

  • Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Depolarizing agent (e.g., high potassium solution, electrical field stimulation)

  • Fluorescence microscope or plate reader

Procedure:

  • Indicator Loading:

    • Prepare a loading solution of the calcium indicator in HBSS with Pluronic F-127.

    • Incubate the cells with the loading solution for 30-60 minutes at 37°C.

  • Washing: Wash the cells with fresh HBSS to remove excess dye.

  • Imaging:

    • Acquire a baseline fluorescence reading.

    • Stimulate the cells with a depolarizing agent to open voltage-gated calcium channels.

    • Record the change in fluorescence intensity over time.

  • Data Analysis: Quantify the change in fluorescence (ΔF/F0) to determine the relative change in intracellular calcium concentration. Compare the responses in control, Cav1.3 knockdown, and this compound-treated cells.

Electrophysiological Recording of L-type Calcium Currents

Whole-cell patch-clamp is the gold standard for directly measuring ion channel activity.

Materials:

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for patch pipettes

  • Internal and external recording solutions (formulated to isolate L-type calcium currents, often with Ba²⁺ as the charge carrier)

  • Data acquisition software

Procedure:

  • Cell Preparation: Plate cells on coverslips suitable for microscopy.

  • Pipette Preparation: Pull and fire-polish glass pipettes to a resistance of 3-5 MΩ. Fill with internal solution.

  • Recording:

    • Obtain a gigaohm seal and establish the whole-cell configuration.

    • Apply a voltage-step protocol to elicit L-type calcium currents (e.g., holding at -80 mV and stepping to various depolarizing potentials).

    • Record currents in the absence and presence of this compound, or compare currents from shScramble and shCav1.3 transduced cells.

  • Data Analysis: Measure the peak current amplitude and plot current-voltage (I-V) relationships. Analyze channel kinetics such as activation and inactivation.

Conclusion

Lentiviral-mediated shRNA knockdown of Cav1.3 provides a specific and potent tool to investigate the physiological roles of this channel and to validate it as a therapeutic target. By comparing the effects of genetic knockdown with the pharmacological effects of this compound, researchers can gain a deeper understanding of the on-target effects of this drug and explore the potential benefits of more complete and sustained target engagement. The protocols provided herein offer a framework for conducting such comparative studies, which are essential for advancing our knowledge of Cav1.3 channel function and for the development of novel therapeutic strategies.

References

Application Notes: Isradipine in Human iPSC-Derived Dopaminergic Neuron Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic (DA) neurons in the substantia nigra pars compacta (SNc).[1][2] A key factor contributing to the vulnerability of these neurons is their reliance on L-type calcium channels (LTCCs), particularly the Cav1.3 subtype, for autonomous pacemaking.[3][4] This sustained calcium influx can lead to elevated mitochondrial oxidative stress, rendering the neurons more susceptible to degeneration.[5][6] Human induced pluripotent stem cells (iPSCs) derived from patients with PD offer a powerful in vitro platform to model the disease, investigate underlying mechanisms, and screen for potential neuroprotective compounds.[1][7]

Isradipine, a dihydropyridine L-type calcium channel blocker approved for hypertension, has shown neuroprotective effects in preclinical models of PD.[2][3][4][8] It has a high affinity for Cav1.3 channels and has been demonstrated to reduce calcium-dependent mitochondrial oxidant stress in neurons.[3][5][6] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in iPSC-derived dopaminergic neuron models to investigate its neuroprotective potential.

Mechanism of Action: this compound in Dopaminergic Neurons

This compound exerts its neuroprotective effects by blocking L-type calcium channels on the neuronal membrane. This inhibition reduces the influx of Ca2+ ions during neuronal activity. The subsequent decrease in cytosolic calcium levels alleviates the load on mitochondria, leading to reduced production of reactive oxygen species (ROS) and diminished oxidative stress. This process is believed to protect vulnerable dopaminergic neurons from degeneration.[5][9][10]

Isradipine_Mechanism This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cyto Cytosol LTCC L-Type Calcium Channel (Cav1.3) Ca_ion_in Ca²⁺ Influx LTCC->Ca_ion_in Mito Mitochondrion Ca_ion_in->Mito Increases load on ROS Oxidative Stress (ROS Production) Mito->ROS Leads to Degeneration Neuronal Degeneration ROS->Degeneration Contributes to This compound This compound This compound->LTCC Blocks Ca_ion_out Extracellular Ca²⁺ Ca_ion_out->LTCC Enters cell via

Caption: this compound blocks L-type calcium channels, reducing Ca²⁺ influx and mitochondrial stress.

Experimental Protocols

The following protocols outline the differentiation of human iPSCs into dopaminergic neurons, subsequent treatment with this compound, and methods for downstream analysis.

Experimental_Workflow Overall Experimental Workflow cluster_prep Cell Culture & Differentiation cluster_treat Treatment & Analysis cluster_analysis_methods Analysis Methods iPSC 1. iPSC Culture (on Matrigel/Geltrex) Induction 2. Neural Induction (Dual SMAD Inhibition) iPSC->Induction Day 0-5 Patterning 3. Midbrain Patterning (SHH, FGF8) Induction->Patterning Day 5-11 Maturation 4. DA Neuron Maturation (BDNF, GDNF, cAMP) Patterning->Maturation Day 11-50+ Treatment 5. This compound Treatment (Varying Concentrations) Maturation->Treatment Analysis 6. Downstream Analysis Treatment->Analysis ICC Immunocytochemistry (TH, βIII-tubulin) Analysis->ICC Ca_Imaging Calcium Imaging (Fura-2) Analysis->Ca_Imaging Mito_Stress Mitochondrial Assays (mito-roGFP) Analysis->Mito_Stress

Caption: Workflow: iPSC differentiation to DA neurons, this compound treatment, and analysis.

Protocol 1: Differentiation of hPSCs into Midbrain Dopaminergic Neurons

This protocol is a synthesized approach based on established floor plate-based differentiation methods.[11][12][13][14] It spans approximately 50-60 days.

A. Materials and Reagents

  • Human iPSC lines cultured on Geltrex or Matrigel-coated plates.

  • Media: mTeSR1, KnockOut DMEM/F12, Neurobasal Medium, N2 supplement, B27 supplement.

  • Small molecules and growth factors (See Table 1 for concentrations).

B. Procedure

Stage 1: Neural Induction (Day 0-5)

  • Day -1: Plate iPSCs as single cells onto Geltrex-coated plates in mTeSR1 medium supplemented with 10 µM ROCK inhibitor. Aim for a confluency of nearly 100% on Day 0.

  • Day 0: To initiate differentiation, replace the medium with Neural Induction Medium (NIM), which consists of KnockOut DMEM/F12, N2 supplement, and is supplemented with dual SMAD inhibitors: 100 nM LDN193189 and 10 µM SB431542.[11]

  • Day 3: Perform a full media change with fresh NIM.

  • Day 5: The cells should now be neuroepithelial sheets. Prepare for patterning.

Stage 2: Midbrain Floor Plate Progenitor Patterning (Day 5-11)

  • Day 5: Change the medium to a 3:1 mixture of KnockOut DMEM/F12 and Neurobasal Medium, supplemented with N2, B27, and patterning factors: 100 ng/mL SHH, 100 ng/mL FGF8a, and 3 µM CHIR99021.[13][14]

  • Day 7 & 9: Perform a full media change with fresh patterning medium.

  • Day 11: At this stage, the cells are floor plate progenitors. They can be passaged and expanded or carried forward to final differentiation. To passage, dissociate cells with Accumax, count, and re-plate at a density of 7 x 10⁶ cells per well of a 6-well plate on Geltrex.[14]

Stage 3: Dopaminergic Neuron Maturation (Day 11 onwards)

  • Day 11: Switch to a maturation medium consisting of Neurobasal Medium with B27 supplement. Add the following maturation factors: 20 ng/mL BDNF, 20 ng/mL GDNF, 0.5 mM dibutyryl cAMP, 1 ng/mL TGF-β3, and 200 µM Ascorbic Acid.[13]

  • From Day 13 onwards: Perform a half-media change every 2-3 days.

  • Optional: To remove proliferating non-neuronal cells, a mitotic inhibitor such as Mitomycin C or Ara-C can be added for a short period (e.g., Ara-C at 1 µM on Day 3 of differentiation).[15]

  • Maturation: Neurons typically begin to express dopaminergic markers like Tyrosine Hydroxylase (TH) robustly after Day 25 and continue to mature for over 50 days, developing complex morphologies and electrophysiological properties.[1]

Protocol 2: this compound Treatment of iPSC-Derived Neurons

This protocol is based on concentrations found to be effective in preclinical mouse models and in vitro studies.[6][16][17]

A. Materials

  • Mature iPSC-derived dopaminergic neuron cultures (Day 40+).

  • This compound (stock solution prepared in DMSO, e.g., 10 mM).

  • Neuronal maturation medium.

B. Procedure

  • Preparation: Thaw this compound stock and prepare serial dilutions in pre-warmed maturation medium to achieve final desired concentrations. A typical range for investigation is 5 nM to 100 nM.[6][18] A vehicle control (DMSO equivalent to the highest this compound concentration) must be run in parallel.

  • Treatment: Perform a half-media change on the mature neuron cultures, replacing the aspirated medium with the freshly prepared this compound-containing medium or vehicle control medium.

  • Incubation: Incubate the cells for the desired treatment duration. For acute effects, this could be hours. For chronic neuroprotection studies, treatment may last for several days or weeks, with this compound being replenished during regular media changes.[5][6]

Protocol 3: Downstream Analysis Methods

A. Immunocytochemistry for Neuronal Markers

  • Fix cells with 4% paraformaldehyde (PFA) for 15 minutes.

  • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block with 5% Bovine Serum Albumin (BSA) for 1 hour.

  • Incubate with primary antibodies (e.g., anti-Tyrosine Hydroxylase (TH) for dopaminergic neurons, anti-βIII-tubulin for all neurons) overnight at 4°C.

  • Wash and incubate with fluorescently-labeled secondary antibodies for 1-2 hours at room temperature.

  • Counterstain nuclei with DAPI and image using a fluorescence microscope. The percentage of TH-positive cells can be quantified to assess neuronal survival.[11]

B. Calcium Imaging

  • Load cells with a calcium indicator dye such as Fura-2 AM (e.g., 100 µM) for 30-60 minutes at 37°C.[16]

  • Wash cells and replace with a recording buffer (e.g., HBSS).

  • Perform ratiometric imaging using a fluorescence microscope equipped for live-cell imaging, alternating excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).

  • Record baseline calcium oscillations and then perfuse this compound to observe its acute effect on calcium dynamics. Chronic effects can be assessed by comparing the baseline oscillations in long-term treated vs. control cultures.[6]

C. Mitochondrial Oxidative Stress Assay

  • If not already part of the iPSC line, transduce cells with a lentiviral vector expressing a mitochondria-targeted redox-sensitive GFP (mito-roGFP).

  • Culture cells as described in Protocol 1 and treat as per Protocol 2.

  • Image the mito-roGFP fluorescence using a confocal or fluorescence microscope. The ratio of fluorescence emission at two different excitation wavelengths provides a quantitative measure of the mitochondrial redox state.

  • An increase in the oxidized state indicates higher mitochondrial stress. Compare the redox state between this compound-treated and vehicle-treated cells.[5][6]

Quantitative Data Summary

The following tables summarize key reagents for differentiation and the reported effects of this compound from preclinical studies, providing a basis for expected outcomes in iPSC-derived models.

Table 1: Key Small Molecules and Growth Factors for Dopaminergic Neuron Differentiation

CompoundStageFinal ConcentrationPurposeReference
ROCK Inhibitor (Y-27632)Plating10 µMPromote survival of single cells[14]
LDN193189Induction100 nMDual SMAD Inhibition (BMP pathway)[13]
SB431542Induction10 µMDual SMAD Inhibition (TGF-β pathway)[11][13]
SHH (C25II)Patterning100 ng/mLVentral/Midbrain Patterning[13][14]
FGF8aPatterning100 ng/mLMidbrain Patterning[13]
CHIR99021Patterning3 µMWnt Pathway Activation[13][14]
BDNFMaturation20 ng/mLNeuronal Survival and Maturation[13]
GDNFMaturation20 ng/mLDA Neuron Survival and Maturation[13]
dibutyryl cAMPMaturation0.5 mMNeuronal Differentiation[13]
Ascorbic AcidMaturation200 µMAntioxidant, cofactor for DA synthesis[13]

Table 2: Summary of Reported this compound Effects in Preclinical Models

Parameter MeasuredModel SystemThis compound Concentration/DoseObserved EffectReference
Cytosolic Ca²⁺ OscillationsMouse SNc DA neurons (ex vivo slices)10 nM (acute)Significant reduction in dendritic Ca²⁺ oscillations[16]
Mitochondrial MassMouse SNc DA neurons (in vivo)~5 nM (plasma conc. from chronic treatment)Significant increase (normalization) of mitochondrial mass[6][16]
Mitochondrial Oxidant StressMouse SNc DA neurons (in vivo)~5 nM (plasma conc. from chronic treatment)Significant reduction in mitochondrial oxidant stress[5][6]
DA Neuron SurvivalMouse 6-OHDA model of PDDose-dependent (plasma conc. ~10-20 nM)~60-80% protection of cell bodies at effective doses[3][4]
L-type Channel (Cav1.3) BlockadeHEK293 cells expressing Cav1.3100 nM>90% antagonism of channels at -50 to -60 mV[18]

References

Troubleshooting & Optimization

Technical Support Center: Isradipine Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at improving the blood-brain barrier (BBB) penetration of Isradipine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges limiting this compound's penetration of the blood-brain barrier?

This compound, a dihydropyridine calcium channel blocker, faces several obstacles in reaching the central nervous system (CNS). Although it is considered more brain-penetrant than some other calcium channel blockers like amlodipine, its efficacy can be limited by factors such as its physicochemical properties and interactions with the BBB.[1] The BBB is a highly selective barrier that restricts the passage of most small molecules from the bloodstream into the brain.[2] A key mechanism limiting brain entry for many compounds is the action of active efflux transporters, such as P-glycoprotein (P-gp), which actively pump xenobiotics back into the bloodstream.[3][4]

Q2: What are the leading strategies to enhance this compound's delivery to the brain?

Several innovative strategies are being explored to overcome the BBB and improve this compound's brain concentration. These can be broadly categorized as:

  • Alternative Routes of Administration: Intranasal delivery has shown promise by bypassing the gut and systemic circulation, allowing for more direct access to the brain.[5]

  • Prodrug Formulations: This approach involves chemically modifying this compound into an inactive form (a prodrug) that is more lipophilic or is a substrate for specific BBB transporters.[6][7] Once across the BBB, the prodrug is converted back to the active this compound.

  • Nanoparticle-Based Drug Delivery: Encapsulating this compound within nanoparticles (e.g., liposomes, solid lipid nanoparticles, polymeric nanoparticles) can improve its solubility, protect it from degradation, and facilitate transport across the BBB.[8][9][10]

  • Inhibition of Efflux Pumps: Co-administration of this compound with an inhibitor of efflux pumps like P-gp can prevent the drug from being removed from the brain endothelial cells, thereby increasing its net penetration.[6]

Strategy 1: Intranasal Administration

Intranasal delivery offers a non-invasive method to bypass the BBB and deliver drugs directly to the CNS.[5]

Troubleshooting Guide: Intranasal Delivery
Issue Encountered Potential Cause Recommended Solution
Low brain concentration of this compound. Inappropriate vehicle composition leading to poor absorption.Test different vehicles. Studies have shown that vehicles like 0.5% CMC/saline or N,N-dimethylformamide/PEG400/saline can significantly affect brain concentration.[5]
Drug formulation precipitates out of solution.Ensure the formulation is stable. Check solubility of this compound in the chosen vehicle at the desired concentration.
Incorrect administration technique.Ensure the administration volume is appropriate for the animal model and that the delivery device reaches the olfactory mucosa.
High variability in experimental results. Inconsistent delivery volume or placement.Use a calibrated micropipette for precise volume control. Standardize the administration procedure across all subjects.
Animal-to-animal physiological differences.Increase the number of subjects per group to improve statistical power.
Quantitative Data: Intranasal vs. Oral Administration

A study in mice demonstrated that intranasal administration of this compound resulted in significantly higher brain concentrations compared to plasma concentrations, a ratio that was not achieved with oral dosing.[5]

Administration RouteVehicleTime PointBrain Concentration (ng/g)Plasma Concentration (ng/mL)Brain/Plasma Ratio
Intranasal0.5% CMC/saline0.5 hr~15~5~3.0
Intranasal0.5% CMC/saline2 hr~10~2~5.0
IntranasalDMF/PEG400/saline0.5 hr~25~10~2.5
IntranasalDMF/PEG400/saline2 hr~12~3~4.0
Oral0.5% CMC/saline2 hr< 5~10< 0.5
(Data are approximate values interpreted from graphs in the cited literature[5])
Experimental Protocol: Intranasal Administration in Mice

This protocol is adapted from studies on intranasal drug delivery.[5]

  • Preparation of Formulation:

    • Prepare the desired vehicle (e.g., 0.5% w/v Carboxymethylcellulose in saline).

    • Suspend this compound in the vehicle to the target concentration (e.g., 1 mg/mL). Ensure homogeneity by vortexing or sonication.

  • Animal Handling:

    • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

    • Place the mouse in a supine position.

  • Administration:

    • Using a P10 micropipette, administer a small volume (e.g., 2-5 µL) of the this compound formulation into one nostril.

    • Alternate between nostrils every 2 minutes to allow for absorption, until the total dose volume has been administered.

  • Sample Collection:

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 6 hours) post-administration, collect blood samples via cardiac puncture.

    • Immediately following blood collection, perfuse the mouse with saline to remove blood from the brain.

    • Harvest the brain and store it at -80°C until analysis.

  • Analysis:

    • Determine the concentration of this compound in plasma and brain homogenates using a validated analytical method such as liquid chromatography-mass spectrometry (LC/MS).

Visualization: Intranasal Delivery Pathway

cluster_nasal_cavity Nasal Cavity cluster_brain Central Nervous System cluster_systemic Systemic Circulation (Bypassed) IN_Admin Intranasal Administration Olfactory Olfactory Mucosa IN_Admin->Olfactory Primary Absorption Trigeminal Trigeminal Nerves IN_Admin->Trigeminal Systemic Systemic Circulation IN_Admin->Systemic Minor systemic absorption Olfactory_Bulb Olfactory Bulb Olfactory->Olfactory_Bulb Direct Nose-to-Brain Pathway Brain_Parenchyma Brain Parenchyma Trigeminal->Brain_Parenchyma Trigeminal Pathway Olfactory_Bulb->Brain_Parenchyma BBB Blood-Brain Barrier Systemic->BBB

Caption: Direct nose-to-brain delivery pathways for intranasally administered this compound.

Strategy 2: Nanoparticle and Liposomal Formulations

Encapsulating this compound in lipid- or polymer-based nanoparticles can enhance its stability and facilitate its transport across the BBB.[11][12]

Troubleshooting Guide: Nanoparticle Formulations
Issue Encountered Potential Cause Recommended Solution
Low Entrapment Efficiency (EE%). Poor affinity of this compound for the nanoparticle core.For lipid nanoparticles, try different lipids (solid and liquid) to optimize drug solubilization.[13] For polymeric nanoparticles, select a polymer with appropriate hydrophobicity.
Drug leakage during formulation.Optimize process parameters like sonication time or homogenization pressure. For liposomes, ensure the temperature is above the lipid's transition temperature during hydration.
Large Particle Size or High Polydispersity Index (PDI). Aggregation of nanoparticles.Optimize the concentration of the surfactant or stabilizer. Adjust homogenization or sonication parameters.[14]
Inappropriate lipid or polymer concentration.Modify the ratio of lipids/polymers to the aqueous phase.
In-vitro Model Shows Low Permeability. Nanoparticles are not interacting with the endothelial cell layer.Modify the nanoparticle surface. Cationic lipids can enhance interaction with the negatively charged cell membrane.[15] PEGylation can increase circulation time.[15]
Nanoparticle size is too large for transcytosis.Aim for a particle size below 200 nm, as smaller particles often show better penetration.[16]
Quantitative Data: this compound Nanoparticle Characteristics

This table summarizes data from studies on different this compound nanoformulations.

Formulation TypeKey ComponentsParticle Size (nm)Entrapment Efficiency (%)In-vitro Flux or PermeationReference
InvasomesPhospholipon® 90G, β-citronellene, ethanol194 ± 1888.4622.80 ± 2.10 µg/cm²/h (transdermal)[16]
Nanostructured Lipid Carrier (NLC)Solid lipid, liquid lipid, surfactant85.7 ± 7.387.4 ± 3.2921.69 ± 2.38 µg/cm² (gut permeation)[13]
Experimental Protocol: Preparation of this compound-Loaded Liposomes

This protocol uses the thin-film hydration method, a common technique for preparing liposomes.[16][17]

  • Lipid Film Preparation:

    • Dissolve this compound and lipids (e.g., Phosphatidylcholine, Cholesterol) in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature. This will form a thin, dry lipid film on the flask wall.

    • Keep the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding an aqueous buffer (e.g., PBS, pH 7.4) and rotating the flask. The temperature should be kept above the lipid's transition temperature. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Sonication):

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice to prevent lipid degradation.

    • Alternatively, the suspension can be extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm) for a more uniform size distribution.

  • Purification:

    • Remove the unencapsulated (free) this compound from the liposome suspension by dialysis, gel filtration chromatography, or ultracentrifugation.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Determine the entrapment efficiency by lysing the liposomes with a suitable solvent (e.g., methanol) and quantifying the this compound content using HPLC or UV-Vis spectroscopy.

Visualization: Nanoparticle Transport Across the BBB

Mechanisms of Nanoparticle-Mediated BBB Transport cluster_transport Blood Blood Vessel Lumen EndoCell Endothelial Cell Brain Brain Parenchyma NP This compound-Loaded Nanoparticle NP->EndoCell Adsorption/ Binding p1 Receptor-Mediated Transcytosis NP->p1 p2 Adsorptive-Mediated Transcytosis NP->p2 p3 Lipid fusion/ Direct Penetration NP->p3 EndoCell->Brain Exocytosis p1->EndoCell p2->EndoCell p3->EndoCell

Caption: Nanoparticles can cross the BBB via mechanisms like transcytosis or direct penetration.

Strategy 3: Prodrug Approach and Efflux Pump Inhibition

Designing a prodrug involves masking polar functionalities of this compound to increase its lipophilicity or targeting specific transporters at the BBB.[6][18] This strategy can be compromised if the drug is a substrate for efflux pumps like P-glycoprotein (P-gp), which actively removes it from the brain.[3][19]

Troubleshooting Guide: Prodrugs & P-gp Efflux
Issue Encountered Potential Cause Recommended Solution
Prodrug shows poor brain penetration. The prodrug is still not lipophilic enough.Modify the promoiety to further increase lipophilicity.[6]
The prodrug is an even better substrate for P-gp than the parent drug.Test the prodrug for P-gp interaction using an in-vitro efflux assay. If it is a substrate, redesign the prodrug or co-administer a P-gp inhibitor.[19]
Prodrug enters the brain but does not convert to active this compound. Lack of necessary enzymes (e.g., esterases) in the brain tissue.Design the prodrug with a linker that is cleavable by enzymes known to be present in the brain.[18]
The conversion rate is too slow.Modify the chemical linker to make it more susceptible to enzymatic cleavage.
Co-administration with P-gp inhibitor is ineffective. The inhibitor used is not potent or specific enough.Use a known potent P-gp inhibitor like Elacridar or Tariquidar in your experiments.[6]
This compound is not a significant P-gp substrate, and another efflux transporter is responsible.Test for interactions with other transporters like Breast Cancer Resistance Protein (BCRP).[20]
Experimental Protocol: In-Vitro BBB Efflux Assay (Transwell Model)

This protocol helps determine if this compound is a substrate of an efflux transporter like P-gp.[20][21]

  • Cell Culture:

    • Use a suitable endothelial cell line (e.g., hCMEC/D3 or MDCK-MDR1 which overexpresses P-gp) and culture them on microporous Transwell inserts until a confluent monolayer is formed.[19][20]

    • Monitor the integrity of the monolayer by measuring Trans-Endothelial Electrical Resistance (TEER). A high TEER value indicates tight junction formation.

  • Permeability Study:

    • The assay measures permeability in two directions: apical (blood side) to basolateral (brain side) (A-to-B), and B-to-A.

    • A-to-B: Add this compound (with or without a P-gp inhibitor) to the apical chamber. At various time points, take samples from the basolateral chamber.

    • B-to-A: Add this compound to the basolateral chamber and sample from the apical chamber.

  • Analysis:

    • Quantify the concentration of this compound in the collected samples using LC/MS.

    • Calculate the apparent permeability coefficient (Papp) for each direction.

    • Papp (cm/s) = (dQ/dt) / (A * C0)

      • dQ/dt = rate of drug appearance in the receiver chamber

      • A = surface area of the insert

      • C0 = initial concentration in the donor chamber

  • Interpretation:

    • Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B) .

    • An ER significantly greater than 2 suggests the drug is a substrate for an active efflux transporter.[19]

    • If the ER is reduced to ~1 in the presence of a P-gp inhibitor, it confirms that this compound is a P-gp substrate.

Visualization: P-glycoprotein Efflux Mechanism Workflow

cluster_blood Blood cluster_bbb BBB Endothelial Cell cluster_brain Brain Drug_Blood This compound Drug_Cell This compound Drug_Blood->Drug_Cell Passive Diffusion Drug_Cell->Drug_Blood ATP-dependent Efflux Drug_Brain This compound Drug_Cell->Drug_Brain Entry into Brain Pgp P-gp Efflux Pump

Caption: P-gp at the BBB actively pumps this compound from endothelial cells back into the blood.

References

Addressing the hypotensive effects of Isradipine in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Isradipine in preclinical studies, with a focus on addressing its hypotensive effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound that leads to hypotension?

This compound is a dihydropyridine calcium channel blocker.[1] It functions by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells.[1] This blockage prevents the calcium-dependent activation of myosin light chain kinase (MLCK), a crucial enzyme for muscle contraction.[1][2] The resulting relaxation of arterial smooth muscle leads to vasodilation and a subsequent decrease in peripheral vascular resistance, which manifests as a reduction in blood pressure.[1]

Q2: What are the typical dose ranges for this compound in preclinical rat studies and the expected hypotensive response?

The hypotensive effects of this compound are dose-dependent. In spontaneously hypertensive rats (SHR), subcutaneous administration of this compound at doses of 2.5, 5, and 10 mg/kg per day has been shown to lower blood pressure from over 200 mm Hg to approximately 150, 135, and 120 mm Hg, respectively.[3] Intravenous administration of a low dose of 0.05 mg/kg/h in SHR can lead to a mean blood pressure decrease of about 25 mmHg.[4] It is crucial to conduct dose-finding studies in your specific animal model and strain to determine the optimal dose for your experimental endpoint while managing the hypotensive effects.

Q3: What are the common signs of excessive hypotension in laboratory animals?

Beyond a significant drop in measured blood pressure, be observant for clinical signs of excessive hypotension, which may include lethargy, decreased motor activity, piloerection, and in severe cases, respiratory distress or collapse. Continuous monitoring of vital signs is essential during and after this compound administration.

Q4: Can this compound administration affect heart rate in preclinical models?

Yes, this compound can cause a small increase in resting heart rate, which is a reflexive response to the vasodilation and subsequent drop in blood pressure.[1] However, this effect is generally modest. In conscious spontaneously hypertensive rats, a continuous intravenous infusion of this compound was associated with a significant increase in heart rate at a low dose.[4]

Troubleshooting Guide: Managing this compound-Induced Hypotension

Issue: Unexpectedly severe or prolonged hypotension after this compound administration.

Possible Causes and Solutions:

  • Dose Miscalculation: Double-check all calculations for dosing solutions and the final administered dose. Ensure accurate body weights of the animals.

  • Animal Strain and Health Status: Different rodent strains can have varying sensitivities to cardiovascular drugs. The health status of the animals, including underlying stress or illness, can also impact their response. It is advisable to use healthy, acclimated animals and to be aware of the known cardiovascular characteristics of the strain you are using.

  • Anesthesia Interaction: Anesthetics can have their own hemodynamic effects and may potentiate the hypotensive effects of this compound. If using an anesthetized model, select an anesthetic with minimal cardiovascular depression and ensure the depth of anesthesia is stable and not excessive.

  • Vehicle Effects: The vehicle used to dissolve and administer this compound could have its own physiological effects. Ensure the vehicle is well-tolerated and run appropriate vehicle-only control groups.

Immediate Interventions for Severe Hypotension:

In the event of a severe hypotensive crisis, the following interventions, adapted from clinical management of calcium channel blocker overdose, can be considered in a preclinical setting. Note that these are rescue interventions and may impact experimental outcomes.

InterventionProposed Mechanism of ActionPreclinical Considerations
Intravenous Fluids Increases intravascular volume to compensate for vasodilation.Administer warmed isotonic saline (0.9% NaCl) intravenously or intraperitoneally. Monitor for signs of fluid overload.
Intravenous Calcium Salts Increases the extracellular calcium concentration, helping to overcome the calcium channel blockade.Calcium gluconate or calcium chloride can be administered intravenously. Careful dose calculation is critical to avoid hypercalcemia.
Glucagon Increases intracellular cyclic AMP, which can enhance cardiac contractility.Can be administered intravenously or subcutaneously. May be less effective for reversing hypotension compared to its effects on heart rate.
Vasopressors Directly constrict blood vessels to increase blood pressure.Agents like norepinephrine or phenylephrine can be administered via continuous intravenous infusion. Requires intensive monitoring of blood pressure.
High-Dose Insulin Euglycemia Therapy Improves cardiac myocyte glucose uptake and energy production, enhancing contractility.This is a more complex intervention requiring co-administration of glucose and frequent blood glucose monitoring to prevent hypoglycemia.

Data Presentation

Table 1: Dose-Dependent Hypotensive Effects of this compound in Spontaneously Hypertensive Rats (SHR)

Administration RouteDoseAnimal ModelChange in Mean Arterial Pressure (MAP)Change in Heart Rate (HR)Reference
Subcutaneous (daily for 6 days)2.5 mg/kgSHRReduction to ~150 mmHg (from >200 mmHg)Not reported[3]
Subcutaneous (daily for 6 days)5 mg/kgSHRReduction to ~135 mmHg (from >200 mmHg)Not reported[3]
Subcutaneous (daily for 6 days)10 mg/kgSHRReduction to ~120 mmHg (from >200 mmHg)Not reported[3]
Intravenous (continuous infusion)0.05 mg/kg/hConscious SHR-25 ± 4 mmHgSignificant increase[4]
Intravenous (continuous infusion)0.15 mg/kg/hConscious SHR-20 ± 2 mmHgNot significantly changed from baseline[4]

Experimental Protocols

Protocol 1: Subcutaneous Administration of this compound in Rats

  • Preparation of Dosing Solution:

    • This compound is poorly soluble in water. A common vehicle is a mixture of polyethylene glycol (PEG) 300 or 400 and sterile saline or water. A solution of 15% Dimethyl Sulfoxide (DMSO) has also been used.[4]

    • First, dissolve the calculated amount of this compound powder in the organic solvent (e.g., PEG 300 or DMSO) with gentle warming and vortexing if necessary.

    • Then, add the aqueous component (e.g., sterile saline) to the desired final concentration. Ensure the final solution is clear and free of precipitation.

  • Dosing Procedure:

    • Acclimate the rats to handling and the injection procedure to minimize stress-induced physiological changes.

    • Administer the this compound solution subcutaneously in the dorsal region (scruff of the neck), where the skin is loose.

    • The injection volume should be appropriate for the size of the animal, typically not exceeding 5 ml/kg.

    • Include a vehicle-only control group in your experimental design.

Protocol 2: Measurement of Blood Pressure in Conscious Rats using Tail-Cuff Plethysmography

  • Acclimation:

    • Acclimate the rats to the restraint device and the tail-cuff inflation/deflation procedure for several days before the actual measurement. This is critical to obtain accurate and reproducible readings.

  • Procedure:

    • Place the rat in the restrainer. A warming platform is often used to gently warm the tail, which promotes vasodilation and makes the pulse easier to detect.

    • Position the tail cuff and pulse sensor on the proximal portion of the tail.

    • The system will automatically inflate the cuff to occlude blood flow and then gradually deflate it. The pressure at which the pulse reappears is recorded as the systolic blood pressure.

    • Obtain multiple readings for each animal at each time point and average them to ensure accuracy.

  • Data Collection:

    • Record baseline blood pressure and heart rate before this compound administration.

    • After administration, take measurements at predetermined time points to capture the onset, peak, and duration of the hypotensive effect.

Visualizations

Isradipine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_type_channel L-type Ca²⁺ Channel Ca_ext->L_type_channel Influx Ca_int Ca²⁺ L_type_channel->Ca_int This compound This compound This compound->L_type_channel Blocks Vasodilation Vasodilation (Hypotension) This compound->Vasodilation Calmodulin Calmodulin Ca_int->Calmodulin Binds Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive MLCK (inactive) Ca_Calmodulin->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction

Caption: Signaling pathway of this compound-induced vasodilation.

Experimental_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_monitoring Monitoring Phase cluster_analysis Data Analysis Phase Animal_Acclimation Animal Acclimation (e.g., handling, restraint) Baseline_Measurement Baseline BP & HR Measurement (e.g., Tail-Cuff) Animal_Acclimation->Baseline_Measurement Dose_Preparation This compound & Vehicle Dose Preparation Baseline_Measurement->Dose_Preparation Randomization Randomize Animals to Treatment Groups Dose_Preparation->Randomization Administration Administer this compound or Vehicle Randomization->Administration Post_Dose_Monitoring Post-Dose BP & HR Monitoring (at defined time points) Administration->Post_Dose_Monitoring Clinical_Observation Observe for Clinical Signs of Hypotension Administration->Clinical_Observation Data_Analysis Analyze BP & HR Data Post_Dose_Monitoring->Data_Analysis Clinical_Observation->Data_Analysis Endpoint_Assessment Assess Primary Experimental Endpoints Data_Analysis->Endpoint_Assessment

Caption: Experimental workflow for assessing this compound's hypotensive effects.

References

Isradipine stability and degradation in long-term cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers utilizing isradipine in long-term cell culture experiments, maintaining the stability and integrity of the compound is critical for reproducible and accurate results. This technical support center provides essential information, troubleshooting guidance, and standardized protocols to address common challenges associated with this compound's use in vitro.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store this compound stock solutions?

A1: this compound is practically insoluble in water but soluble in ethanol and DMSO. For cell culture applications, preparing a high-concentration stock solution in sterile DMSO is recommended. Stock solutions in DMSO are reported to be stable for up to 3 months when aliquoted and stored at -20°C[1]. To minimize freeze-thaw cycles, prepare small-volume aliquots. When diluting the DMSO stock into your aqueous cell culture medium, ensure the final DMSO concentration is non-toxic to your cells (typically well below 0.5%).

Q2: What are the main degradation pathways for this compound in a research setting?

A2: this compound is susceptible to degradation primarily through two mechanisms:

  • Photodegradation: Exposure to light, particularly UV light, can cause the oxidation of the dihydropyridine ring to its pyridine derivative.[2][3] This process leads to a complete loss of its pharmacological activity as a calcium channel blocker.[3]

  • Oxidation: this compound can be degraded by oxidative processes.[2] This is a key consideration in the oxygen-rich environment of a cell culture incubator and in media that may contain components that promote oxidative stress.

This compound has been found to be relatively stable under heating, as well as in acidic and basic conditions.[2]

Q3: How stable is this compound in cell culture medium at 37°C?

A3: There is limited specific data on the half-life of this compound in common cell culture media like DMEM or RPMI-1640 at 37°C. However, given its susceptibility to oxidation, a gradual degradation over time in a 37°C incubator is expected. For long-term experiments (extending over several days), it is advisable to replace the medium with freshly prepared this compound solution regularly (e.g., every 24-48 hours) to maintain a consistent effective concentration. The precise stability will depend on the specific media composition, exposure to light, and the presence of cellular metabolites.

Q4: What are the visible signs of this compound degradation?

A4: this compound is a yellow, crystalline powder.[4] While significant degradation may not always result in a visible color change of the cell culture medium, any unexpected changes in the medium's color or the appearance of precipitates could indicate compound instability or insolubility. However, the most reliable method to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC).

Q5: How can I minimize this compound degradation during my experiments?

A5: To mitigate degradation, adhere to the following best practices:

  • Protect from Light: Prepare stock solutions and handle this compound-containing media in low-light conditions. Use amber or light-blocking tubes for storage and minimize the exposure of your cell culture plates/flasks to ambient light.

  • Fresh Preparation: Prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment or media change.

  • Regular Media Changes: For long-term studies, replace the this compound-containing medium every 24-48 hours.

  • Appropriate Storage: Store stock solutions in small, single-use aliquots at -20°C.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of drug efficacy over time in a long-term experiment. This compound degradation due to prolonged incubation at 37°C and exposure to light/oxygen.Increase the frequency of media changes with freshly prepared this compound solution (e.g., every 24 hours). Ensure all handling steps are performed with minimal light exposure. Consider performing a stability test under your specific experimental conditions (see Experimental Protocols).
Variability in experimental results between replicates. Inconsistent this compound concentration due to degradation or precipitation.Prepare a single batch of this compound-containing medium for all replicates to ensure initial concentration consistency. Protect plates from light during incubation. Ensure the final DMSO concentration does not exceed the solubility limit of this compound in the medium, which could cause precipitation.
Unexpected cytotoxicity observed. Degradation products may have cytotoxic effects. The final concentration of the solvent (e.g., DMSO) may be too high.Confirm the final DMSO concentration is within a safe range for your cell line. If degradation is suspected, perform an HPLC analysis to check for impurities. As a control, treat cells with the vehicle (medium with the same DMSO concentration but without this compound) and a "degraded" this compound solution (prepared by exposing a solution to light for an extended period).
Precipitate forms in the cell culture medium after adding this compound. This compound has low aqueous solubility. The concentration used may exceed its solubility limit in the culture medium.Ensure the stock solution is fully dissolved before diluting into the medium. Pre-warm the medium to 37°C before adding the this compound stock solution. Vortex the medium gently while adding the stock solution to aid dispersion. If precipitation persists, consider lowering the final this compound concentration.

Quantitative Data Summary

Parameter Condition Value Reference
In Vivo Half-Life (Terminal) Human~8 hours[4][5][6]
Stock Solution Stability In DMSO at -20°CStable for up to 3 months[1]
Aqueous Suspension Stability 1 mg/mL in Simple Syrup at 4°CStable for at least 35 days[7][8]
Aqueous Solubility In water at 37°C<10 mg/L[4]
Solubility In DMSO≥ 12.55 mg/mL
Solubility In EthanolSoluble[4]

Experimental Protocols

Protocol: Stability Assessment of this compound in Cell Culture Medium via HPLC

This protocol provides a framework for researchers to determine the stability of this compound under their specific experimental conditions.

1. Materials:

  • This compound powder

  • HPLC-grade DMSO

  • Sterile cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Cell culture incubator (37°C, 5% CO2)

  • HPLC system with a UV detector and a C18 column

2. Procedure:

  • Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in HPLC-grade DMSO.

  • Prepare Test Solutions: Dilute the this compound stock solution in your cell culture medium to your final working concentration (e.g., 10 µM). Prepare enough solution for all time points.

  • Incubation:

    • Aliquot the this compound-containing medium into sterile, amber microcentrifuge tubes for each time point (e.g., 0, 4, 8, 12, 24, 48, 72 hours).

    • Place the tubes in a cell culture incubator at 37°C with 5% CO2.

    • Include a control set of tubes stored at -20°C to serve as a stable reference.

  • Sample Collection: At each designated time point, remove one tube from the incubator and immediately freeze it at -80°C until HPLC analysis. The t=0 sample should be frozen immediately after preparation.

  • HPLC Analysis:

    • Thaw all samples.

    • Analyze the samples by a validated HPLC method. A common method involves a C18 column with a mobile phase of methanol and water (e.g., 60:40 v/v) and UV detection at 325 nm.[2]

    • Quantify the peak area corresponding to intact this compound for each time point.

  • Data Analysis:

    • Normalize the peak area of this compound at each time point to the peak area at t=0.

    • Plot the percentage of remaining this compound versus time to determine the degradation rate and calculate the half-life under your specific cell culture conditions.

Visualizations

Isradipine_Degradation_Pathway This compound This compound (Dihydropyridine Ring) DegradationProduct Pyridine Derivative (Inactive Metabolite) This compound->DegradationProduct Aromatization Stressor1 UV Light Stressor1->this compound Stressor2 Oxidative Stress Stressor2->this compound

Caption: Primary degradation pathway of this compound.

Experimental_Workflow_Stability_Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare 10 mM this compound Stock in DMSO prep_media Dilute to Working Concentration in Cell Culture Medium prep_stock->prep_media aliquot Aliquot for Time Points (0, 4, 8, 24, 48h) prep_media->aliquot incubate Incubate at 37°C, 5% CO2 (Protect from Light) aliquot->incubate collect Freeze Samples at Each Time Point incubate->collect hplc Analyze by HPLC-UV collect->hplc data Calculate % Remaining and Half-Life hplc->data

Caption: Workflow for assessing this compound stability.

Troubleshooting_Logic start Inconsistent or Diminishing Drug Effect Observed q1 Is media with drug changed frequently (e.g., every 24-48h)? start->q1 sol1 Increase frequency of media changes with freshly prepared drug. q1->sol1 No q2 Are stock solutions and plates protected from light? q1->q2 Yes sol2 Use amber tubes and protect plates/flasks from ambient light. q2->sol2 No q3 Is there visible precipitate in the media? q2->q3 Yes sol3 Lower drug concentration or optimize solubilization method. q3->sol3 Yes end Consider performing a stability study (see protocol). q3->end No

Caption: Troubleshooting decision tree for this compound experiments.

References

Troubleshooting variability in Isradipine's neuroprotective efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the neuroprotective efficacy of Isradipine.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing variable or no neuroprotective effect with this compound in my experiments?

A1: The neuroprotective efficacy of this compound has shown significant variability across preclinical studies and clinical trials. Several factors can contribute to this, including:

  • Dosage and Concentration: Preclinical studies that demonstrated neuroprotection often used higher doses than what is tolerable in humans.[1][2] The Phase III STEADY-PD clinical trial, which failed to show a neuroprotective effect, used a 10 mg daily dose, which was the maximally tolerable dosage but may not have been sufficient to engage the target in the brain to the necessary extent.[3][4][5] One study suggested that therapeutically relevant plasma levels of this compound were not neuroprotective in a mouse model of Parkinson's disease.[6][7]

  • Animal Model and Insult: The choice of animal model and the method of inducing neuronal damage can significantly impact outcomes. This compound has shown dose-dependent neuroprotection in the 6-hydroxydopamine (6-OHDA) mouse model of Parkinson's disease.[8][9][10] However, the protective effect may vary depending on the specific toxin and its mechanism of action.[8][9]

  • Timing of Administration: The timing of this compound administration relative to the neuronal insult is critical. In a study on focal cerebral ischemia, this compound was neuroprotective when administered 30 minutes post-occlusion but not at the onset of reperfusion.[11][12]

  • Target Engagement: There is evidence to suggest that L-type calcium channels in substantia nigra dopamine neurons may be less sensitive to this compound than those in the cardiovascular system.[6][13] This difference in affinity could explain the lack of neuroprotection at clinically tolerable doses.

Q2: What is the proposed mechanism of this compound's neuroprotective action?

A2: this compound is a dihydropyridine L-type calcium channel blocker with a relatively high affinity for Cav1.3 subunits.[8][14] The proposed neuroprotective mechanism involves the following steps:

  • Reduction of Calcium Influx: Dopaminergic neurons in the substantia nigra exhibit autonomous pacemaking activity that is dependent on calcium influx through L-type calcium channels. This compound is thought to reduce this calcium entry.[15]

  • Decreased Mitochondrial Oxidant Stress: The continuous calcium influx can lead to increased mitochondrial oxidant stress, a key factor in neuronal vulnerability.[8][15] By blocking these channels, this compound is hypothesized to reduce this stress.

  • Improved Mitochondrial Health: Chronic administration of this compound in mice has been shown to reduce mitophagy (the removal of damaged mitochondria) and increase mitochondrial mass, suggesting an overall beneficial effect on mitochondrial health.[15]

Q3: What were the key findings of the major clinical trials on this compound for Parkinson's disease?

A3: The most significant clinical trial was the Phase III STEADY-PD trial. Here are the key takeaways:

  • Primary Outcome: The trial failed to demonstrate a significant difference in the progression of Parkinson's disease symptoms (as measured by the Unified Parkinson Disease Rating Scale) between the this compound group and the placebo group over 36 months.[4]

  • Dosage: The study used a 10 mg daily dose of this compound, which was determined to be the maximal tolerable dose in a preceding Phase II trial.[3][16]

  • Side Effects: The most common side effects were dose-dependent peripheral edema and dizziness.[3][5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
No observable neuroprotection in vitro. 1. Suboptimal this compound Concentration: The concentration may be too low to effectively block L-type calcium channels in your specific cell type. 2. Inappropriate Cell Model: The neuronal cell line used may not express the relevant Cav1.3 calcium channel subtype or may have different calcium handling mechanisms. 3. Timing of Treatment: this compound may have been added too late relative to the neurotoxic insult.1. Perform a dose-response curve to determine the optimal concentration for your experimental setup. 2. Verify the expression of Cav1.3 channels in your cell line. Consider using primary dopaminergic neurons for more relevant results. 3. Vary the timing of this compound application (pre-treatment, co-treatment, post-treatment) to identify the optimal therapeutic window.
Inconsistent neuroprotective effects in vivo. 1. Variable Drug Delivery/Metabolism: Differences in absorption, distribution, metabolism, and excretion (ADME) between individual animals can lead to inconsistent plasma and brain concentrations. 2. Severity of the Lesion: The extent of neuronal damage induced can vary, impacting the apparent efficacy of the treatment. 3. Route of Administration: The method of drug delivery (e.g., oral gavage, subcutaneous injection, osmotic mini-pumps) can affect bioavailability.[1]1. Measure plasma and/or brain concentrations of this compound to correlate with neuroprotective outcomes. 2. Ensure consistent and reproducible lesioning procedures. Quantify the initial injury to stratify animals if necessary. 3. Choose a route of administration that provides stable and predictable drug exposure. Consider using timed-release pellets for chronic studies.[1]
Toxicity or adverse effects observed in animal models. 1. High Dose: The dose of this compound may be too high, leading to cardiovascular side effects such as hypotension. 2. Off-Target Effects: this compound may have off-target effects at higher concentrations.1. Reduce the dose of this compound. If a lower dose is not effective, consider a different L-type calcium channel blocker with a better therapeutic window. 2. Investigate potential off-target effects through molecular profiling or by using more specific antagonists.

Experimental Protocols

In Vitro Neuroprotection Assay Using Primary Neuronal Cultures

This protocol describes a general method for assessing the neuroprotective effect of this compound against a neurotoxin in primary cortical neurons.

1. Materials:

  • Primary cortical neurons (e.g., from E18 rat embryos)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated culture plates

  • This compound solution (in DMSO, protected from light)

  • Neurotoxin (e.g., 6-OHDA, MPP+, or glutamate)

  • Cell viability assay (e.g., MTT, LDH, or live/dead staining)

  • Fluorescence microscope or plate reader

2. Procedure:

  • Isolate and culture primary cortical neurons on poly-D-lysine coated plates according to standard protocols.

  • Allow neurons to mature for 7-10 days in vitro.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be below 0.1%.

  • Pre-treatment: Add the this compound solutions to the neuronal cultures and incubate for a predetermined time (e.g., 1-24 hours).

  • Induction of Neuronal Damage: Add the neurotoxin to the cultures at a concentration known to induce approximately 50% cell death.

  • Co-incubation: Incubate the cultures with both this compound and the neurotoxin for the desired duration (e.g., 24-48 hours).

  • Assessment of Neuronal Viability:

    • Perform a cell viability assay according to the manufacturer's instructions.

    • For live/dead staining, capture images using a fluorescence microscope and quantify the percentage of live and dead cells.[17][18][19]

  • Data Analysis: Compare the viability of neurons treated with the neurotoxin alone to those co-treated with this compound.

In Vivo Neuroprotection Study in a 6-OHDA Mouse Model of Parkinson's Disease

This protocol outlines a procedure to evaluate the neuroprotective efficacy of this compound in a unilateral 6-OHDA lesion model.

1. Animals and Housing:

  • Male C57BL/6 mice (8-10 weeks old)

  • Standard housing conditions with ad libitum access to food and water.

2. Experimental Groups:

  • Sham-operated + Vehicle

  • 6-OHDA + Vehicle

  • 6-OHDA + this compound (various doses)

3. Procedure:

  • Drug Administration: Begin administration of this compound or vehicle via the chosen route (e.g., subcutaneous timed-release pellets) several days before the 6-OHDA lesioning.[1]

  • Stereotaxic Surgery:

    • Anesthetize the mice.

    • Secure the mouse in a stereotaxic frame.

    • Inject 6-OHDA (e.g., 2.5 µg) into the striatum of one hemisphere.[8] Inject vehicle into the contralateral hemisphere or in sham animals.

  • Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring.

  • Behavioral Testing (optional): At various time points post-lesion, perform behavioral tests to assess motor deficits (e.g., cylinder test, apomorphine-induced rotations).

  • Tissue Collection and Processing:

    • At the end of the study (e.g., 25 days post-lesion), euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.[8]

    • Dissect the brains and post-fix overnight.

    • Cryoprotect the brains in sucrose solution.

    • Section the brains on a cryostat.

  • Immunohistochemistry:

    • Perform immunohistochemical staining for tyrosine hydroxylase (TH) to visualize dopaminergic neurons and fibers.

  • Quantification:

    • Use stereological methods to count the number of TH-positive neurons in the substantia nigra pars compacta.[1]

    • Measure the density of TH-positive fibers in the striatum.

  • Data Analysis: Compare the number of surviving dopaminergic neurons and fiber density between the vehicle-treated and this compound-treated groups.

Visualizations

Isradipine_Neuroprotection_Pathway This compound This compound LTCC L-type Calcium Channel (Cav1.3) This compound->LTCC Inhibits Neuronal_Health Improved Neuronal Survival This compound->Neuronal_Health Promotes Ca_Influx Ca2+ Influx LTCC->Ca_Influx Mediates Mitochondrion Mitochondrion Ca_Influx->Mitochondrion Enters Oxidative_Stress Mitochondrial Oxidant Stress Mitochondrion->Oxidative_Stress Generates Oxidative_Stress->Neuronal_Health Reduces

Caption: Proposed signaling pathway for this compound-mediated neuroprotection.

Experimental_Workflow_In_Vivo start Start: In Vivo Study drug_admin This compound/Vehicle Administration start->drug_admin surgery Stereotaxic Surgery (6-OHDA Lesion) drug_admin->surgery behavior Behavioral Assessment (Optional) surgery->behavior euthanasia Euthanasia and Tissue Collection behavior->euthanasia histology Immunohistochemistry (TH Staining) euthanasia->histology quantification Stereological Counting and Fiber Density Analysis histology->quantification analysis Data Analysis and Conclusion quantification->analysis end End analysis->end

References

Technical Support Center: Managing Isradipine-Induced Edema in Chronic Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for managing peripheral edema observed during chronic animal studies with the dihydropyridine calcium channel blocker, isradipine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced peripheral edema?

A1: this compound, like other dihydropyridine calcium channel blockers (DHP-CCBs), induces peripheral edema primarily through its vasodilatory effects. It causes a potent dilation of arterioles (pre-capillary resistance vessels) without a corresponding dilation of venules (post-capillary capacitance vessels).[1] This imbalance leads to an increase in hydrostatic pressure within the capillaries, promoting the filtration of fluid into the surrounding interstitial tissue, which manifests as edema.[2][3] Importantly, this form of edema is not caused by systemic salt and water retention.[4]

Q2: Is edema a common side effect in chronic animal studies with this compound?

A2: While peripheral edema is a well-documented side effect of DHP-CCBs in clinical settings, quantitative data on its incidence and severity in chronic preclinical animal studies are not extensively published. Clinical studies have shown that edema associated with this compound may occur at a lower rate compared to other DHP-CCBs like nifedipine and felodipine.[5][6] Researchers should proactively monitor for signs of edema, such as swelling in the paws or dependent limbs, throughout any long-term this compound study.

Q3: Are diuretics an effective treatment for this compound-induced edema?

A3: No, diuretics such as thiazides or loop diuretics are generally not effective in managing DHP-CCB-induced edema.[1] This is because the underlying cause is fluid redistribution due to altered capillary hemodynamics, not an increase in total body fluid or sodium. Using diuretics can lead to unnecessary plasma volume depletion without resolving the edema.[7]

Q4: What is the most effective pharmacological strategy to manage this compound-induced edema in an experimental setting?

A4: The most effective approach is the co-administration of an inhibitor of the renin-angiotensin system (RAS), such as an Angiotensin-Converting Enzyme (ACE) inhibitor (e.g., enalapril) or an Angiotensin II Receptor Blocker (ARB) (e.g., losartan).[1][8] These drugs cause venodilation, which counteracts the this compound-induced arteriolar dilation. By balancing the pre- and post-capillary pressures, this combination therapy can reduce the net fluid filtration into the interstitium and thereby mitigate the edema.[9][10] This combination also offers the benefit of enhanced blood pressure control.[11]

Troubleshooting Guide

Q5: We are observing significant variability in paw volume measurements between animals in the same treatment group. What could be the cause?

A5: Variability in paw volume measurements is a common challenge. Potential causes and solutions include:

  • Inconsistent Measurement Technique: Ensure the paw is immersed to the exact same anatomical landmark (e.g., the lateral malleolus) for every measurement. Use a guide or mark on the animal's leg if necessary. The technician performing the measurements should be consistent.

  • Animal Stress: Stress from handling can cause transient changes in blood pressure and limb perfusion. Acclimate the animals to the handling and measurement procedure for several days before starting baseline measurements.

  • Diurnal Variation: Edema can fluctuate throughout the day. Perform measurements at the same time each day to minimize this variability.

  • Instrument Sensitivity: Ensure your measurement device (plethysmometer or sensitive balance) is properly calibrated and sensitive enough to detect small volume changes.

Q6: We are administering this compound via oral gavage in a long-term study and are seeing unexpected mortality or signs of distress. Could this be related to the edema or the procedure itself?

A6: While severe edema is unlikely to be the primary cause of mortality, the administration procedure itself can be a significant confounding factor in chronic studies.

  • Gavage Complications: Repeated oral gavage can cause esophageal or gastric injury, inflammation, and significant stress to the animals, potentially leading to weight loss, distress, and mortality.[2][12] These effects can confound the study results by altering endocrine and physiological responses.

  • Troubleshooting:

    • Ensure technicians are highly proficient and use appropriately sized, flexible gavage tubes.

    • Consider alternative, less stressful dosing methods for chronic studies, such as voluntary oral consumption in a palatable vehicle, administration in drinking water (if stability and intake can be controlled), or the use of subcutaneous osmotic pumps for continuous delivery.[4]

Q7: Our subcutaneously implanted osmotic pumps for this compound delivery seem to be failing before their specified duration. What should we check?

A7: Premature failure of osmotic pumps can jeopardize a long-term study. Here are some common issues:

  • Improper Priming: Pumps must be primed according to the manufacturer's instructions (typically by pre-incubation in sterile saline at 37°C) to ensure a stable pumping rate from the moment of implantation.[9]

  • Drug Formulation Issues: this compound must be fully dissolved and stable in the vehicle used in the pump. Precipitation of the drug can block the pump's delivery orifice. Check the solubility and stability of your formulation at 37°C for the entire study duration.

  • Pump Size and Animal Strain: Ensure the pump size is appropriate for the animal's weight and strain. Excessively large pumps can cause skin tension, irritation, and potentially compromise pump function.[13]

  • Post-Implantation Issues: Local tissue irritation from the drug formulation or the pump itself can occur. In rare cases, a significant inflammatory response could theoretically wall off the pump and impair drug absorption.[14]

Data Presentation

While preclinical data on this compound-induced edema is scarce, clinical trial data provides context on the relative incidence of edema among different DHP-CCBs.

Table 1: Incidence of Peripheral Edema with Dihydropyridine Calcium Channel Blockers (Clinical Data)

Drug Incidence of Peripheral Edema Notes
This compound Lower incidence reported compared to other DHP-CCBs.[5] In one comparative study, no subjects on this compound reported edema vs. 7.3% on nifedipine.[5] In another, 5.8% on this compound reported edema vs. 14.7% on amlodipine.[5]
Amlodipine Higher incidence, dose-dependent. A review noted rates could be around 23% at a 10mg dose.[15]
Felodipine Higher incidence compared to this compound. One study reported 30% of patients on felodipine experienced ankle edema versus 14% on this compound.[5]

| Nifedipine | Higher incidence, ranked highest in one meta-analysis for inducing edema.[16][7] | Rates can range from 3% to over 30% depending on dose and formulation.[6] |

Note: Data is derived from human clinical trials and may not directly translate to animal models. It is intended for comparative context only.

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Paw Edema in a Chronic Rat Study

This protocol describes a method for evaluating peripheral edema during a 12-week study in Spontaneously Hypertensive Rats (SHR).

1. Animal Model:

  • Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old at the start of treatment.

  • House animals individually to monitor food/water intake and for easy handling.

  • Maintain on a 12:12 hour light:dark cycle with ad libitum access to standard chow and water.

2. Drug Administration:

  • Method: Continuous subcutaneous infusion via osmotic pumps (e.g., ALZET®) is recommended to ensure stable plasma concentrations and minimize animal stress.

  • Groups (Example):

    • Vehicle Control (e.g., polyethylene glycol 400)

    • This compound (e.g., 3 mg/kg/day)

    • This compound (3 mg/kg/day) + Enalapril (e.g., 10 mg/kg/day)

    • Enalapril (10 mg/kg/day)

  • Pump Implantation:

    • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).

    • Shave and sterilize an area on the back, slightly posterior to the scapulae.

    • Make a small midline incision in the skin.

    • Create a subcutaneous pocket using blunt dissection.

    • Insert the pre-filled and primed osmotic pump into the pocket.

    • Close the incision with wound clips or sutures.

    • Administer appropriate post-operative analgesia.[13]

3. Edema Measurement:

  • Method: Paw volume measurement using a sensitive, top-loading balance.[17][18] This method is highly accurate and less cumbersome than traditional plethysmometers.

  • Procedure:

    • Place a beaker of room temperature water on the balance and tare it.

    • Gently restrain the rat.

    • Immerse the hind paw into the water up to a precise anatomical landmark (e.g., the apex of the lateral malleolus). Ensure the paw does not touch the sides or bottom of the beaker.

    • The weight displayed on the balance (in grams) is equivalent to the volume of the paw displaced (in mL), assuming the specific gravity of water is 1.

    • Record the paw volume for both hind paws.

  • Schedule:

    • Acclimation: Acclimate rats to the measurement procedure for 3-5 days before the study begins.

    • Baseline: Measure paw volume twice during the week before pump implantation to establish a stable baseline.

    • On-Study: Measure paw volume weekly for the 12-week duration of the study. Measurements should be taken at the same time of day.

4. Data Analysis:

  • Calculate the change in paw volume (ΔV) for each animal at each time point: ΔV = Vt - Vbaseline, where Vt is the volume at time 't' and Vbaseline is the average pre-treatment volume.

  • Compare the ΔV between treatment groups using appropriate statistical methods (e.g., ANOVA with post-hoc tests).

Visualizations

Diagram 1: Signaling Pathway of this compound-Induced Edema

cluster_vessels This compound This compound (DHP-CCB) L_Type L-Type Ca2+ Channels This compound->L_Type Blocks Venule Post-capillary Venule This compound->Venule No Significant Effect invis1 invis2 Arteriole Pre-capillary Arteriole L_Type->Arteriole Controls Ca2+ Influx L_Type->Arteriole Potent Blockade (Vasodilation) Capillary Capillary Bed Arteriole->Capillary Controls Inflow Venule->Capillary Controls Outflow Edema Edema (Fluid Leakage) Capillary->Edema Increased Hydrostatic Pressure Leads to invis1->Arteriole invis2->Venule

Caption: Mechanism of edema formation due to this compound's selective pre-capillary vasodilation.

Diagram 2: Mitigation of Edema with RAS Inhibitors

cluster_vessels This compound This compound Arteriole Pre-capillary Arteriole This compound->Arteriole Potent Dilation This compound->Arteriole RAS_I ACE Inhibitor or ARB (e.g., Enalapril, Losartan) Venule Post-capillary Venule RAS_I->Venule Dilation RAS_I->Venule Capillary_Pressure Capillary Hydrostatic Pressure Arteriole->Capillary_Pressure Increases Venule->Capillary_Pressure Decreases Edema Edema (Reduced) Capillary_Pressure->Edema Pressure Normalized

Caption: RAS inhibitors counteract edema by balancing pre- and post-capillary vessel tone.

Diagram 3: Experimental Workflow for a Chronic Study

acclimate Week -1: Animal Acclimation & Handling Training baseline Week 0: Baseline Paw Volume & Body Weight Measurement acclimate->baseline implant Week 0: Osmotic Pump Implantation (Vehicle, this compound +/- RAS-I) baseline->implant measure Weeks 1-12: Weekly Paw Volume, Body Weight & Clinical Signs implant->measure measure->measure Repeat Weekly necropsy End of Study: Necropsy & Tissue Collection measure->necropsy analysis Post-Study: Data Analysis & Interpretation necropsy->analysis

Caption: Workflow for a 12-week chronic study assessing this compound-induced edema in rats.

References

Mitigating Isradipine's Off-Target Effects in Behavioral Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Isradipine in behavioral studies, understanding and mitigating its off-target effects is crucial for the accurate interpretation of experimental data. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your research.

Troubleshooting Guides

This section provides structured guidance to identify and resolve common problems encountered when using this compound in behavioral experiments.

Problem: Unexpected Changes in Locomotor Activity

Symptoms:

  • Increased or decreased distance traveled in an open-field test.

  • Altered swim speed in the Morris water maze.

  • Changes in the number of arm entries in the elevated plus maze, independent of anxiety-like behavior.

Possible Causes:

  • Cardiovascular Effects: this compound is a potent vasodilator used to treat hypertension, which can lead to a drop in blood pressure (hypotension). This can cause dizziness, lethargy, and a subsequent decrease in voluntary movement.[1][2][3] Conversely, a reflex tachycardia (increased heart rate) could potentially manifest as hyperactivity in some contexts.

  • Direct CNS Effects: While primarily targeting L-type calcium channels, this compound can cross the blood-brain barrier and may have complex effects on neurotransmitter systems, including dopamine and serotonin, which are involved in motor control.[4][5]

Troubleshooting Steps:

  • Dose-Response Assessment:

    • Conduct a dose-response study to determine the minimal effective dose for your desired on-target effect with the least impact on locomotor activity.

    • Start with a low dose and incrementally increase it, while monitoring both the target behavior and general locomotor activity.

  • Appropriate Controls:

    • Vehicle Control: Always include a vehicle-treated control group to account for any effects of the injection procedure or vehicle itself.

    • Positive Control: If investigating anxiolytic or cognitive effects, include a well-characterized positive control (e.g., diazepam for anxiety, scopolamine for cognitive impairment) to validate the assay.

    • Locomotor Activity Monitoring: In every behavioral experiment, include an independent measure of locomotor activity. For example, in the elevated plus maze, the number of closed arm entries can serve as a proxy for general activity.[6] An open-field test should be conducted separately to characterize the drug's effect on locomotion at the chosen dose.

  • Route and Timing of Administration:

    • Consider alternative administration routes that may provide more stable brain concentrations and fewer peripheral cardiovascular effects. Intranasal administration has been shown to achieve higher brain-to-plasma ratios of this compound.

    • Optimize the timing between drug administration and behavioral testing to coincide with peak brain concentrations and minimize acute cardiovascular side effects.

Problem: Results Confounded by Anxiolytic or Anxiogenic-like Effects

Symptoms:

  • Altered time spent in the open arms of the elevated plus maze that may not be related to the primary hypothesis.

  • Changes in thigmotaxis (wall-hugging) in the open-field test.

Possible Causes:

  • Serotonergic System Modulation: this compound has been shown to affect the serotonin system, with low doses potentially facilitating serotonergic neurotransmission and higher doses having an inhibitory effect.[4] This can independently influence anxiety-like behaviors.

  • Dopaminergic System Modulation: this compound can also impact the dopaminergic system, which plays a role in reward and motivation, and can indirectly affect performance in anxiety-related tasks.[5]

Troubleshooting Steps:

  • Thorough Behavioral Phenotyping:

    • Do not rely on a single behavioral test. Use a battery of tests to assess anxiety-like behavior (e.g., elevated plus maze, open-field test, light-dark box) to look for consistent effects across different paradigms.

  • Control for Motivational and Reward-Based Behaviors:

    • If the primary outcome could be influenced by changes in motivation, consider including a separate test to assess this, such as a progressive ratio schedule of reinforcement.

    • Studies have shown that this compound itself does not appear to produce a conditioned place preference or aversion, suggesting it may not have strong intrinsic rewarding or aversive properties.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-target effects of this compound?

A1: this compound's primary on-target effect is the blockade of L-type voltage-gated calcium channels (CaV1.x).[2][8] It has a higher affinity for CaV1.2 channels, which are abundant in vascular smooth muscle, leading to its antihypertensive effects.[9] In the central nervous system, it also targets CaV1.2 and CaV1.3 channels, which are involved in neuronal excitability and plasticity.

Known and potential off-target effects that can influence behavioral studies include:

  • Cardiovascular: Hypotension, reflex tachycardia, dizziness, and peripheral edema.[1][3]

  • Neurological: Headache and fatigue.[2] It can also modulate dopaminergic and serotonergic systems.[4][5]

Q2: How can I choose the right dose and administration route for my behavioral study in rodents?

A2: The optimal dose and route depend on the specific research question and animal model.

  • Dosing: Doses used in rodent behavioral studies typically range from 0.05 to 10 mg/kg. It is critical to perform a dose-response study to identify a dose that engages the central target with minimal peripheral side effects.

  • Administration Routes:

    • Intraperitoneal (IP): Commonly used but can lead to rapid peak plasma concentrations and more pronounced side effects.

    • Subcutaneous (SC): Can provide a more sustained release compared to IP.

    • Oral Gavage: Subject to first-pass metabolism, leading to low bioavailability (15-24%).[2]

    • Intranasal: May achieve higher brain-to-plasma concentration ratios, potentially reducing peripheral side effects.

Q3: What specific controls should I use in my behavioral experiments with this compound?

A3:

  • Vehicle Control: Essential for all experiments.

  • Locomotor Activity Control: Always measure general locomotor activity to distinguish between specific behavioral effects and general changes in movement. An open-field test is a standard method for this.

  • Physiological Monitoring: For studies where cardiovascular effects could be a major confound, consider monitoring heart rate and blood pressure in a separate cohort of animals receiving the same dose of this compound.

  • Paired-Feeding Control: In longer-term studies, if this compound affects food or water intake, a pair-fed control group can help to differentiate between direct drug effects and indirect effects of altered nutrition.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to aid in experimental design and interpretation.

Table 1: this compound Binding Affinities and Potency

TargetParameterValueSpeciesTissue/SystemReference
L-type Calcium Channel EC501.4 nMRabbitAorta[5]
pA210.3RabbitAorta[5]
IC5034 µMN/AN/A[10]
CaV1.2 IC50Lower than CaV1.3HumanRecombinant[9]
CaV1.3 IC505- to 11-fold higher than CaV1.2HumanRecombinant[11]

Note: IC50 and EC50 values can vary significantly depending on the experimental conditions.

Table 2: Pharmacokinetic Properties of this compound

ParameterValueSpeciesRouteReference
Bioavailability 15-24%HumanOral[2]
Protein Binding 95%HumanN/A[2]
Elimination Half-life ~8 hoursHumanOral[2]
Time to Peak Plasma Concentration 1.5 - 2 hoursHumanOral[1]

Experimental Protocols

Detailed methodologies for key behavioral assays are provided below, with specific considerations for studies involving this compound.

Morris Water Maze Protocol

Objective: To assess spatial learning and memory.

Methodology:

  • Apparatus: A circular pool (120-180 cm in diameter) filled with opaque water. A hidden platform is submerged 1-2 cm below the water surface.

  • Acquisition Phase:

    • Animals are trained to find the hidden platform over several days (typically 4-5 days) with multiple trials per day (typically 4 trials).

    • The starting position is varied for each trial.

    • If an animal fails to find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to it.

  • Probe Trial:

    • 24 hours after the last training session, the platform is removed, and the animal is allowed to swim freely for a set duration (e.g., 60 seconds).

    • Key measures include the time spent in the target quadrant where the platform was previously located and the number of platform location crossings.

This compound-Specific Considerations:

  • Control for Motor Effects: Record and analyze swim speed and total distance traveled during both acquisition and probe trials. If this compound significantly alters swim speed, it may be necessary to use distance to the platform as the primary measure of learning rather than latency.

  • Cued Version: Include a cued version of the task where the platform is visible. This helps to control for non-specific deficits in motivation, sensorimotor function, or vision that could be affected by this compound.

Elevated Plus Maze Protocol

Objective: To assess anxiety-like behavior.

Methodology:

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Procedure:

    • Each animal is placed in the center of the maze facing an open arm.

    • The animal is allowed to freely explore the maze for a set duration (typically 5 minutes).

    • Behavior is recorded and analyzed for time spent in and entries into the open and closed arms.

This compound-Specific Considerations:

  • Control for Locomotor Activity: The number of entries into the closed arms is often used as a measure of general locomotor activity.[6] A significant change in this measure in the this compound-treated group would suggest a motor confound.

  • Ethological Measures: In addition to arm entries and time, scoring ethological measures such as head dips over the sides of the open arms and stretched-attend postures can provide a more nuanced assessment of anxiety-like and risk-assessment behaviors.

Signaling Pathway and Experimental Workflow Diagrams

On-Target Signaling Pathway of this compound

On_Target_Signaling This compound This compound L_type_Ca_Channel L-type Calcium Channel (CaV1.x) This compound->L_type_Ca_Channel Inhibits Ca_influx Decreased Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Calmodulin Calmodulin Activation Ca_influx->Calmodulin Reduced MLCK Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK Reduced Contraction Smooth Muscle Contraction MLCK->Contraction Reduced Vasodilation Vasodilation Contraction->Vasodilation Leads to

Caption: On-target signaling pathway of this compound leading to vasodilation.

Experimental Workflow for Mitigating Off-Target Effects

Experimental_Workflow cluster_preliminary Preliminary Studies cluster_behavioral Behavioral Experiment cluster_analysis Data Analysis Dose_Response Dose-Response Study (Locomotor Activity) Randomization Randomization (Vehicle, this compound, Positive Control) Dose_Response->Randomization Inform Dose Selection PK_Study Pharmacokinetic Study (Brain vs. Plasma) PK_Study->Randomization Inform Dosing Time Behavioral_Assay Primary Behavioral Assay (e.g., Morris Water Maze) Randomization->Behavioral_Assay Locomotor_Control Concurrent Locomotor Control (e.g., Swim Speed) Randomization->Locomotor_Control Data_Analysis Statistical Analysis (Covariate for Locomotor Activity) Behavioral_Assay->Data_Analysis Locomotor_Control->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: A logical workflow for designing behavioral studies with this compound.

References

Finding a suitable vehicle for intranasal administration of Isradipine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for formulating and administering Isradipine via the intranasal route. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant background information to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: Why consider intranasal administration for this compound?

A1: this compound is a calcium channel blocker with potential neuroprotective effects, particularly in the context of Parkinson's disease.[1][2][3] However, its low oral bioavailability and potential for peripheral side effects limit its therapeutic application.[4] Intranasal delivery offers a non-invasive method to bypass first-pass metabolism and potentially achieve direct nose-to-brain transport, leading to higher brain concentrations with reduced systemic exposure.[5][6][7]

Q2: What are the main challenges in formulating this compound for intranasal delivery?

A2: The primary challenge is this compound's poor water solubility.[4] This necessitates the use of co-solvents, solubilizers, or advanced formulation strategies to achieve a suitable concentration for administration in the small volumes required for nasal delivery.[7][8][9] Other considerations include ensuring the formulation is well-tolerated by the nasal mucosa, is stable, and has appropriate physicochemical properties (e.g., viscosity, pH) for effective delivery and absorption.[10][11]

Q3: Which vehicles have shown promise for intranasal this compound administration?

A3: A study in mice demonstrated that a vehicle composed of N,N-dimethylformamide (DMF), polyethylene glycol 400 (PEG 400), and saline in a 2:6:2 ratio was superior in achieving high brain-to-plasma concentration ratios of this compound compared to other tested vehicles like 0.5% carboxymethylcellulose (CMC) in saline and dimethyl sulfoxide (DMSO).[5]

Q4: What are the potential side effects or toxicity concerns with the recommended vehicle?

A4: The recommended vehicle contains N,N-dimethylformamide (DMF). While effective as a solvent, DMF can be a mild irritant.[12] High concentrations or prolonged exposure may lead to nasal and ocular discharges in animal models.[12] It is crucial to use the lowest effective concentration and to monitor for any signs of nasal irritation during your experiments. PEG 400 is generally considered safe and is used in various pharmaceutical formulations, including some for nasal delivery.[13][14] Saline is a standard component used to achieve isotonicity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitation of this compound during formulation preparation. - this compound concentration exceeds its solubility in the chosen vehicle. - Improper mixing order of components. - Temperature fluctuations.- Ensure you are not exceeding the known solubility limits (see Table 1). - Follow the recommended order of addition in the protocol (dissolve this compound in the organic solvent first). - Prepare the formulation at a controlled room temperature. Gentle warming may aid dissolution, but be cautious of drug degradation.
Phase separation or cloudiness in the final formulation. - Immiscibility of components. - Use of an inappropriate ratio of co-solvents to the aqueous phase.- Verify the correct ratio of vehicle components. - Ensure thorough mixing using a vortex mixer until a clear, homogenous solution is obtained.
Inconsistent drug concentrations between batches. - Inaccurate weighing or measuring of components. - Incomplete dissolution of this compound. - Evaporation of volatile solvents.- Use calibrated analytical balances and pipettes. - Visually confirm complete dissolution before proceeding. - Keep containers tightly sealed during and after preparation.
Signs of nasal irritation in animal subjects (e.g., excessive grooming of the nose, sneezing). - The vehicle, particularly DMF, may be causing irritation. - The pH of the formulation is outside the optimal range (typically 5.5-6.5 for nasal administration).[10]- Consider reducing the concentration of DMF if possible, while ensuring this compound remains solubilized. - Measure and adjust the pH of the final formulation using appropriate buffers if necessary. - Reduce the frequency of administration if the experimental design allows.
Low or variable brain concentrations of this compound in pharmacokinetic studies. - Improper administration technique leading to swallowing of the dose. - Rapid mucociliary clearance. - Low permeability of the formulation across the nasal mucosa.- Ensure proper head positioning of the animal during administration to facilitate delivery to the olfactory region. - Consider the use of mucoadhesive agents to increase residence time in the nasal cavity.[8] - The chosen vehicle is designed to enhance solubility and permeability, but further optimization with permeation enhancers could be explored cautiously.

Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference(s)
WaterPractically insoluble (<10 mg/L at 37°C)
EthanolSoluble
Dimethyl Sulfoxide (DMSO)≥ 12.55 mg/mL
N,N-Dimethylformamide (DMF)Soluble
Polyethylene Glycol 400 (PEG 400)Data not available. It is recommended to determine the solubility experimentally for your specific formulation needs.

Note: "Soluble" indicates that a significant amount of the drug can be dissolved, but for precise formulation work, it is highly recommended to experimentally determine the saturation solubility in the specific solvent or vehicle system you plan to use.

Experimental Protocols

Protocol 1: Preparation of N,N-Dimethylformamide/PEG 400/Saline Vehicle (2:6:2 ratio)

Materials:

  • N,N-Dimethylformamide (DMF), analytical grade

  • Polyethylene Glycol 400 (PEG 400), pharmaceutical grade

  • 0.9% Sodium Chloride solution (Saline), sterile

  • This compound powder

  • Vortex mixer

  • Calibrated pipettes

  • Sterile microcentrifuge tubes or vials

Procedure:

  • In a sterile vial, add the required volume of N,N-Dimethylformamide (DMF).

  • To the same vial, add the required volume of Polyethylene Glycol 400 (PEG 400).

  • Vortex the mixture of DMF and PEG 400 for approximately 30 seconds to ensure homogeneity.

  • Weigh the desired amount of this compound powder and add it to the DMF/PEG 400 mixture.

  • Vortex the mixture until the this compound powder is completely dissolved. This may take several minutes. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Slowly add the required volume of 0.9% saline to the this compound solution while vortexing.

  • Continue to vortex for an additional 1-2 minutes to ensure the final formulation is a clear, homogenous solution.

  • Store the final formulation in a tightly sealed, light-protected container at the recommended temperature.

Protocol 2: Intranasal Administration in Mice

Materials:

  • Prepared this compound formulation

  • Micropipette with fine tips

  • Animal restraint, if necessary

  • Anesthesia (e.g., isoflurane), if required by the experimental protocol

Procedure:

  • Anesthetize the mouse according to your approved animal protocol. Light isoflurane anesthesia is often used.

  • Position the mouse in a supine position with its head tilted back slightly to prevent the solution from draining into the pharynx.

  • Using a micropipette, carefully administer a small volume (typically 2-3 µL) of the this compound formulation into one nostril. The droplet should be inhaled by the animal.

  • Wait for the animal to inhale the droplet before administering the next drop.

  • Alternate between nostrils if the total dose volume requires it, allowing a brief period between administrations.

  • Monitor the animal until it has fully recovered from anesthesia.

Visualizations

experimental_workflow Experimental Workflow for Intranasal this compound Administration cluster_prep Formulation Preparation cluster_admin Intranasal Administration cluster_analysis Pharmacokinetic Analysis prep1 Mix DMF and PEG 400 (2:6 ratio) prep2 Dissolve this compound in DMF/PEG 400 mixture prep1->prep2 prep3 Add Saline (to 20% of total volume) and vortex prep2->prep3 admin1 Anesthetize animal prep3->admin1 Prepared Formulation admin2 Position animal in supine position admin1->admin2 admin3 Administer formulation dropwise into nostrils admin2->admin3 analysis1 Collect brain and plasma samples at time points admin3->analysis1 Dosed Animal analysis2 Extract this compound from samples analysis1->analysis2 analysis3 Quantify this compound concentration using LC-MS analysis2->analysis3

Caption: Workflow for the preparation, administration, and analysis of intranasal this compound.

signaling_pathway This compound's Mechanism of Action on L-type Calcium Channels cluster_membrane Cell Membrane ltcc L-type Calcium Channel (CaV1.2/1.3) ca_influx Ca²⁺ Influx ltcc->ca_influx facilitates This compound This compound This compound->ltcc blocks depolarization Neuronal Depolarization depolarization->ltcc activates downstream Downstream Signaling Cascades (e.g., Calmodulin, MAPK pathway) ca_influx->downstream gene_expression Altered Gene Expression & Neuronal Function downstream->gene_expression

Caption: Simplified signaling pathway showing this compound's blockade of L-type calcium channels.

References

Technical Support Center: Accounting for Isradipine's First-Pass Metabolism in Oral Dosing Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isradipine. The focus is on understanding and accounting for its extensive first-pass metabolism in oral dosing studies.

Frequently Asked Questions (FAQs)

Q1: What is first-pass metabolism and why is it significant for this compound?

A1: First-pass metabolism, also known as presystemic metabolism, is a phenomenon where a drug gets metabolized at a specific location in the body, such as the liver and gut wall, resulting in a reduced concentration of the active drug reaching the systemic circulation. This is particularly significant for orally administered drugs. For this compound, it is rapidly and almost completely absorbed from the digestive tract, but it undergoes extensive first-pass metabolism, leading to a low oral bioavailability of about 15-24%.[1][2][3][4] This means that a large fraction of the orally administered dose is inactivated before it can exert its therapeutic effect.

Q2: Which enzymes are primarily responsible for this compound's first-pass metabolism?

A2: this compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system.[5] Specifically, CYP3A4 is the major enzyme responsible for its metabolism.[5][6] The metabolites produced are pharmacologically inactive.[7][8]

Q3: What is the oral bioavailability of this compound in humans?

A3: The oral bioavailability of this compound in humans is reported to be in the range of 15% to 24%.[2][3][6] This low bioavailability is a direct consequence of its extensive first-pass metabolism in the liver.[1][4]

Q4: How does liver disease affect the pharmacokinetics of this compound?

A4: In patients with chronic liver disease, particularly cirrhosis, the systemic availability of this compound is significantly increased. One study showed an increase from 17% in healthy volunteers to 37% in patients with cirrhosis.[9] This is due to a reduction in the liver's metabolic capacity, leading to a decrease in first-pass extraction.[9] Consequently, dose adjustments may be necessary for patients with hepatic impairment to avoid potential toxicity.

Q5: Are there any known drug-drug interactions that can affect this compound's metabolism?

A5: Yes, drugs that inhibit or induce the CYP3A4 enzyme can significantly impact this compound's metabolism. For example, itraconazole, a potent CYP3A4 inhibitor, can increase plasma levels of this compound, potentially leading to an overdose.[6] Conversely, rifampin, a strong CYP3A4 inducer, has been shown to lower plasma concentrations of this compound to undetectable levels.[6] Cimetidine has also been reported to increase this compound's peak plasma levels.[6]

Troubleshooting Guides

Issue 1: High variability in oral bioavailability in animal studies.

  • Question: We are observing significant inter-animal variability in the oral bioavailability of this compound in our rat/mouse model. What could be the cause and how can we troubleshoot this?

  • Answer:

    • Potential Cause 1: Genetic Polymorphisms in CYP Enzymes: Similar to humans, genetic variability in cytochrome P450 enzymes exists in animal populations, which can lead to differences in metabolic rates.

      • Troubleshooting:

        • Use a well-characterized, inbred animal strain to minimize genetic variability.

        • If feasible, perform genotyping for relevant CYP enzymes in your animal cohort.

    • Potential Cause 2: Differences in Gut Microbiota: The gut microbiome can influence drug metabolism. Variations in the gut flora between animals can contribute to differing metabolic profiles.

      • Troubleshooting:

        • Standardize the diet and housing conditions of the animals to promote a more uniform gut microbiome.

        • Consider co-housing animals for a period before the study.

    • Potential Cause 3: Inconsistent Food Intake: The presence of food in the gastrointestinal tract can affect drug absorption and metabolism.

      • Troubleshooting:

        • Fast the animals overnight before oral dosing to ensure a consistent gastric state. Ensure free access to water.

        • If fasting is not possible, provide a standardized meal at a specific time before dosing for all animals.

    • Potential Cause 4: Stress: Stress from handling and dosing procedures can alter gastrointestinal physiology and blood flow, impacting drug absorption and metabolism.[10][11]

      • Troubleshooting:

        • Acclimatize the animals to the experimental procedures and handling.

        • Consider using less stressful dosing methods, such as voluntary oral administration in a palatable vehicle.[10][11]

Issue 2: In vitro metabolism rate in liver microsomes is much lower than expected.

  • Question: Our in vitro assay using human liver microsomes shows a very slow metabolism rate for this compound, which contradicts the known extensive first-pass metabolism. What could be wrong?

  • Answer:

    • Potential Cause 1: Inactive Cofactors: The activity of CYP enzymes in microsomes is dependent on the presence of cofactors, primarily NADPH.

      • Troubleshooting:

        • Ensure that the NADPH solution is freshly prepared and has been stored correctly (typically at -20°C or -80°C).

        • Verify the final concentration of NADPH in the incubation mixture is optimal (typically around 1 mM).

        • Consider using an NADPH-regenerating system to maintain a constant supply of the cofactor during the incubation.[12]

    • Potential Cause 2: Suboptimal Incubation Conditions: The enzymatic activity is sensitive to pH, temperature, and protein concentration.

      • Troubleshooting:

        • Confirm that the incubation buffer is at the correct pH (typically 7.4).[12]

        • Ensure the incubation is performed at 37°C.[12]

        • Optimize the microsomal protein concentration. Too high a concentration can lead to non-specific binding, while too low a concentration may result in a metabolic rate below the limit of detection.

    • Potential Cause 3: Poor Compound Solubility: this compound has poor aqueous solubility. If it precipitates in the incubation medium, the concentration available to the enzymes will be reduced.

      • Troubleshooting:

        • Keep the final concentration of the organic solvent (e.g., DMSO) used to dissolve the compound as low as possible (typically ≤ 0.5%).

        • Visually inspect the incubation mixture for any signs of precipitation.

        • Consider using a lower concentration of this compound.

Issue 3: Discrepancy between in vitro intrinsic clearance and in vivo hepatic clearance.

  • Question: The hepatic clearance predicted from our in vitro hepatocyte stability assay is significantly underestimating the in vivo clearance observed in our animal model. Why is this happening?

  • Answer:

    • Potential Cause 1: Contribution of Extrahepatic Metabolism: While the liver is the primary site of metabolism, some metabolism may occur in other tissues, such as the intestine, which is not accounted for in a hepatocyte assay.

      • Troubleshooting:

        • Conduct metabolism studies using intestinal microsomes or S9 fractions to assess the contribution of gut metabolism.

        • Consider using an in vitro model that incorporates both intestinal and hepatic components.[13]

    • Potential Cause 2: Active Transport Processes: The uptake and efflux of this compound into and out of hepatocytes are mediated by transporters. If these processes are not fully functional in the in vitro system, it can affect the apparent metabolic rate.

      • Troubleshooting:

        • Use freshly isolated or cryopreserved hepatocytes with confirmed transporter activity.

        • For plated hepatocytes, ensure they have formed a proper monolayer and re-established cell polarity.

    • Potential Cause 3: Inaccurate Scaling Factors: The extrapolation of in vitro data to an in vivo scenario (IVIVE) relies on physiological and system-specific scaling factors (e.g., hepatocellularity, liver blood flow).

      • Troubleshooting:

        • Use well-established and species-specific scaling factors.[14]

        • Account for non-specific binding of the compound to the incubation components (e.g., plasticware, proteins).

        • Consider using more sophisticated physiologically based pharmacokinetic (PBPK) models for extrapolation.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound

ParameterValueReference(s)
Oral Bioavailability15 - 24%[2][3][6]
Absorption90 - 95%[2][3][4]
Protein Binding95%[2][6]
Elimination Half-life~8 hours[2][6]
Metabolism100% Hepatic[2][6]
Primary Metabolizing EnzymeCYP3A4[5][6]
Excretion~60-65% Renal, ~25-30% Fecal[2]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol is a general guideline for assessing the metabolic stability of this compound using human liver microsomes.

  • Materials:

    • Human liver microsomes (pooled)

    • This compound

    • Potassium phosphate buffer (100 mM, pH 7.4)

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis

    • 96-well plates

    • Incubator shaker set to 37°C

  • Procedure:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Prepare the incubation mixture by adding the following to each well of a 96-well plate on ice:

      • Phosphate buffer

      • Human liver microsomes (final concentration typically 0.5 mg/mL)

      • This compound (final concentration typically 1 µM, with the final DMSO concentration ≤ 0.5%)

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold ACN with IS.

    • Include control incubations:

      • No NADPH: To assess non-CYP mediated degradation.

      • Heat-inactivated microsomes: To assess chemical instability.

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining this compound concentration.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg protein/mL).

Protocol 2: In Vivo Pharmacokinetic Study in Rats (Oral Gavage)

This protocol provides a general framework for an oral pharmacokinetic study of this compound in rats.

  • Animals:

    • Male Sprague-Dawley rats (or another appropriate strain), typically 8-10 weeks old.

    • Acclimatize animals for at least one week before the study.

  • Dosing Formulation:

    • Prepare a suspension or solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water). The formulation should be uniform and stable.

  • Procedure:

    • Fast the rats overnight (approximately 12-16 hours) before dosing, with free access to water.

    • Administer a single oral dose of the this compound formulation via gavage.

    • Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

    • Process the blood samples to obtain plasma by centrifugation.

    • Store plasma samples at -80°C until analysis.

    • Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the mean plasma concentration of this compound versus time.

    • Calculate pharmacokinetic parameters using non-compartmental analysis, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach Cmax (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Elimination half-life (t½)

      • Oral clearance (CL/F)

      • Volume of distribution (Vd/F)

Visualizations

FirstPassMetabolism Oral Dose of this compound Oral Dose of this compound GI Tract GI Tract Oral Dose of this compound->GI Tract Absorption (90-95%) Portal Vein Portal Vein GI Tract->Portal Vein Liver Liver Portal Vein->Liver Systemic Circulation Systemic Circulation Liver->Systemic Circulation Reduced Bioavailability (15-24%) Inactive Metabolites Inactive Metabolites Liver->Inactive Metabolites Extensive Metabolism (CYP3A4) Excretion Excretion Systemic Circulation->Excretion Inactive Metabolites->Excretion

Caption: First-pass metabolism of this compound after oral administration.

ExperimentalWorkflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Study cluster_compare Data Comparison and Modeling Liver Microsome Assay Liver Microsome Assay Hepatocyte Stability Assay Hepatocyte Stability Assay Liver Microsome Assay->Hepatocyte Stability Assay Calculate CLint Calculate CLint Hepatocyte Stability Assay->Calculate CLint IVIVE (In Vitro-In Vivo Extrapolation) IVIVE (In Vitro-In Vivo Extrapolation) Calculate CLint->IVIVE (In Vitro-In Vivo Extrapolation) Animal Model Selection Animal Model Selection Oral Dosing Oral Dosing Animal Model Selection->Oral Dosing Blood Sampling Blood Sampling Oral Dosing->Blood Sampling LC-MS/MS Analysis LC-MS/MS Analysis Blood Sampling->LC-MS/MS Analysis Calculate PK Parameters Calculate PK Parameters LC-MS/MS Analysis->Calculate PK Parameters Calculate PK Parameters->IVIVE (In Vitro-In Vivo Extrapolation) PBPK Modeling PBPK Modeling IVIVE (In Vitro-In Vivo Extrapolation)->PBPK Modeling

Caption: Workflow for assessing this compound's first-pass metabolism.

TroubleshootingTree Unexpected In Vivo PK Results Unexpected In Vivo PK Results High Variability High Variability Unexpected In Vivo PK Results->High Variability Low Bioavailability Low Bioavailability Unexpected In Vivo PK Results->Low Bioavailability Check Animal Strain Check Animal Strain High Variability->Check Animal Strain Standardize Diet/Housing Standardize Diet/Housing High Variability->Standardize Diet/Housing Refine Dosing Procedure Refine Dosing Procedure High Variability->Refine Dosing Procedure Verify Formulation Stability Verify Formulation Stability Low Bioavailability->Verify Formulation Stability Assess Gut Metabolism Assess Gut Metabolism Low Bioavailability->Assess Gut Metabolism Evaluate Transporter Effects Evaluate Transporter Effects Low Bioavailability->Evaluate Transporter Effects

Caption: Decision tree for troubleshooting unexpected in vivo results.

References

Validation & Comparative

Isradipine's Efficacy in Neurotoxin-Induced Models of Neurodegeneration: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of neurodegenerative disease, the calcium channel blocker Isradipine has emerged as a compound of interest for its potential neuroprotective properties. This guide provides a comparative analysis of this compound's efficacy across three widely utilized neurotoxin models: MPTP, 6-OHDA, and Rotenone. The data presented herein, supported by detailed experimental protocols, aims to offer an objective overview to inform future research and drug development efforts.

Quantitative Analysis of this compound's Neuroprotective Effects

The neuroprotective efficacy of this compound has been quantified in several preclinical studies. The following tables summarize the key findings across the different neurotoxin models.

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model
Parameter MeasuredAnimal ModelThis compound Treatment RegimenNeurotoxin RegimenKey FindingsReference
Dopaminergic (DA) Neuron Survival (TH+ cells in SNc)MiceCo-treatment with MPTPSub-acute MPTP administrationPartly restored the number of TH-positive neurons compared to MPTP-treated group.[1]
Striatal Dopamine (DA) ContentMiceCo-treatment with MPTPSub-acute MPTP administrationPartly restored DA content at 1 and 2 weeks of treatment.[1][2]
Motor Coordination (Rotarod Test)MiceCo-treatment with MPTPSub-acute MPTP administrationPrevented MPTP-induced impairment in motor coordination.[2]
L-type Calcium Channel (Cav1.2 & Cav1.3) ExpressionMiceCo-treatment with MPTPSub-acute MPTP administrationPrevented MPTP-induced up-regulation of Cav1.2 and Cav1.3 α1 subunits in the substantia nigra.[1]
Iron AccumulationMice & MES23.5 cellsCo-treatment with MPTP/MPP+Sub-acute MPTP administration / MPP+ treatmentInhibited the increase of iron-positive cells in the substantia nigra and prevented MPP+-induced iron influx in vitro.[2]
6-OHDA (6-hydroxydopamine) Model
Parameter MeasuredAnimal ModelThis compound Treatment RegimenNeurotoxin RegimenKey FindingsReference
Dopaminergic (DA) Fiber Density (Striatal TH+)MiceSystemic administrationIntrastriatal 6-OHDA injection (2.5 μg)Dose-dependent sparing of dopaminergic fibers.[2]
Dopaminergic (DA) Neuron Survival (TH+ cells in SNc)MiceSystemic administrationIntrastriatal 6-OHDA injection (2.5 μg)Dose-dependent sparing of dopaminergic cell bodies; ~70% loss in control vs. significant protection with this compound.[2][3]
Neuroprotection IC50MiceSystemic administrationIntrastriatal 6-OHDA injectionEstimated plasma IC50 of 13 nM for cell bodies and 19 nM for terminals.[2]
Rotenone Model
Parameter MeasuredCell ModelThis compound Treatment RegimenNeurotoxin RegimenKey FindingsReference
Intracellular Calcium ([Ca2+]i) LevelsHuman Neuroblastoma SH-SY5Y cellsPre-treatment before RotenoneRotenone exposurePrevented Rotenone-induced increase in intracellular calcium.[4]
Cellular Senescence (β-galactosidase activity, lipofuscin)Human Neuroblastoma SH-SY5Y cellsPre-treatment before RotenoneRotenone exposureAntagonized Rotenone-induced cellular senescence.[4]
Cell Cycle Arrest and Proliferation Markers (p53/p21, CDK2, cyclin D1)Human Neuroblastoma SH-SY5Y cellsPre-treatment before RotenoneRotenone exposureCounteracted Rotenone-induced G1/G0 cell cycle arrest and changes in related signaling proteins.[4]

Experimental Protocols

MPTP Mouse Model of Parkinson's Disease

Objective: To induce a consistent dopaminergic lesion in mice that mimics aspects of Parkinson's disease.

Protocol:

  • Animal Model: Young adult C57/bl mice are commonly used due to their sensitivity to MPTP.

  • MPTP Administration: A common regimen involves multiple intraperitoneal (i.p.) injections of MPTP hydrochloride. For example, four injections of 14-20 mg/kg MPTP at 2-hour intervals within a single day. This can lead to a 40-90% depletion of striatal dopamine. Another protocol uses a sub-acute treatment of 30 mg/kg MPTP (i.p.) once daily for 5 consecutive days.

  • This compound Treatment: this compound can be administered subcutaneously via timed-release pellets or through other systemic routes, with dosing adjusted to achieve plasma concentrations shown to be neuroprotective in preclinical studies.[5]

  • Assessment of Neurodegeneration:

    • Histology: 21 days post-MPTP administration, brains are processed for tyrosine hydroxylase (TH) immunohistochemistry to quantify the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc) and nerve terminals in the striatum using stereological methods.[5]

    • Neurochemistry: Striatal dopamine and its metabolites (DOPAC and HVA) are measured using high-performance liquid chromatography (HPLC).

    • Behavioral Analysis: Motor function is assessed using tests like the rotarod, open field, and grid test.[6]

6-OHDA Rat Model of Parkinson's Disease

Objective: To create a unilateral lesion of the nigrostriatal pathway, leading to motor asymmetry.

Protocol:

  • Animal Model: Adult male Sprague-Dawley or Wistar rats are typically used.

  • 6-OHDA Administration:

    • Animals are anesthetized and placed in a stereotaxic frame.

    • A solution of 6-OHDA (e.g., 2.5 μg in 0.9% sterile saline with 0.2% ascorbic acid) is injected unilaterally into the striatum or the medial forebrain bundle (MFB).[2][7] The injection is performed slowly (e.g., 1 μL/minute).[7]

  • This compound Treatment: this compound is administered systemically, often starting before the 6-OHDA lesion and continuing for the duration of the experiment.[2]

  • Assessment of Neurodegeneration:

    • Behavioral Testing: Rotational behavior is induced by apomorphine (contralateral rotations) or amphetamine (ipsilateral rotations) at 10-14 days post-lesion to confirm the extent of the lesion.[7]

    • Histology: After a survival period (e.g., 25 days), brains are analyzed for TH-positive neuron loss in the SNc and fiber loss in the striatum.[2]

Rotenone In Vitro Model of Neurotoxicity

Objective: To model mitochondrial dysfunction and oxidative stress-induced neurodegeneration in a cell culture system.

Protocol:

  • Cell Line: Human neuroblastoma SH-SY5Y cells are a common in vitro model for neurodegenerative disease studies.[8]

  • Rotenone Treatment: Cells are exposed to varying concentrations of rotenone (e.g., 500 nM for 24 hours) to induce neurotoxicity.[8] The LD50 is often determined to be around 100 nM after 48 hours of exposure.[9]

  • This compound Treatment: Cells are pre-treated with this compound for a specified period (e.g., 1-2 hours) before the addition of rotenone.[4]

  • Assessment of Neuroprotection:

    • Cell Viability: Assays such as MTT are used to measure cell viability.[10]

    • Intracellular Calcium Imaging: Fluorescent calcium indicators are used to measure changes in intracellular calcium concentrations.[4]

    • Oxidative Stress: The production of reactive oxygen species (ROS) is measured using fluorescent probes.[4]

    • Apoptosis and Cell Cycle Analysis: Markers of apoptosis (e.g., caspase activation) and cell cycle changes are assessed using techniques like flow cytometry and Western blotting.[4]

Signaling Pathways and Experimental Workflows

Isradipine_Neuroprotection_Pathway cluster_neurotoxin Neurotoxin Insult cluster_cellular_stress Cellular Stress cluster_isradipine_action This compound Intervention cluster_outcome Cellular Outcome Neurotoxin MPTP / 6-OHDA / Rotenone Mito_Dys Mitochondrial Dysfunction Neurotoxin->Mito_Dys Inhibits Complex I Ox_Stress Oxidative Stress Neurotoxin->Ox_Stress Ca_Influx Increased Intracellular Ca2+ Neurotoxin->Ca_Influx Mito_Dys->Ox_Stress Neuron_Death Dopaminergic Neuron Death Ox_Stress->Neuron_Death Ca_Influx->Neuron_Death This compound This compound LTCC L-type Ca2+ Channels (Cav1.2 / Cav1.3) This compound->LTCC Blocks Neuroprotection Neuroprotection This compound->Neuroprotection LTCC->Ca_Influx LTCC->Neuroprotection

Experimental_Workflow_Animal_Models cluster_setup Experimental Setup cluster_lesion Neurotoxin Lesioning cluster_analysis Post-Lesion Analysis Animal_Model Animal Model Selection (Mouse/Rat) Isradipine_Admin This compound Administration (e.g., subcutaneous pellets) Animal_Model->Isradipine_Admin Neurotoxin_Admin Neurotoxin Administration (MPTP i.p. or 6-OHDA intrastriatal) Isradipine_Admin->Neurotoxin_Admin Behavioral Behavioral Assessment (e.g., Rotarod, Rotation) Neurotoxin_Admin->Behavioral Histological Histological Analysis (TH Immunohistochemistry) Behavioral->Histological Neurochemical Neurochemical Analysis (HPLC for Dopamine) Histological->Neurochemical

In_Vitro_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Assays Cell_Culture SH-SY5Y Cell Culture Isradipine_Pretreat This compound Pre-treatment Cell_Culture->Isradipine_Pretreat Rotenone_Exposure Rotenone Exposure Isradipine_Pretreat->Rotenone_Exposure Viability Cell Viability Assay (MTT) Rotenone_Exposure->Viability Calcium Intracellular Ca2+ Measurement Rotenone_Exposure->Calcium Senescence Cellular Senescence Assays Rotenone_Exposure->Senescence

Concluding Remarks

The preclinical data strongly suggest that this compound is neuroprotective in multiple neurotoxin-based models of Parkinson's disease. Its efficacy appears to be linked to its ability to block L-type calcium channels, particularly Cav1.3, thereby reducing calcium overload, mitochondrial stress, and subsequent neuronal death. While this compound demonstrated dose-dependent protection in both the MPTP and 6-OHDA animal models, its effects in the rotenone model have primarily been characterized in vitro.

It is important to note that despite the promising preclinical results, a Phase III clinical trial (STEADY-PD) did not find that this compound slowed the clinical progression of early-stage Parkinson's disease.[11][12] However, post-hoc analyses have suggested potential benefits in specific patient populations or at different dosages, indicating that further investigation may be warranted.[12] This guide highlights the foundational preclinical evidence that supported the clinical investigation of this compound and provides a framework for researchers to design and interpret future studies in this area.

References

A Head-to-Head Comparison of Isradipine and Felodipine on Neuronal Calcium Influx

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isradipine and Felodipine are both dihydropyridine L-type calcium channel blockers primarily prescribed for the management of hypertension.[1][2] Beyond their cardiovascular applications, there is a growing interest in their potential neuroprotective effects, which are intrinsically linked to their ability to modulate neuronal calcium influx. An excessive influx of calcium into neurons is a key event in excitotoxicity and has been implicated in the pathophysiology of various neurodegenerative disorders. This guide provides a detailed, evidence-based comparison of this compound and Felodipine's effects on neuronal calcium influx, drawing upon available experimental data.

Mechanism of Action at the Neuronal Level

Both this compound and Felodipine exert their primary effect by blocking L-type voltage-gated calcium channels (LTCCs). In the central nervous system, the predominant LTCC isoforms are Cav1.2 and Cav1.3.[3] These channels play crucial roles in regulating neuronal excitability, synaptic plasticity, and gene expression.[4] By inhibiting the influx of calcium through these channels, this compound and Felodipine can mitigate the downstream detrimental effects of calcium overload, such as mitochondrial dysfunction and the activation of apoptotic pathways.[5]

While both drugs target LTCCs, their specific affinities for the different neuronal isoforms and their state-dependent interactions can lead to varied pharmacological profiles. This compound has been noted to have a high affinity for both Cav1.2 and Cav1.3 channels.[6] However, its inhibitory action is state-dependent, showing weaker blockade during typical neuronal activity compared to its effects on vascular smooth muscle.[7][8] Felodipine is also a potent LTCC blocker with high vascular selectivity.[9] Some evidence also suggests that Felodipine may inhibit T-type calcium channels, which are also abundant in neurons, although the functional significance of this is not yet fully understood.[10]

Quantitative Comparison of Neuronal Efficacy

The following tables summarize the available quantitative data on the efficacy of this compound and Felodipine in neuronal and related models. A direct head-to-head comparison in the same neuronal cell type and experimental conditions is limited in the current literature.

Table 1: this compound - Potency in Neuronal Models

ParameterValueCell/Model TypeNotes
EC50 1.4 nML-type voltage-gated calcium channels (general)Indicates high potency for the target channel.
IC50 (Neuroprotection) 13 nM (cell bodies)Mouse model of Parkinson's disease (in vivo)Based on plasma concentrations required for sparing of dopaminergic neurons.[6]
IC50 (Neuroprotection) 19 nM (terminals)Mouse model of Parkinson's disease (in vivo)Higher concentration needed for protection of neuronal terminals compared to cell bodies.[6]
IC50 (Channel Inhibition) 72 ± 5 nMRecombinant Cav1.2 channelsInhibition of drug-induced steady-state inactivation.
Relative Sensitivity 5- to 11-fold lower sensitivity for Cav1.3 vs. Cav1.2Recombinant channels under simulated neuronal vs. smooth muscle activityHighlights the state-dependent nature of this compound's action.[8]

Table 2: Felodipine - Potency Data

ParameterValueCell/Model TypeNotes
IC50 1.45 x 10-9 M (1.45 nM)Not specified (likely smooth muscle)From a study on a chemical delivery system for Felodipine.[1]
IC50 1.5 x 10-10 M (0.15 nM)Porcine coronary arteriesDemonstrates very high potency in relaxing vascular smooth muscle.

It is important to note the scarcity of published IC50 values for Felodipine specifically on neuronal calcium influx, which limits a direct quantitative comparison with this compound in a neuronal context.

Experimental Protocols

A common method for quantifying intracellular calcium influx in neurons is through calcium imaging with ratiometric fluorescent dyes, such as Fura-2 AM.

Protocol: Measurement of Intracellular Calcium Influx in Cultured Neurons using Fura-2 AM
  • Cell Preparation:

    • Culture primary neurons (e.g., cortical, hippocampal, or dopaminergic neurons) or a suitable neuronal cell line on glass coverslips coated with an appropriate substrate (e.g., poly-L-lysine).

    • Maintain the cells in a suitable culture medium until they reach the desired maturity for the experiment.

  • Dye Loading:

    • Prepare a loading buffer, typically a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) buffered with HEPES.

    • Prepare a stock solution of Fura-2 AM (e.g., 1 mM in anhydrous DMSO).

    • Dilute the Fura-2 AM stock solution in the loading buffer to a final concentration of 2-5 µM. The addition of a mild non-ionic surfactant like Pluronic F-127 can aid in dye solubilization.

    • Remove the culture medium from the cells and wash gently with the loading buffer.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

  • De-esterification:

    • After loading, wash the cells with fresh loading buffer to remove extracellular Fura-2 AM.

    • Incubate the cells for an additional 30 minutes at room temperature in the dark to allow for the complete de-esterification of the dye by intracellular esterases, which traps the active Fura-2 in the cytoplasm.

  • Calcium Imaging:

    • Mount the coverslip with the loaded cells onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

    • Continuously perfuse the cells with the physiological salt solution.

    • Excite the Fura-2 loaded cells alternately with light at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2).

    • Capture the fluorescence emission at ~510 nm using a sensitive camera.

    • The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular calcium concentration.

  • Experimental Procedure:

    • Establish a stable baseline F340/F380 ratio.

    • Apply a depolarizing stimulus (e.g., high potassium solution or an electrical field stimulation) to induce calcium influx through voltage-gated calcium channels.

    • To test the effect of the drugs, pre-incubate the cells with varying concentrations of this compound or Felodipine for a defined period before applying the depolarizing stimulus.

    • Record the change in the F340/F380 ratio in the presence of the drug and compare it to the control response to determine the extent of inhibition.

Signaling Pathways and Experimental Workflows

Signaling Pathway of L-Type Calcium Channel Blockade in Neurons

The following diagram illustrates the general signaling pathway affected by the blockade of L-type calcium channels in neurons by dihydropyridines like this compound and Felodipine.

LType_Channel_Blockade cluster_drugs Dihydropyridine Blockers cluster_downstream Downstream Effects Depolarization Neuronal Depolarization LTCC L-Type Calcium Channel (Cav1.2 / Cav1.3) Depolarization->LTCC Opens Ca_Influx Ca²⁺ Influx LTCC->Ca_Influx Mediates Calcineurin Calcineurin Activation Ca_Influx->Calcineurin CAMKII CaMKII Activation Ca_Influx->CAMKII Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Excessive Influx Leads to This compound This compound This compound->LTCC Inhibits Felodipine Felodipine Felodipine->LTCC Inhibits Gene_Expression Altered Gene Expression (e.g., CREB phosphorylation) CAMKII->Gene_Expression

L-Type Calcium Channel Blockade Pathway
Experimental Workflow for Comparing Drug Efficacy

The diagram below outlines a typical experimental workflow for comparing the effects of this compound and Felodipine on neuronal calcium influx.

Experimental_Workflow cluster_treatment Treatment Groups start Start: Neuronal Cell Culture dye_loading Load Cells with Fura-2 AM start->dye_loading control Vehicle Control dye_loading->control This compound This compound (Dose-Response) dye_loading->this compound felodipine Felodipine (Dose-Response) dye_loading->felodipine stimulation Apply Depolarizing Stimulus (e.g., High K⁺) control->stimulation This compound->stimulation felodipine->stimulation imaging Ratiometric Calcium Imaging (F340/F380 Ratio) stimulation->imaging analysis Data Analysis: - Measure peak Ca²⁺ influx - Calculate % inhibition imaging->analysis comparison Compare IC50 and Efficacy analysis->comparison

Drug Efficacy Comparison Workflow

Discussion and Conclusion

The available data indicates that both this compound and Felodipine are potent blockers of L-type calcium channels. This compound has been more extensively studied in the context of neuroprotection, with established IC50 values for the protection of dopaminergic neurons in the low nanomolar range.[6] Its efficacy is, however, dependent on the activity state of the neuron, with a lower affinity for neuronal LTCCs during typical firing patterns compared to their vascular counterparts.[8] This suggests that achieving therapeutic concentrations in the brain for neuroprotection without significant cardiovascular side effects could be a challenge.

For Felodipine, while it is a highly potent L-type calcium channel blocker, there is a notable lack of specific data on its effects on neuronal calcium influx. Its high potency in vascular smooth muscle is well-documented, but further research is needed to quantify its efficacy in various neuronal subtypes and to determine its potential as a neuroprotective agent. The suggestion that it may also interact with T-type calcium channels warrants further investigation, as this could represent a distinct mechanism of action in the central nervous system compared to more selective L-type blockers.[10]

References

Assessing the Efficacy of Isradipine in Combination with Other Neuroprotective Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of neuroprotective therapies for diseases like Parkinson's and Alzheimer's is increasingly shifting towards combination strategies. The rationale is to target multiple pathological pathways simultaneously to achieve synergistic or additive effects. Isradipine, a dihydropyridine L-type calcium channel blocker, has been extensively studied as a monotherapy for its potential neuroprotective properties. This guide provides a comparative assessment of this compound's efficacy, both as a standalone agent and the potential for its use in combination with other neuroprotective agents, supported by available experimental data and detailed methodologies.

This compound as a Monotherapy: Preclinical and Clinical Evidence

This compound's neuroprotective effects are primarily attributed to its ability to block L-type calcium channels (LTCCs), particularly Cav1.2 and Cav1.3 subunits. This action is thought to mitigate the calcium dysregulation implicated in the pathophysiology of neurodegenerative diseases.

Preclinical Data in Parkinson's Disease Models

In preclinical models of Parkinson's disease, this compound has demonstrated the ability to protect dopaminergic neurons. Chronic administration in mice has been shown to reduce intracellular calcium levels and mitochondrial oxidant stress in these neurons.[1]

Animal ModelToxin/ModelThis compound DoseKey FindingsReference
Mice6-hydroxydopamine (6-OHDA)Dose-dependentDose-dependent sparing of dopaminergic fibers and cell bodies.[2][3][4][Ilijic et al., 2011]
MiceMPTPNot SpecifiedProtected dopaminergic neurons.[3][4][Chan et al., 2011]
MiceChronic administration3 μg/g/dayReduced cytosolic Ca2+ oscillations and mitochondrial oxidant stress in substantia nigra pars compacta (SNc) DA neurons.[1][Guzman et al., 2018]
Preclinical Data in Alzheimer's Disease Models

Studies in Alzheimer's disease models suggest that this compound can protect against amyloid-beta (Aβ) induced neurotoxicity.

Cell/Animal ModelKey FeaturesThis compound TreatmentKey FindingsReference
MC65 neuroblastoma cellsAPP CTF-induced neurotoxicityNanomolar concentrationsPotently blocked neurotoxicity.[5][Anekonda et al., 2011]
Triple transgenic mouse model of AD (3xTg-AD)Aβ and tau pathology3 μg/g/day for 60 daysAchieved nanomolar concentrations in the brain.[5][Anekonda et al., 2011]
Clinical Trial Evidence

The promising preclinical results for Parkinson's disease led to the STEADY-PD clinical trials. However, the Phase III trial did not meet its primary endpoint of slowing disease progression.

Trial PhaseNumber of ParticipantsThis compound DosePrimary OutcomeKey FindingReference
Phase II (STEADY-PD)995 mg, 10 mg, 20 mg dailySafety and tolerability10 mg daily was the maximally tolerable dosage.[2][Parkinson Study Group, 2013]
Phase III (STEADY-PD III)33610 mg daily (5 mg twice daily)Change in the Unified Parkinson's Disease Rating Scale (UPDRS) parts I–III score over 36 monthsNo significant difference in disease progression compared to placebo.[6][7][8][9][Parkinson Study Group, 2020]

This compound in Combination Therapy: A Rational Approach with Limited Data

While clinical data on this compound as a monotherapy has been disappointing, the rationale for its use in combination with agents targeting different pathological pathways remains strong. The primary challenge is the lack of extensive preclinical or clinical data on such combinations.

Proposed Combination: this compound and Rasagiline for Parkinson's Disease

A preclinical study has been proposed to investigate the combined effects of this compound and Rasagiline, a monoamine oxidase-B (MAO-B) inhibitor. The hypothesis is that targeting both calcium-dependent mitochondrial stress (with this compound) and MAO-B-dependent dopamine metabolism-induced stress (with Rasagiline) will provide synergistic neuroprotection.[10]

Rationale for Combination:

  • This compound: Reduces mitochondrial oxidant stress driven by L-type calcium channel activity.

  • Rasagiline: Inhibits MAO-B, reducing the generation of reactive oxygen species from dopamine metabolism.

This dual approach aims to alleviate two key sources of mitochondrial stress in dopaminergic neurons.

Experimental Protocols

Preclinical Neuroprotection Study in a 6-OHDA Mouse Model of Parkinson's Disease (Adapted from Ilijic et al., 2011[2])
  • Animal Model: Male C57BL/6 mice.

  • This compound Administration: Timed-release pellets containing this compound or placebo are implanted subcutaneously. Pellets are designed to release the drug over a specific period (e.g., 21 days).

  • 6-OHDA Lesioning: Three days after pellet implantation, mice receive a unilateral stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the striatum to induce a progressive lesion of dopaminergic neurons.

  • Tissue Processing: Twenty-five days post-lesioning, mice are euthanized, and brains are sectioned.

  • Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to identify dopaminergic neurons.

  • Stereological Analysis: Unbiased stereological methods are used to quantify the number of TH-positive neurons in the substantia nigra pars compacta (SNc) and the density of TH-positive fibers in the striatum.

  • Plasma this compound Measurement: Blood samples are collected to determine the plasma concentration of this compound using liquid chromatography-mass spectrometry (LC-MS/MS).

Proposed Experimental Workflow for this compound and Rasagiline Combination Study

G cluster_0 Preclinical Model cluster_1 Treatment Groups cluster_2 Outcome Measures cluster_3 Data Analysis animal_model Parkinson's Disease Mouse Model (e.g., 6-OHDA or MPTP) group1 Vehicle Control animal_model->group1 group2 This compound Alone animal_model->group2 group3 Rasagiline Alone animal_model->group3 group4 This compound + Rasagiline animal_model->group4 behavioral Behavioral Tests (e.g., Rotarod, Cylinder Test) group1->behavioral histological Immunohistochemistry (TH Staining) & Stereology group1->histological biochemical Measurement of Mitochondrial Oxidant Stress & Dopamine Metabolism group1->biochemical group2->behavioral group2->histological group2->biochemical group3->behavioral group3->histological group3->biochemical group4->behavioral group4->histological group4->biochemical analysis Statistical Comparison of Treatment Groups behavioral->analysis histological->analysis biochemical->analysis

Caption: Proposed workflow for a preclinical combination study.

Signaling Pathways

This compound's Mechanism of Action in Neuroprotection

This compound's primary target is the L-type calcium channel. In vulnerable neurons, particularly the dopaminergic neurons of the substantia nigra, these channels contribute to autonomous pacemaking and are a significant source of calcium influx. This sustained calcium entry can lead to mitochondrial stress and increased production of reactive oxygen species (ROS), ultimately contributing to neuronal degeneration.

G cluster_0 Neuronal Environment cluster_1 Therapeutic Intervention LTCC L-type Ca2+ Channel (Cav1.2/1.3) Ca_in Ca2+ Influx LTCC->Ca_in Allows Mito Mitochondrion Ca_in->Mito Increases Load on ROS Reactive Oxygen Species (ROS) Mito->ROS Generates Stress Mitochondrial Oxidant Stress ROS->Stress Degen Neuronal Degeneration Stress->Degen This compound This compound This compound->LTCC Blocks

Caption: this compound's neuroprotective signaling pathway.

Conclusion and Future Directions

The available evidence suggests that while this compound monotherapy has a sound preclinical rationale for neuroprotection, it has not translated into clinical efficacy in a large Phase III trial for Parkinson's disease. The future of this compound in the context of neurodegenerative diseases may lie in combination therapies. The proposed combination with Rasagiline provides a compelling example of a rational, multi-target approach.

For drug development professionals, these findings underscore the importance of:

  • Exploring Combination Therapies: Designing preclinical studies that investigate synergistic or additive effects of drugs with different mechanisms of action.

  • Biomarkers for Target Engagement: Developing methods to confirm that a drug is reaching its intended target in the central nervous system at a therapeutically relevant concentration.

  • Patient Stratification: Identifying patient subpopulations that may be more likely to respond to specific therapeutic interventions.

Further research is critically needed to explore the potential of this compound in combination with other neuroprotective agents to develop effective disease-modifying treatments for neurodegenerative disorders.

References

Isradipine's Neuroprotective Potential in Preclinical Parkinson's Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of isradipine versus placebo in preclinical models of early-stage Parkinson's disease, supported by experimental data, for researchers, scientists, and drug development professionals.

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), leading to motor symptoms like bradykinesia, rigidity, and tremor. A key area of research is the identification of neuroprotective agents that can slow or halt this neuronal loss. This compound, a dihydropyridine L-type calcium channel blocker approved for hypertension, has emerged as a promising candidate based on extensive preclinical evidence. This guide provides a comprehensive comparison of this compound and placebo in established animal models of early-stage PD.

Proposed Neuroprotective Signaling Pathway of this compound

The vulnerability of SNc dopaminergic neurons is linked to their reliance on L-type calcium channels, particularly the Cav1.3 subtype, which contribute to their autonomous pacemaking activity. This constant calcium influx can lead to increased mitochondrial oxidant stress, making these neurons more susceptible to toxins and cellular insults. This compound is thought to exert its neuroprotective effects by blocking these channels, thereby reducing intracellular calcium levels, mitigating mitochondrial stress, and ultimately promoting neuronal survival.

This compound Signaling Pathway cluster_neuron SNc Dopaminergic Neuron Ca_channel L-type Ca²⁺ Channel (Cav1.3) Ca_ion Ca²⁺ Influx Mitochondrion Mitochondrion Oxidative_Stress Increased Mitochondrial Oxidant Stress Mitochondrion->Oxidative_Stress Leads to Ca_ion->Mitochondrion Enters Apoptosis Apoptotic Pathways Oxidative_Stress->Apoptosis Activates Neuron_Death Neuronal Death Apoptosis->Neuron_Death This compound This compound This compound->Ca_channel Blocks Toxin Neurotoxins (e.g., 6-OHDA, MPTP) Toxin->Oxidative_Stress Induces

Caption: Proposed mechanism of this compound's neuroprotective action.

Standard Experimental Workflow

Preclinical studies evaluating this compound typically follow a standardized workflow. This involves establishing a toxin-induced animal model of Parkinson's disease, followed by a period of drug or placebo administration, and concluding with behavioral and histological assessments to determine the extent of neuroprotection.

Experimental Workflow cluster_setup Model Induction and Treatment cluster_treatment cluster_analysis Outcome Assessment Animal_Model Animal Selection (e.g., Mice, Rats) Toxin_Injection Unilateral Striatal Injection of 6-OHDA or MPTP Animal_Model->Toxin_Injection Drug_Admin This compound Administration (e.g., osmotic minipumps) Toxin_Injection->Drug_Admin Placebo_Admin Placebo Administration Toxin_Injection->Placebo_Admin Behavioral Behavioral Testing (e.g., Apomorphine-induced rotations) Drug_Admin->Behavioral Post-treatment Placebo_Admin->Behavioral Post-treatment Histology Histological Analysis (Immunohistochemistry for TH) Behavioral->Histology Following Quantification Stereological Quantification of Neurons and Fibers Histology->Quantification

Caption: A typical experimental workflow for preclinical this compound studies.

Data Presentation: this compound vs. Placebo

The neuroprotective efficacy of this compound has been quantified in several preclinical studies. The following tables summarize the key findings from these experiments.

Neuroprotection in the 6-OHDA Mouse Model
Treatment GroupDoseTH+ Neurons in SNc (% of unlesioned side)TH+ Fiber Density in Striatum (% of unlesioned side)Reference
Placebo-~30%~10%
This compoundDose-dependentDose-dependent protection observedDose-dependent sparing observed

TH+ = Tyrosine Hydroxylase positive, a marker for dopaminergic neurons.

Neuroprotection in the 6-OHDA Rat Model
Treatment GroupDose (mg/kg/day)Apomorphine-Induced Rotations (net contralateral turns/min)Muscular Rigidity ScoreReference
Lesion (Placebo)-High number of rotationsIncreased rigidity
This compound0.1Significant decrease vs. lesionSignificant decrease vs. lesion
This compound0.2Significant decrease vs. lesionSignificant decrease vs. lesion
This compound0.4Significant decrease vs. lesionSignificant decrease vs. lesion

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of typical experimental protocols used in this compound research.

6-Hydroxydopamine (6-OHDA) Mouse Model of PD
  • Animals: Male mice are typically used.

  • Toxin Administration: A unilateral injection of 6-OHDA (e.g., 2.5 μg) is made into the striatum to induce a progressive loss of dopaminergic neurons. This lesioning protocol results in approximately a 70% loss of SNc dopaminergic neurons and a 90% loss of striatal dopaminergic fibers within 25 days in placebo-treated animals.

  • Drug Administration: this compound or placebo is administered systemically, often via subcutaneous osmotic minipumps, to ensure continuous drug delivery. This administration typically begins prior to the 6-OHDA lesioning.

  • Histological Analysis: After a set period (e.g., 25 days), brains are processed for immunohistochemistry to stain for tyrosine hydroxylase (TH). The number of surviving TH-positive neurons in the SNc and the density of TH-positive fibers in the striatum are quantified using stereological methods.

  • Plasma Concentration Analysis: Blood samples are collected to determine the plasma concentration of this compound, which is crucial for establishing a dose-response relationship. The plasma concentrations that confer neuroprotection in these models have been found to be achievable in humans.

6-Hydroxydopamine (6-OHDA) Rat Model of PD
  • Animals: Male Wistar rats are often used in these studies.

  • Toxin Administration: A unilateral nigrostriatal lesion is created by injecting 6-OHDA.

  • Drug Administration: this compound is administered subcutaneously at various doses (e.g., 0.1, 0.2, 0.4 mg/kg/day) for a period of several weeks, starting the day after the lesion is created.

  • Behavioral Analysis:

    • Apomorphine-Induced Rotations: Rotational behavior is induced by the dopamine agonist apomorphine. A reduction in net contralateral rotations in the this compound-treated groups compared to the placebo group indicates a therapeutic effect.

    • Muscular Rigidity: Muscular rigidity is assessed, and a decrease in the score for this compound-treated animals suggests an improvement in motor function.

Conclusion

Preclinical studies in rodent models of Parkinson's disease consistently demonstrate the neuroprotective potential of this compound. The drug has been shown to protect dopaminergic neurons and their striatal terminals from toxin-induced degeneration in a dose-dependent manner. These protective effects are associated with improvements in motor function in animal models. The proposed mechanism, involving the blockade of Cav1.3 L-type calcium channels and the subsequent reduction in mitochondrial stress, provides a strong biological rationale for its use.

These promising preclinical findings provided the foundation for clinical trials in human PD patients, such as the STEADY-PD studies. While a phase 3 clinical trial (STEADY-PD III) did not show a significant slowing of Parkinson's progression in the overall study population, the robust preclinical data continue to make the L-type calcium channel a target of significant interest in the development of disease-modifying therapies for Parkinson's disease. Further research, including post-hoc analyses of clinical trial data, is ongoing to fully understand the therapeutic potential of this compound and similar compounds.

A Comparative Guide: Oral Versus Intranasal Isradipine for Enhanced Brain Targeting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of oral and intranasal administration routes for the calcium channel blocker Isradipine, with a focus on its potential for brain targeting in the context of neurodegenerative diseases. The following sections present a synthesis of preclinical experimental data, detailed methodologies, and visual representations of key pathways and workflows.

Executive Summary

Intranasal administration of this compound has emerged as a promising strategy to bypass the blood-brain barrier and achieve higher therapeutic concentrations in the brain compared to conventional oral delivery. Preclinical studies in mice demonstrate that intranasal delivery can lead to significantly higher brain-to-plasma concentration ratios, potentially minimizing peripheral side effects associated with oral administration. While oral administration can achieve substantial brain concentrations, particularly with specific vehicle formulations, the intranasal route offers a more direct pathway for brain targeting.

Data Presentation: Pharmacokinetic Comparison

The following tables summarize the quantitative data from a key preclinical study comparing oral and intranasal this compound administration in mice. This study highlights the impact of the delivery vehicle on brain and plasma concentrations.

Table 1: this compound Concentration in Brain and Plasma 30 Minutes After Intranasal Administration (5 mg/kg and 10 mg/kg doses)

VehicleDose (mg/kg)Median Brain Concentration (nM)Median Plasma Concentration (nM)
Vehicle 1 (0.5% CMC in saline)56Not Detected
103611
Vehicle 2 (N,N-dimethylformamide, PEG 400, saline)524455
10732332

Data sourced from a 2025 preprint study.[1][2]

Table 2: Time-Course of this compound Concentration in Brain and Plasma After Intranasal and Oral Administration (10 mg/kg dose)

RouteVehicleTime (hours)Mean Brain Concentration (nM)Mean Plasma Concentration (nM)Brain/Plasma Ratio
Intranasal DMSO 0.5~1500~500~3
1~1200~300~4
3~800~100~8
6~500~50~10
Oral DMSO 0.5~100~50~2
1~150~75~2
3~100~40~2.5
6~50~20~2.5
Intranasal Vehicle 2 0.5~700~300~2.3
1~500~200~2.5
3~300~100~3
6~200~50~4
Oral Vehicle 2 0.5~1800~600~3
1~1500~500~3
3~1000~300~3.3
6~600~150~4

Data are approximated from graphical representations in a 2025 preprint study.[1][2] "Vehicle 2" is N,N-dimethylformamide, PEG 400, in saline.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are based on the methodologies described in the cited preclinical studies.

Animal Models

C57BL/6 mice (3 months old, weighing approximately 25 g) are commonly used for these studies.[2] All animal procedures should be conducted in accordance with the National Institutes of Health Guide for the Care and Use of Laboratory Animals and approved by the institutional animal care and use committee.

This compound Formulations
  • Vehicle 1 (for Intranasal Administration): 0.5% carboxymethylcellulose (CMC) in saline. This compound is suspended in this vehicle.[1][2]

  • Vehicle 2 (for Intranasal and Oral Administration): A solution of N,N-dimethylformamide, PEG 400, and saline.[1][2]

  • DMSO Vehicle (for Intranasal and Oral Administration): Dimethyl sulfoxide (DMSO) was also used as a vehicle in comparative experiments.[1][2]

Due to this compound's limited solubility, suspensions should be well-mixed before each administration.[1]

Drug Administration
  • Intranasal Administration:

    • Conscious mice are restrained by hand.

    • A total volume of 2-3 µl of the this compound suspension is administered per nostril using a micropipette.[1]

    • The animal is held in a supine position for a short duration to ensure the fluid is inhaled and to facilitate delivery to the olfactory region.

  • Oral Administration (Gavage):

    • Mice are restrained, and a gavage needle of appropriate size is gently inserted into the esophagus.

    • The this compound formulation is delivered directly into the stomach.

    • The volume administered should not exceed 10 ml/kg of the animal's body weight.

Sample Collection and Processing
  • At predetermined time points (e.g., 0.5, 1, 3, and 6 hours) after drug administration, mice are euthanized.[2]

  • Blood is collected via cardiac puncture into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C.[3]

  • Brains are rapidly excised, frozen on dry ice, and stored at -80°C until analysis.[1]

Quantification of this compound by LC-MS/MS
  • Sample Preparation:

    • Plasma: A simple liquid-liquid extraction is performed. This compound and an internal standard (e.g., amlodipine) are extracted from the plasma using an organic solvent like methyl-t-butyl ether after alkalinization.[4]

    • Brain Tissue: Brain tissue is homogenized. Proteins are then precipitated using a solvent like acetonitrile. The supernatant containing the drug is collected after centrifugation for analysis.

  • Chromatographic Separation:

    • A reverse-phase high-performance liquid chromatography (HPLC) system is used to separate this compound from other components in the sample extract.

  • Mass Spectrometric Detection:

    • A tandem mass spectrometer (MS/MS) with positive ion electrospray ionization (ESI) is used for detection.

    • The analysis is performed in the multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound (e.g., m/z 372.1 → m/z 312.2) and the internal standard.[4]

  • Quantification:

    • Standard calibration curves are generated using known concentrations of this compound to quantify the drug concentration in the plasma and brain samples. The lower limit of quantitation is typically in the low pg/mL range.[4]

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound's Neuroprotective Action

This compound, a dihydropyridine, acts as a negative allosteric modulator of L-type calcium channels, with a high affinity for the CaV1.3 subtype, which is prominently expressed in dopaminergic neurons of the substantia nigra.[3][5] By inhibiting these channels, this compound reduces calcium influx, which in turn alleviates mitochondrial stress and reduces the production of reactive oxygen species (ROS), thereby exerting a neuroprotective effect.[6][7]

Isradipine_Signaling_Pathway cluster_neuron Neuron This compound This compound CaV1_3 CaV1.3 Channel This compound->CaV1_3 Inhibits Neuroprotection Neuroprotection This compound->Neuroprotection Ca_Influx Ca²⁺ Influx CaV1_3->Ca_Influx Mediates Mitochondria Mitochondria Ca_Influx->Mitochondria Stimulates Cell_Stress Cellular Stress & Oxidative Damage Ca_Influx->Cell_Stress ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Generates ROS->Cell_Stress

Caption: this compound's neuroprotective signaling pathway.

Experimental Workflow: Comparing Oral and Intranasal Administration

The following diagram outlines the key steps in a typical preclinical study designed to compare the brain-targeting efficiency of oral versus intranasal this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_administration Drug Administration cluster_sampling Sample Collection (Time Points) cluster_analysis Analysis Animal_Model Animal Model (C57BL/6 Mice) Oral Oral Gavage Animal_Model->Oral Intranasal Intranasal Delivery Animal_Model->Intranasal Formulation This compound Formulation (e.g., with Vehicle 2) Formulation->Oral Formulation->Intranasal Timepoints 0.5, 1, 3, 6 hours Oral->Timepoints Intranasal->Timepoints Brain Brain Tissue Timepoints->Brain Plasma Plasma Timepoints->Plasma LC_MSMS LC-MS/MS Quantification of this compound Brain->LC_MSMS Plasma->LC_MSMS Comparison Comparison of Brain/Plasma Concentrations LC_MSMS->Comparison

Caption: Workflow for comparing this compound administration routes.

References

Isradipine vs. Antioxidants: A Comparative Guide to Neuronal Survival

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neuroprotective effects of the L-type calcium channel blocker, Isradipine, against two prominent antioxidants, N-acetylcysteine (NAC) and Coenzyme Q10 (CoQ10). The following sections present quantitative data from preclinical studies, detailed experimental methodologies, and visualizations of the key signaling pathways to offer an objective assessment of their potential in promoting neuronal survival.

Quantitative Data Presentation

The following tables summarize the neuroprotective effects of this compound, N-acetylcysteine, and Coenzyme Q10 in preclinical models of neurodegeneration, primarily focusing on the 6-hydroxydopamine (6-OHDA) model of Parkinson's disease. It is important to note that the data presented are compiled from separate studies and do not represent head-to-head comparisons within a single study. Variations in experimental design, animal models, and methodologies should be considered when interpreting these results.

Table 1: Neuroprotective Effects of this compound on Dopaminergic Neurons in the 6-OHDA Model

Study (Animal Model)This compound DoseAdministration RouteDuration of TreatmentEndpoint AssessedNeuroprotective Effect (% of control/lesioned side)
Ilijic et al., 2011 (Mouse)Dose-dependent (plasma concentrations of ~10-40 nM)Subcutaneous osmotic mini-pumps28 days (starting 3 days before 6-OHDA)Survival of Tyrosine Hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNc)Dose-dependent sparing of dopaminergic neurons. At plasma concentrations of ~10.4 ng/ml, a significant increase in the number of surviving TH-positive cells was observed.[1]
Ortner et al., 2017 (Mouse)6 or 9 mg/kg/dayExtended-release pellets1 week before 6-OHDASurvival of TH-positive neurons in the SNcNo significant neuroprotection at therapeutically relevant plasma concentrations.[2][3]

Table 2: Neuroprotective Effects of N-acetylcysteine (NAC) on Neuronal Survival

Study (Model)NAC Concentration/DoseDuration of TreatmentEndpoint AssessedNeuroprotective Effect
Gasso et al., 2024 (in vitro, SH-SY5Y cells)1.25 mMPre-treatment before 6-OHDACell viability, apoptosisMaintained cell proliferation and decreased apoptosis.[4][5]
Unidentified Study (in vivo, Rat)10 and 100 mg/kgSubcutaneousNot specifiedDopaminergic terminals
KUPSCH S et al., 1995 (in vivo, Rat)Not specifiedNot specifiedNigral TH-positive neuronsFailed to protect dopaminergic neurons 3 weeks following 6-OHDA.

Table 3: Neuroprotective Effects of Coenzyme Q10 (CoQ10) on Dopaminergic Neurons in the 6-OHDA Model

Study (Animal Model)CoQ10 DoseAdministration RouteDuration of TreatmentEndpoint AssessedNeuroprotective Effect
Jo et al., 2020 (Rat)2.6 µ g/day Intrastriatal infusion3 weeks (starting 3 weeks after 6-OHDA)Number of TH-positive neurons in the substantia nigraSignificantly larger number of dopaminergic neurons compared to the no-treatment group.
Unidentified Study (in vitro, SH-SY5Y cells)10 µMPre-treatment before 6-OHDAMitochondrial function, cell viabilityInhibited reactive oxygen species generation, reduced apoptosis and DNA fragmentation.

Experimental Protocols

This section provides an overview of the key experimental protocols frequently cited in the studies assessing the neuroprotective effects of this compound and antioxidants.

6-Hydroxydopamine (6-OHDA) Animal Model of Parkinson's Disease

This widely used model involves the stereotaxic injection of the neurotoxin 6-OHDA into the striatum or the medial forebrain bundle of rodents. 6-OHDA is selectively taken up by dopaminergic neurons, leading to their degeneration through the generation of reactive oxygen species and mitochondrial dysfunction. This mimics the progressive loss of dopaminergic neurons in the substantia nigra observed in Parkinson's disease.

Workflow for 6-OHDA Model and Drug Efficacy Testing:

G cluster_0 Pre-treatment Phase cluster_1 Induction of Neurodegeneration cluster_2 Post-treatment & Analysis drug_admin Drug Administration (this compound/Antioxidant/Vehicle) ohda_injection Stereotaxic Injection of 6-OHDA drug_admin->ohda_injection behavioral_tests Behavioral Assessments (e.g., apomorphine-induced rotations) ohda_injection->behavioral_tests histology Histological Analysis (Immunohistochemistry for TH) behavioral_tests->histology biochemical_assays Biochemical Assays (Oxidative stress markers) histology->biochemical_assays

Caption: Workflow for 6-OHDA model and drug efficacy testing.

Assessment of Neuronal Survival: Tyrosine Hydroxylase (TH) Immunohistochemistry

The survival of dopaminergic neurons is commonly quantified by immunohistochemical staining for Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.

  • Tissue Preparation: Animals are perfused with paraformaldehyde, and the brains are sectioned.

  • Staining: Brain slices are incubated with a primary antibody against TH, followed by a secondary antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection.

  • Quantification: The number of TH-positive neurons in the substantia nigra is counted using stereological methods to provide an unbiased estimate of cell number. The density of TH-positive fibers in the striatum can also be measured.

Measurement of Oxidative Stress

Oxidative stress is a key factor in neurodegeneration and is often assessed to evaluate the efficacy of antioxidants.

  • Lipid Peroxidation Assay (MDA Assay): Malondialdehyde (MDA) is a product of lipid peroxidation and is a commonly used marker of oxidative stress. Brain tissue homogenates are reacted with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically.

  • Protein Oxidation: The levels of protein carbonyls or 3-nitrotyrosine can be measured in brain tissue lysates using specific antibodies and techniques like ELISA or Western blotting.

  • DNA Oxidation: The presence of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a marker of oxidative DNA damage, can be detected using immunohistochemistry or ELISA.

Signaling Pathways

The neuroprotective effects of this compound and antioxidants are mediated through distinct signaling pathways.

This compound: L-Type Calcium Channel Blockade

This compound's primary mechanism of action involves the blockade of L-type calcium channels (LTCCs), particularly the Cav1.3 subtype, which are highly expressed in dopaminergic neurons. By inhibiting excessive calcium influx, this compound reduces mitochondrial calcium overload, a key trigger of oxidative stress and apoptosis.

G This compound This compound ltcc L-Type Calcium Channels (Cav1.3) This compound->ltcc Blocks ca_influx Decreased Ca2+ Influx ltcc->ca_influx Reduces mito_ca Reduced Mitochondrial Ca2+ Overload ca_influx->mito_ca ros Decreased ROS Production mito_ca->ros apoptosis Inhibition of Apoptosis ros->apoptosis Reduces survival Neuronal Survival apoptosis->survival Promotes

Caption: this compound's neuroprotective signaling pathway.

N-acetylcysteine (NAC): Glutathione Precursor and Nrf2 Activator

NAC exerts its neuroprotective effects primarily through two mechanisms. First, it serves as a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. Second, it can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway, leading to the transcription of a battery of antioxidant and cytoprotective genes.

G nac N-acetylcysteine gsh Increased Glutathione (GSH) Synthesis nac->gsh nrf2 Nrf2 Activation nac->nrf2 ros_scavenging Enhanced ROS Scavenging gsh->ros_scavenging are ARE-mediated Gene Transcription nrf2->are antioxidant_enzymes Increased Antioxidant Enzymes (e.g., SOD, Catalase) are->antioxidant_enzymes antioxidant_enzymes->ros_scavenging survival Neuronal Survival ros_scavenging->survival Promotes

Caption: N-acetylcysteine's neuroprotective signaling pathway.

Coenzyme Q10 (CoQ10): Mitochondrial Bioenergetics and Antioxidant

CoQ10 is a vital component of the electron transport chain in mitochondria, where it facilitates ATP production. It also functions as a potent antioxidant in its reduced form (ubiquinol), protecting mitochondrial membranes from oxidative damage. By improving mitochondrial function and reducing oxidative stress, CoQ10 promotes neuronal survival.

G coq10 Coenzyme Q10 etc Electron Transport Chain (ETC) Function coq10->etc Supports ros_scavenging Direct ROS Scavenging (Ubiquinol) coq10->ros_scavenging atp Enhanced ATP Production etc->atp mito_integrity Improved Mitochondrial Integrity atp->mito_integrity ros_scavenging->mito_integrity apoptosis Inhibition of Apoptosis mito_integrity->apoptosis Reduces survival Neuronal Survival apoptosis->survival Promotes

Caption: Coenzyme Q10's neuroprotective signaling pathway.

References

Safety Operating Guide

Proper Disposal of Isradipine for Laboratory and Research Settings

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe and compliant disposal of Isradipine.

This compound, a dihydropyridine calcium channel blocker, requires careful management for its disposal due to its potential environmental impact. While not classified as a P-listed or U-listed hazardous waste by the Resource Conservation and Recovery Act (RCRA), its significant aquatic toxicity necessitates handling it as a hazardous material. Adherence to these procedures is vital to ensure safety, regulatory compliance, and environmental protection.

Key Safety and Disposal Information for this compound

The following table summarizes the essential hazard and disposal information for this compound, based on available Safety Data Sheets (SDS).

Identifier Information Guidance and Remarks
Hazard Classification H410: Very toxic to aquatic life with long lasting effects.[1][2]Due to its ecotoxicity, this compound must not be disposed of down the drain or in regular solid waste.[1][3] Environmental release must be avoided.[1][3]
H302: Harmful if swallowed.[1]Standard laboratory personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound.
RCRA Status Not explicitly listed as a P- or U-listed hazardous waste.Although not a listed hazardous waste, its aquatic toxicity may classify it as a characteristic hazardous waste. Therefore, it should be managed as such.
Primary Disposal Method Incineration.[4]Unused or waste this compound should be sent to a licensed hazardous waste disposal facility for incineration.[1][4]
Container Disposal Dispose of as hazardous waste.Empty containers that held this compound should be managed as hazardous waste and not disposed of in regular trash unless thoroughly decontaminated.

Experimental Protocols for Waste Management

While specific experimental protocols for the disposal of this compound are not detailed in the literature, the principles of handling potent pharmaceutical compounds in a laboratory setting are well-established. The following methodologies are based on general best practices for laboratory chemical waste management.

Protocol for Segregation and Collection of this compound Waste
  • Designate a Waste Container:

    • Use a dedicated, properly labeled hazardous waste container for all this compound waste.

    • The container must be compatible with the chemical and have a secure, tight-fitting lid.

    • Label the container clearly as "Hazardous Waste: this compound" and include the date when the first waste is added.

  • Segregate Waste Streams:

    • Solid Waste: Collect any unused or expired pure this compound, contaminated lab debris (e.g., weighing papers, gloves, bench paper), and empty stock containers in the designated solid hazardous waste container.

    • Liquid Waste: If this compound is used in a solution, collect the waste solution in a designated liquid hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Storage:

    • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure, away from drains, and segregated from incompatible materials.[5]

Step-by-Step Disposal Procedures

The proper disposal of this compound follows a structured workflow to ensure safety and compliance from the point of generation to final disposal.

Workflow for this compound Disposal

cluster_0 Laboratory Operations cluster_1 Waste Handling and Disposal A Generation of this compound Waste (Unused chemical, contaminated labware) B Segregate Waste (Solid vs. Liquid) A->B Step 1 C Label Hazardous Waste Container ('Hazardous Waste: this compound') B->C Step 2 D Store in Satellite Accumulation Area C->D Step 3 E Schedule Waste Pickup (Contact Environmental Health & Safety) D->E Step 4 F Transfer to Licensed Hazardous Waste Vendor E->F Step 5 G Final Disposal by Incineration F->G Step 6

Caption: Workflow for the proper disposal of this compound waste.

  • Generation of Waste: Any this compound that is expired, unused, or materials contaminated with it are considered waste.

  • Segregation: At the point of generation, segregate solid waste (e.g., powder, contaminated gloves) from any liquid solutions containing this compound.

  • Containerization and Labeling: Place the waste into a designated hazardous waste container that is properly sealed and labeled.

  • Accumulation: Store the container in a designated satellite accumulation area within the laboratory, ensuring it is away from drains and incompatible chemicals.

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup of the hazardous waste.

  • Professional Disposal: The EHS department will coordinate with a licensed hazardous waste contractor for transport and final disposal, which should be through incineration.[4] Do not attempt to dispose of this compound through any other means.

References

Personal protective equipment for handling Isradipine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Isradipine, a dihydropyridine calcium channel blocker.

Hazard Identification and Personal Protective Equipment

This compound presents several hazards that necessitate the use of appropriate personal protective equipment (PPE). The compound is classified as toxic if swallowed, causes serious eye irritation, and is very toxic to aquatic life with long-lasting effects.[1][2][3]

Summary of Hazards:

Hazard StatementGHS Classification
H301: Toxic if swallowedAcute Toxicity, Oral (Category 3)
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)
H372: Causes damage to organs through prolonged or repeated exposureSpecific Target Organ Toxicity - Repeated Exposure (Category 1)
H410: Very toxic to aquatic life with long lasting effectsHazardous to the Aquatic Environment, Acute Hazard (Category 1) and Chronic Hazard (Category 1)

Recommended Personal Protective Equipment (PPE):

To mitigate the risks associated with handling this compound, the following PPE is mandatory:

PPE ItemSpecification
Eye Protection Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2][4]
Hand Protection Protective gloves. Gloves must be inspected prior to use.[2][4]
Skin and Body Protection Impervious clothing, such as a lab coat.[2]
Respiratory Protection A suitable respirator should be used if dust is generated and ventilation is inadequate.[2] Ensure adequate ventilation.[2][5]

Operational Plan for Handling and Disposal

A clear, step-by-step plan is crucial for the safe handling and disposal of this compound.

Step 1: Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, well-ventilated area.[2]

  • Keep it away from direct sunlight and sources of ignition.[2]

  • Recommended storage temperatures are -20°C for the powder and -80°C when in solvent.[2][6]

Step 2: Handling and Preparation of Solutions

  • All handling should be performed in a designated area, preferably in a chemical fume hood to avoid inhalation of dust or aerosols.[2]

  • Avoid contact with skin and eyes.[2]

  • Do not eat, drink, or smoke when using this product.[1][2]

  • Wash hands thoroughly after handling.[1][2]

  • This compound is practically insoluble in water but soluble in ethanol, acetone, chloroform, and methylene chloride.[7][8]

Step 3: Accidental Release Measures

  • In case of a spill, evacuate personnel to a safe area.[5]

  • Use full personal protective equipment.[5]

  • Avoid breathing dust or vapors.[5]

  • Prevent further leakage or spillage if safe to do so.[5]

  • Collect the spillage and dispose of it as hazardous waste.[2]

  • Keep the product away from drains and water courses.[2][5]

Step 4: First Aid Measures

  • If Swallowed: Get emergency medical help immediately.[9] Rinse mouth.[2][9] Do NOT induce vomiting.[5]

  • If in Eyes: Rinse cautiously with water for several minutes.[9] Remove contact lenses, if present and easy to do. Continue rinsing.[9] Promptly call a physician.[2][5]

  • On Skin: Rinse skin thoroughly with large amounts of water.[2][5] Remove contaminated clothing and shoes and call a physician.[2][5]

  • If Inhaled: Immediately relocate the person to fresh air.[2][5] If breathing is difficult, give cardiopulmonary resuscitation (CPR).[5]

Step 5: Disposal Plan

  • Dispose of the substance and its container in accordance with all applicable country, federal, state, and local regulations.[2]

  • The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Do not dispose of it with household trash or flush it down the toilet unless specifically instructed to do so.[10][11]

  • For disposal of unused medicine, it is recommended to use a drug take-back program if available.[10] If not, the medicine can be mixed with an unappealing substance like dirt or cat litter, placed in a sealed plastic bag, and then thrown in the household trash.[10][11]

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for this compound.

SpeciesRoute of AdministrationLethal Dose (LD50) / Lethal Concentration (LC50)Reference
MiceOral> 200 mg/kg[7][12]
RabbitsOral~ 50 mg/kg[7][12]
RatsOral> 2000 mg/kg[7][12]

This compound Handling and Disposal Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Isradipine_Workflow This compound Handling and Disposal Workflow cluster_handling Handling Protocol cluster_emergency Contingency Plans cluster_disposal Disposal Protocol Receiving Receiving and Storage - Inspect container - Store at recommended temperature Preparation Preparation - Use chemical fume hood - Wear appropriate PPE Receiving->Preparation Proceed to use Handling Active Handling - Avoid contact and inhalation - No eating, drinking, or smoking Preparation->Handling Decontamination Decontamination - Wash hands thoroughly - Clean work surfaces Handling->Decontamination WasteCollection Waste Collection - Collect in labeled, sealed containers Handling->WasteCollection Generate waste Decontamination->WasteCollection Generate waste Spill Accidental Spill FirstAid First Aid Measures - Follow SDS guidelines Spill->FirstAid Exposure Personal Exposure Exposure->FirstAid Disposal Final Disposal - Use licensed hazardous waste disposal service - Follow all regulations FirstAid->Disposal Dispose of contaminated materials WasteCollection->Disposal

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Isradipine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Isradipine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.